molecular formula C26H29F4N5O6S B2621562 GNE-7915 tosylate

GNE-7915 tosylate

Número de catálogo: B2621562
Peso molecular: 615.6 g/mol
Clave InChI: VYAOJDYMEMFZKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GNE-7915 tosylate is a useful research compound. Its molecular formula is C26H29F4N5O6S and its molecular weight is 615.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H29F4N5O6S

Peso molecular

615.6 g/mol

Nombre IUPAC

[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone;4-methylbenzenesulfonic acid

InChI

InChI=1S/C19H21F4N5O3.C7H8O3S/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28;1-6-2-4-7(5-3-6)11(8,9)10/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27);2-5H,1H3,(H,8,9,10)

Clave InChI

VYAOJDYMEMFZKS-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC.CC1=CC=C(C=C1)S(=O)(=O)O

SMILES canónico

CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC.CC1=CC=C(C=C1)S(=O)(=O)O

Solubilidad

not available

Origen del producto

United States

Foundational & Exploratory

GNE-7915 Tosylate: A Technical Whitepaper on its Mechanism of Action as a Potent and Selective LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations leading to hyperactivity of the LRRK2 kinase are a significant genetic cause of Parkinson's disease, making LRRK2 a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of GNE-7915 tosylate, detailing its biochemical and cellular activity, kinase selectivity, and its effects in preclinical in vivo models. This document synthesizes quantitative data into structured tables, outlines detailed experimental methodologies for key assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field of neurodegenerative disease and kinase inhibitor development.

Core Mechanism of Action: LRRK2 Kinase Inhibition

GNE-7915 functions as a highly potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[1][2] By binding to the ATP pocket of LRRK2, GNE-7915 prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its catalytic activity.[2] This inhibition has been demonstrated to be effective against both wild-type LRRK2 and the common pathogenic G2019S mutant.[3] The primary therapeutic hypothesis is that by reducing the pathogenic hyper-kinase activity of LRRK2, GNE-7915 can mitigate the downstream cellular dysfunction implicated in Parkinson's disease.[4]

LRRK2 Signaling Pathway and Point of GNE-7915 Intervention

LRRK2 is a large, multi-domain protein that integrates various cellular signals. Its kinase activity is regulated by upstream factors and, in turn, modulates several downstream pathways, primarily related to vesicular trafficking and autophagy.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_lrrk2 LRRK2 Complex cluster_downstream Downstream Substrates Rab29 Rab29 LRRK2 LRRK2 Kinase Rab29->LRRK2 Activation VPS35 VPS35 VPS35->LRRK2 Activation Rab10 Rab10 LRRK2->Rab10 Phosphorylation (pT73) Rab12 Rab12 LRRK2->Rab12 Phosphorylation (pS106) EndoA Endophilin A1 LRRK2->EndoA Phosphorylation Rabs Other Rab GTPases LRRK2->Rabs Phosphorylation GNE7915 GNE-7915 GNE7915->LRRK2 Inhibition Western_Blot_Workflow start Cell Culture & Treatment with GNE-7915 lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pLRRK2/pRab10) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GNE-7915 Tosylate as a LRRK2 Inhibitor

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a key therapeutic target for Parkinson's disease, the second most common neurodegenerative disorder.[1] Mutations in the LRRK2 gene are the most frequent cause of both familial and sporadic forms of the disease, often leading to a gain-of-function in the kinase domain.[2] This has spurred the development of potent and selective LRRK2 kinase inhibitors. Among these, GNE-7915 has emerged as a highly potent, selective, and brain-penetrant small molecule inhibitor, making it an invaluable tool for preclinical research.[3][4][5]

This guide provides a comprehensive technical overview of GNE-7915, detailing its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its evaluation.

Chemical Properties and Structure

GNE-7915 is an aminopyrimidine-based compound.[5] The tosylate salt form is often used in research.

PropertyValueReference
Compound Name GNE-7915 (Free Base)[4]
Full Chemical Name (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone[4]
CAS Number 1351761-44-8 (Free Base)[4][6]
Molecular Formula C19H21F4N5O3[4][6][7]
Molecular Weight 443.40 g/mol [3][4][7]
Compound Name This compound[8][9]
CAS Number 2070015-00-6 (Tosylate)[8][9]
Molecular Formula C26H29F4N5O6S[8][9]
Molecular Weight 615.60 g/mol [8][9]

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[10][11] This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, thereby blocking the pathogenic effects of hyperactive LRRK2 mutants.[12]

cluster_0 LRRK2 Kinase Domain ATP_Pocket ATP Binding Pocket ADP ADP ATP_Pocket->ADP Hydrolysis Substrate_Site Substrate Binding Site Phospho_Substrate Phosphorylated Substrate Substrate_Site->Phospho_Substrate Phosphorylation ATP ATP ATP->ATP_Pocket Binds Substrate LRRK2 Substrate (e.g., Rab GTPase) Substrate->Substrate_Site Binds GNE7915 GNE-7915 GNE7915->ATP_Pocket Competitively Inhibits

GNE-7915 Mechanism of Action

Quantitative Data

The efficacy, selectivity, and pharmacokinetic properties of GNE-7915 have been characterized across various assays.

Table 1: In Vitro Potency and Selectivity
ParameterTarget/AssayValueReference
IC50 LRRK29 nM[3][4][7]
Ki LRRK21 nM[3][6][13]
Cellular Ki pLRRK29 nM[13]
Cell-based Ki LRRK218.7 nM[12]
Kinase Selectivity Panel of 187 kinases (0.1 µM)Only TTK inhibited >50%[6][7][13]
KinomeScan Panel of 392 kinases (0.1 µM)>65% probe displacement for LRRK2, TTK, and ALK[7]
Receptor Activity 5-HT2BModerately potent antagonist[6][7]
Table 2: In Vivo Pharmacokinetics
SpeciesRouteKey FindingsReference
Rat Oral (p.o.), Intraperitoneal (i.p.)Excellent PK profiles, long half-life, good oral exposure, high passive permeability.[3]
Mouse Subcutaneous (s.c.) (100 mg/kg)Peak serum concentration (1h): ~8.98 µM. Peak brain concentration (1h): ~508 ng/g.[14][15]
Table 3: In Vivo Pharmacodynamics
ModelAdministrationReadoutResultReference
BAC Transgenic Mice (hLRRK2 G2019S) 50 mg/kg (i.p. or p.o.)pLRRK2 (Ser1292) in brainConcentration-dependent reduction. In vivo IC50 of 20 nM.[3][12]
LRRK2 R1441G Mice 100 mg/kg (s.c.)pRab10 (Thr73) & pRab12 (Ser106) in lungMaximum inhibition within 24h; effect dissipated by 72h.[14]

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein that acts as a kinase and a GTPase.[1] Its kinase activity is central to its pathological role. A key downstream event is the phosphorylation of a subset of Rab GTPase proteins, which are master regulators of vesicular trafficking.[2] Pathogenic LRRK2 mutations enhance this phosphorylation, disrupting cellular processes. GNE-7915 blocks this cascade at the source by inhibiting the LRRK2 kinase activity.

LRRK2_mut Pathogenic LRRK2 (e.g., G2019S) LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mut->LRRK2_active Gain of Function Rab Rab GTPases (Rab10, Rab12, etc.) LRRK2_active->Rab ATP -> ADP pRab Phosphorylated Rab Rab->pRab Phosphorylation Vesicle Vesicular Trafficking Disruption pRab->Vesicle Neurodegen Neurodegeneration Vesicle->Neurodegen GNE7915 GNE-7915 GNE7915->LRRK2_active Inhibition

LRRK2 Signaling Pathway Inhibition

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the potency of an inhibitor against purified LRRK2 enzyme using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified, active LRRK2 enzyme (e.g., GST-tagged G2019S mutant).

  • Kinase Substrate: LRRKtide peptide (e.g., 20 µM final concentration).[16]

  • ATP solution.

  • GNE-7915 stock solution (in DMSO).

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[17]

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • 384-well assay plates.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of GNE-7915 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted GNE-7915 or vehicle control.

  • Enzyme Addition: Add 2 µL of diluted LRRK2 enzyme to each well. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix to each well to start the reaction. Incubate for 60-120 minutes at room temperature.

  • Measure ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to % inhibition relative to the vehicle control. Plot the % inhibition against the logarithm of the GNE-7915 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

A 1. Prepare GNE-7915 Serial Dilutions B 2. Add Inhibitor & LRRK2 Enzyme to Plate A->B C 3. Pre-incubate (15 min) B->C D 4. Add Substrate/ATP Mix (Start Reaction) C->D E 5. Incubate (60-120 min) D->E F 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G 7. Add Kinase Detection Reagent (Generate Signal) F->G H 8. Read Luminescence G->H I 9. Calculate IC50 H->I

In Vitro LRRK2 Kinase Assay Workflow
In Vivo Pharmacodynamic Assessment

This protocol describes how to assess the ability of GNE-7915 to inhibit LRRK2 activity in the brain of a relevant animal model.

Model:

  • BAC (Bacterial Artificial Chromosome) transgenic mice expressing the human LRRK2 G2019S mutation.[3]

Materials:

  • This compound.

  • Vehicle solution suitable for the chosen route of administration (e.g., intraperitoneal, oral gavage).

  • Tissue homogenization buffer with phosphatase and protease inhibitors.

  • Antibodies: Primary antibodies against pSer1292-LRRK2 and total LRRK2; appropriate secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Dosing: Administer GNE-7915 to a cohort of mice at a defined dose (e.g., 50 mg/kg) via the chosen route. Administer vehicle to a control cohort.

  • Time Course: Euthanize mice and collect brains at various time points post-dosing (e.g., 1, 4, 8, 24 hours) to assess the time course of inhibition.

  • Tissue Processing:

    • Rapidly dissect the brain region of interest (e.g., striatum).

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge to clarify the lysate and collect the supernatant.

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against pSer1292-LRRK2 and total LRRK2.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities for pSer1292-LRRK2 and total LRRK2.

    • Normalize the pLRRK2 signal to the total LRRK2 signal for each sample.

    • Compare the normalized pLRRK2 levels in the GNE-7915-treated groups to the vehicle-treated control group to determine the percent inhibition at each time point and dose.

cluster_animal Animal Phase cluster_lab Laboratory Phase A 1. Dose Transgenic Mice (GNE-7915 or Vehicle) B 2. Collect Brain Tissue at Time Points A->B C 3. Homogenize & Prepare Lysate B->C D 4. Western Blotting (pLRRK2 & Total LRRK2) C->D E 5. Quantify Band Intensity D->E F 6. Normalize pLRRK2 to Total LRRK2 E->F

In Vivo Pharmacodynamic Workflow

Preclinical Safety and Toxicology

While GNE-7915 demonstrates high selectivity for LRRK2, on-target effects of LRRK2 inhibition in peripheral tissues have been observed in preclinical models. Administration of GNE-7915 and other LRRK2 inhibitors to non-human primates and rodents has been associated with morphological changes in the lungs (accumulation of lamellar bodies in type II pneumocytes) and kidneys.[18][19] These effects appear to be related to the role of LRRK2 in autophagy and lysosomal function.[18] However, studies have shown that these morphological changes did not necessarily correlate with impaired organ function and were often reversible.[14][15][19] These findings are critical considerations for the clinical development of any LRRK2 inhibitor and highlight the need for careful monitoring of pulmonary and renal function in human trials.[20]

Conclusion

GNE-7915 is a foundational research tool that has significantly advanced the study of LRRK2 biology and its role in Parkinson's disease. Its high potency, broad kinase selectivity, and ability to penetrate the central nervous system make it an exemplary compound for validating LRRK2 as a therapeutic target.[5] The extensive characterization of GNE-7915, from in vitro kinase assays to in vivo pharmacodynamic and toxicological studies, provides a robust framework for the ongoing development of next-generation LRRK2 inhibitors aimed at delivering a disease-modifying therapy for Parkinson's disease patients.

References

GNE-7915 Tosylate: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting gain-of-function in LRRK2's kinase activity is a key pathogenic event, making it a prime therapeutic target. GNE-7915 tosylate has emerged as a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of GNE-7915 for researchers in the field of PD. It consolidates key quantitative data, details experimental protocols for its use in preclinical models, and visualizes the associated signaling pathways and experimental workflows.

Introduction to GNE-7915

GNE-7915 is a small molecule inhibitor that targets the kinase activity of LRRK2.[1][2] Its development was driven by the need for potent and selective inhibitors with favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier.[3] GNE-7915 has been instrumental in preclinical research to probe the physiological and pathological functions of LRRK2 and to validate LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease.

Mechanism of Action: LRRK2 Kinase Inhibition

GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain.[4] This competitive inhibition prevents the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of hyperactive LRRK2. One of the key downstream effects of LRRK2 hyperactivity is the phosphorylation of a subset of Rab GTPases, which are crucial regulators of vesicular trafficking. GNE-7915 has been shown to effectively reduce the phosphorylation of Rab10, a bona fide LRRK2 substrate.[5][6] Furthermore, studies have demonstrated that long-term inhibition of LRRK2 by GNE-7915 can reduce the accumulation of pathological α-synuclein oligomers in the brain, a hallmark of Parkinson's disease.[5][7]

Quantitative Data

The following tables summarize the key quantitative parameters of GNE-7915 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of GNE-7915

ParameterValueSpecies/Assay ConditionReference
IC50 9 nMCell-free LRRK2 kinase assay[1]
Ki 1 nMCell-free LRRK2 kinase assay[1]
Cellular Ki 9 nMpLRRK2 cellular assay[8]
Kinase Selectivity >50% inhibition of only 1 out of 187 kinases at 100 nMKinase panel screening

Table 2: In Vivo Pharmacokinetics of GNE-7915 in Mice

ParameterValueDosingReference
Administration Route Subcutaneous (s.c.)100 mg/kg[5][6]
Peak Serum Concentration (Cmax) 3980 ± 434 ng/mL (8.98 ± 0.98 µM)1 hour post-injection[6][7]
Peak Brain Concentration (Cmax) 508 ± 58 ng/g1 hour post-injection[6]
Brain Concentration at 24h 103 ± 7 ng/g24 hours post-injection[6]

Table 3: Preclinical Efficacy and Safety of GNE-7915

FindingAnimal ModelTreatment RegimenReference
Reduced striatal α-synuclein oligomers LRRK2R1441G mutant mice100 mg/kg s.c., twice weekly for 18 weeks[5][7]
Reduced cortical pSer129-α-synuclein LRRK2R1441G mutant mice100 mg/kg s.c., twice weekly for 18 weeks[5]
Inhibition of lung pRab10 and pRab12 Wild-type and LRRK2R1441G miceSingle 100 mg/kg s.c. dose[5]
Reversible cytoplasmic vacuolation of type II pneumocytes Cynomolgus monkeys30 mg/kg, twice daily for 2 weeks[9][10]
No measurable pulmonary deficits Cynomolgus monkeys30 mg/kg, twice daily[9][10]
Administration limited due to physical signs Cynomolgus monkeys65 mg/kg/day for 7 days[11]
Administration limited due to physical signs Rhesus monkeys22.5 mg/kg b.i.d. for 14 days[11]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

Mutations in LRRK2, such as the common G2019S mutation, lead to an increase in its kinase activity. This results in the phosphorylation of downstream substrates, most notably Rab GTPases (e.g., Rab10). Phosphorylated Rabs can lead to alterations in vesicular trafficking, lysosomal function, and mitochondrial homeostasis, all of which are implicated in the pathogenesis of Parkinson's disease. GNE-7915 acts by directly inhibiting the kinase domain of LRRK2, thereby preventing these downstream phosphorylation events.

LRRK2_Signaling_Pathway cluster_0 LRRK2-mediated Pathogenesis LRRK2\n(Wild-Type) LRRK2 (Wild-Type) Mutant LRRK2\n(e.g., G2019S) Mutant LRRK2 (e.g., G2019S) Increased Kinase Activity Increased Kinase Activity Mutant LRRK2\n(e.g., G2019S)->Increased Kinase Activity leads to Rab GTPases\n(e.g., Rab10) Rab GTPases (e.g., Rab10) Increased Kinase Activity->Rab GTPases\n(e.g., Rab10) phosphorylates Phosphorylated\nRab GTPases Phosphorylated Rab GTPases Increased Kinase Activity->Phosphorylated\nRab GTPases GNE-7915 GNE-7915 GNE-7915->Increased Kinase Activity inhibits Altered Vesicular Trafficking Altered Vesicular Trafficking Phosphorylated\nRab GTPases->Altered Vesicular Trafficking Lysosomal Dysfunction Lysosomal Dysfunction Phosphorylated\nRab GTPases->Lysosomal Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction Phosphorylated\nRab GTPases->Mitochondrial Dysfunction Neuronal Dysfunction\n& Degeneration Neuronal Dysfunction & Degeneration Altered Vesicular Trafficking->Neuronal Dysfunction\n& Degeneration Lysosomal Dysfunction->Neuronal Dysfunction\n& Degeneration Mitochondrial Dysfunction->Neuronal Dysfunction\n& Degeneration

LRRK2 signaling pathway and the inhibitory action of GNE-7915.
Experimental Workflow: In Vivo Efficacy Study

A typical preclinical study to evaluate the in vivo efficacy of GNE-7915 in a mouse model of Parkinson's disease involves several key steps, from animal model selection and drug administration to tissue collection and subsequent biochemical and histological analysis.

In_Vivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow cluster_biochem Biochemical Assays cluster_histo Histological Assays Animal Model Select Animal Model (e.g., LRRK2 mutant mice) Treatment GNE-7915 or Vehicle Administration Animal Model->Treatment Tissue_Collection Brain and Peripheral Tissue Collection Treatment->Tissue_Collection Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Western Blot Western Blot (pRab10, pLRRK2) ELISA ELISA (α-synuclein oligomers) Histological_Analysis->Data_Analysis IHC Immunohistochemistry (pSer129-α-synuclein)

References

GNE-7915 Tosylate: A Deep Dive into its Therapeutic Targeting of LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Developed by Genentech, it has been extensively characterized as a valuable tool for studying LRRK2 pathophysiology, a key target in neurodegenerative diseases, particularly Parkinson's disease.[4][5] This technical guide provides a comprehensive overview of the therapeutic target of GNE-7915, its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization.

Primary Therapeutic Target: Leucine-rich Repeat Kinase 2 (LRRK2)

The primary therapeutic target of GNE-7915 is the Leucine-rich repeat kinase 2 (LRRK2), a large, multi-domain protein that includes a kinase domain.[1][4] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is believed to be a central driver of the disease's pathology.[4][6] LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Inhibition of its kinase activity is a promising therapeutic strategy for Parkinson's disease.[4][7]

GNE-7915 acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[8] This binding event prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its downstream signaling.

Quantitative Data Summary

The potency and selectivity of GNE-7915 have been extensively evaluated through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Type Reference
IC50 9 nMCell-free kinase assay[1][2][3]
Ki 1 nMCell-free kinase assay[1][3]

Table 1: In Vitro Potency of GNE-7915 against LRRK2

Kinase Panel Concentration Results Reference
187 kinases100 nMOnly TTK showed >50% inhibition[2]
392 kinases (KinomeScan)100 nMSignificant binding (>50% probe displacement) to 10 kinases; >65% binding to LRRK2, TTK, and ALK[2]

Table 2: Kinase Selectivity Profile of GNE-7915

Receptor/Channel Concentration Result Reference
5-HT2B10 µM>70% inhibition (moderately potent antagonist)[2][3]

Table 3: Off-Target Activity of GNE-7915

Signaling Pathway

GNE-7915 inhibits the kinase activity of LRRK2, thereby blocking the phosphorylation of its downstream substrates. One of the key substrates is a subset of Rab GTPases. By preventing Rab phosphorylation, GNE-7915 can modulate vesicular trafficking and other LRRK2-mediated cellular processes.

LRRK2_Signaling_Pathway cluster_inhibition GNE-7915 Inhibition cluster_pathway LRRK2 Kinase Activity GNE7915 GNE-7915 LRRK2_active Active LRRK2 GNE7915->LRRK2_active Inhibits Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases LRRK2_active->pRab_GTPases Downstream_Effects Altered Vesicular Trafficking & Cellular Processes pRab_GTPases->Downstream_Effects Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (IC50, Ki, Selectivity) Cellular_Assay Cellular Assays (Target Engagement) Kinase_Assay->Cellular_Assay Confirm Cellular Potency PK_Studies Pharmacokinetic Studies (Mouse, Rat, Monkey) Cellular_Assay->PK_Studies Advance to In Vivo Efficacy_Studies Efficacy Models (e.g., Transgenic Mice) PK_Studies->Efficacy_Studies Determine Dosing Tox_Studies Toxicology Studies (e.g., Cynomolgus Monkey) PK_Studies->Tox_Studies Assess Safety

References

GNE-7915 Tosylate: A Technical Guide to a Brain-Penetrant LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of GNE-7915 tosylate, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document consolidates key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts in neurodegenerative diseases, particularly Parkinson's disease.

Core Properties and Quantitative Data

GNE-7915 is a small molecule inhibitor designed for high potency, selectivity, and central nervous system (CNS) penetration.[1] Its tosylate salt form is often used in research. The following tables summarize the key in vitro and in vivo properties of GNE-7915.

In Vitro Properties of GNE-7915
ParameterValueSpecies/SystemReference(s)
LRRK2 IC50 9 nMCell-free assay[2][3]
LRRK2 Ki 1 nMCell-free assay[2][4]
LRRK2 Cellular Activity Single-digit nM---[5]
Selectivity (vs. 187 kinases) >50% inhibition of only TTK at 100 nMInvitrogen kinase profiling[5][6]
Selectivity (vs. 392 kinases) >50% probe displacement for 10 kinases at 100 nMDiscoverX KinomeScan[5][6]
Off-Target Activity Moderately potent 5-HT2B antagonistIn vitro functional assays[2][6]
Metabolic Stability Minimal turnoverHuman hepatocytes[2]
In Vivo Pharmacokinetic Properties of GNE-7915
SpeciesDose & RouteKey FindingsReference(s)
Rat ---Excellent oral exposure and long half-life[2]
Mouse (WT) 100 mg/kg, subcutaneousPeak serum and brain concentrations at 1 hour, gradually decreasing over 24 hours.[7][8]
Mouse (BAC Transgenic, hLRRK2 G2019S) 50 mg/kg, i.p. or p.o.Concentration-dependent reduction of pLRRK2 in the brain.[2]
Cynomolgus Monkey 30 mg/kg, twice dailyAssociated with accumulation of lamellar bodies in type II pneumocytes.[9][10]
Cynomolgus Monkey 65 mg/kg/day for 7 daysStudy terminated due to physical signs.[11]
Rhesus Monkey 22.5 mg/kg, twice daily for 14 daysStudy terminated due to physical signs.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of GNE-7915 and the experimental approaches used to characterize it, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for assessing in vivo efficacy.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylates (e.g., S910, S935) PP1a PP1a PP1a->LRRK2 Dephosphorylates 14-3-3 14-3-3 LRRK2->14-3-3 Binding (when phosphorylated) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Neurite_Outgrowth Neurite_Outgrowth LRRK2->Neurite_Outgrowth Autophagy Autophagy Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits Kinase Activity

Caption: LRRK2 Signaling Pathway and Point of Inhibition by GNE-7915.

In_Vivo_Efficacy_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Regimen cluster_assessment Pharmacodynamic & Efficacy Assessment Animal_Selection Select Transgenic Mice (e.g., LRRK2 G2019S) Dosing Administer GNE-7915 (e.g., 50 mg/kg, p.o.) Animal_Selection->Dosing Tissue_Collection Collect Brain and Peripheral Tissues Dosing->Tissue_Collection Phenotypic_Analysis Behavioral Tests or Histopathology Dosing->Phenotypic_Analysis PK_Analysis LC-MS/MS for GNE-7915 Concentration Tissue_Collection->PK_Analysis PD_Analysis Western Blot or PLA for pLRRK2 / pRab10 Tissue_Collection->PD_Analysis

Caption: General Workflow for In Vivo Efficacy Assessment of GNE-7915.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used in the characterization of GNE-7915.

In Vivo Efficacy Study in LRRK2 Transgenic Mice

This protocol outlines a typical study to assess the ability of GNE-7915 to inhibit LRRK2 kinase activity in the brain of a relevant animal model.

1. Animal Model:

  • Species: Mouse

  • Strain: Transgenic mice expressing human LRRK2, often with a pathogenic mutation such as G2019S, on a bacterial artificial chromosome (BAC).[2][12] This allows for the study of the inhibitor's effect on the human form of the enzyme in an in vivo setting.

2. Compound Formulation and Administration:

  • Formulation: this compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., a solution for oral gavage or intraperitoneal injection).

  • Dose: A common dose used in studies is 50 mg/kg.[2]

  • Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) injection.[2]

3. Study Design:

  • Animals are divided into vehicle control and GNE-7915 treatment groups.

  • A time-course study can be conducted to evaluate the onset and duration of LRRK2 inhibition.

  • Samples (blood and brain) are collected at various time points post-dosing.

4. Sample Processing and Analysis:

  • Pharmacokinetics: Blood is processed to plasma, and brain tissue is homogenized. GNE-7915 concentrations in plasma and brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacodynamics: Brain tissue homogenates are analyzed to assess LRRK2 kinase activity. This is often done by measuring the phosphorylation of LRRK2 substrates, such as Rab10, or LRRK2 autophosphorylation sites using Western blotting or proximity ligation assays (PLA).[2]

LRRK2 Kinase Inhibition Assay (Proximity Ligation Assay)

The proximity ligation assay (PLA) is a sensitive method to detect and quantify protein phosphorylation, providing a measure of kinase activity in cells or tissues.

1. Cell Culture and Treatment (for in vitro studies):

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing a mutant form of LRRK2 (e.g., G2019S) are commonly used.

  • Treatment: Cells are incubated with varying concentrations of GNE-7915 for a specified period (e.g., 24 hours) to determine a dose-response curve.

2. Tissue Preparation (for in vivo studies):

  • Fixation and Sectioning: Brain tissue from treated and control animals is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.

3. Proximity Ligation Assay Protocol:

  • Antibody Incubation: The cells or tissue sections are incubated with a pair of primary antibodies that recognize LRRK2 and a phosphorylated residue of interest (e.g., pS1292-LRRK2 or pThr73-Rab10).

  • PLA Probe Ligation: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added. When the probes are in close proximity (indicating that the target protein is phosphorylated), the oligonucleotides can be ligated to form a circular DNA molecule.

  • Amplification and Detection: The circular DNA is amplified via rolling-circle amplification. The amplified product is then detected using fluorescently labeled oligonucleotides.

  • Imaging and Quantification: The fluorescent signals, which appear as distinct spots, are visualized using a fluorescence microscope and quantified using image analysis software. The number of spots per cell or per area is proportional to the level of protein phosphorylation.

Adverse Effects in Non-Human Primates

A significant finding in the preclinical safety assessment of GNE-7915 was the observation of lung abnormalities in cynomolgus monkeys.[9]

  • Finding: Repeated dosing with GNE-7915 led to the accumulation of lamellar bodies in type II pneumocytes.[9][10]

  • Reversibility: This effect was found to be reversible after a washout period.[13]

  • Functional Impact: Studies have suggested that these histological changes may not be associated with measurable deficits in pulmonary function.[10][13]

This finding highlights the importance of careful toxicological evaluation of LRRK2 inhibitors and has been a key consideration in the development of subsequent compounds targeting this kinase.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in health and disease. Its high potency, selectivity, and brain-penetrant properties have enabled significant advances in understanding the potential of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers working with this and similar compounds, facilitating the design of robust experiments and the interpretation of results in the context of the broader field of LRRK2 research.

References

Investigating Neuroprotection with GNE-7915 Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 tosylate is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease (PD), often leading to a hyperactive kinase domain. This aberrant kinase activity is considered a key driver of neurodegeneration in both familial and sporadic forms of PD.[5] As a result, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for developing disease-modifying treatments for Parkinson's and other neurodegenerative disorders.[4][5][6]

This technical guide provides an in-depth overview of the preclinical investigation of this compound as a neuroprotective agent. It details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the critical pathways and workflows involved in its investigation.

Mechanism of Action: LRRK2 Inhibition

GNE-7915 acts as a type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[7][8] This binding event prevents the phosphorylation of LRRK2 itself (autophosphorylation) and the phosphorylation of its downstream substrates, such as Rab GTPases. The hyperactivation of LRRK2 is linked to several pathological processes implicated in neurodegeneration, including lysosomal dysfunction, impaired clearance of protein aggregates like α-synuclein, and mitochondrial deficits.[9] By inhibiting LRRK2 kinase activity, GNE-7915 aims to mitigate these downstream cellular dysfunctions and exert a neuroprotective effect.[9]

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LRRK2_Inhibition_Pathway cluster_0 Cellular Environment GNE_7915 GNE-7915 LRRK2_active Active LRRK2 Kinase GNE_7915->LRRK2_active Inhibition LRRK2_inactive Inactive LRRK2 Kinase LRRK2_active->LRRK2_inactive pRab_GTPases Phosphorylated Rab GTPases LRRK2_active->pRab_GTPases Phosphorylation Neuroprotection Neuroprotection LRRK2_inactive->Neuroprotection Rab_GTPases Rab GTPases Rab_GTPases->LRRK2_active Cellular_Dysfunction Cellular Dysfunction (e.g., Lysosomal Impairment, α-synuclein Aggregation) pRab_GTPases->Cellular_Dysfunction

Caption: GNE-7915 inhibits active LRRK2 kinase, preventing downstream effects.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and properties of GNE-7915.

Table 1: Biochemical and Cellular Potency of GNE-7915

ParameterTargetAssay TypeCell LineValueSource
IC50LRRK2Cell-free-9 nM[2][3][4]
KiLRRK2Biochemical-1 nM[3][5]
IC50pLRRK2 AutophosphorylationCellularHEK2939 nM[10]

Table 2: In Vivo Pharmacokinetics of GNE-7915 in Mice (100 mg/kg, s.c.)

Time PointSerum Concentration (ng/mL)Brain Concentration (ng/g)Source
1 hour~12,000~4,000[11][12]
6 hours~4,000~2,000[13]
24 hours~500~200[11][12]

Table 3: In Vivo Pharmacodynamic Effects of GNE-7915 in LRRK2R1441G Mutant Mice (100 mg/kg, s.c.)

BiomarkerTissueTime Point% Inhibition (vs. Vehicle)Source
pThr73-Rab10Lung24 hours88%[13]
pSer106-Rab12Lung6 hours52%[13]

Table 4: Selectivity Profile of GNE-7915

Kinase PanelConcentrationNumber of Kinases with >50% InhibitionNotable Off-Target Kinases (>65% inhibition)Source
Invitrogen (187 kinases)0.1 µM1TTK[2][10]
DiscoverX KinomeScan (392 kinases)0.1 µM10TTK, ALK[2][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of GNE-7915.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of GNE-7915 to inhibit LRRK2 autophosphorylation in a cellular context.

Materials:

  • HEK293 cells

  • This compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Plate HEK293 cells and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of GNE-7915 or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pSer935-LRRK2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.[10]

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the direct inhibition of LRRK2 kinase activity by GNE-7915.

Materials:

  • Recombinant LRRK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer

  • [γ-³²P]ATP

  • This compound dissolved in DMSO

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.

  • Add the desired concentration of GNE-7915 or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

  • Incubate the reaction for 60 minutes at 30°C with gentle agitation.

  • Stop the reaction by adding Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated MBP using a phosphorimager and quantify the signal.[10]

Immunocytochemistry for α-Synuclein Phosphorylation

This protocol is used to visualize the effect of GNE-7915 on the phosphorylation of α-synuclein at Serine 129 (pSer129-αSyn) in a cellular model.

Materials:

  • SH-SY5Y cells stably overexpressing α-synuclein

  • This compound (0.1 to 100 nM) or vehicle (0.01% DMSO)

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibodies: anti-α-synuclein and anti-pSer129-αSyn

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed SH-SY5Y cells on coverslips in a 12-well plate.

  • Treat cells with GNE-7915 (dose-ranging from 0.1 to 100 nM) or vehicle (0.01% DMSO) for 24 hours.[13]

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Rinse three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Rinse three times with PBS.

  • Block with 10% normal goat serum for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[14]

In Vivo Mouse Studies for Neuroprotection

This workflow outlines the key steps in assessing the neuroprotective effects of GNE-7915 in a mouse model of Parkinson's disease.

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In_Vivo_Workflow cluster_1 In Vivo Experimental Workflow cluster_2 Analysis Details Animal_Model LRRK2 Mutant Mouse Model (e.g., LRRK2 R1441G) Treatment Chronic GNE-7915 Treatment (e.g., 100 mg/kg, s.c., twice weekly for 18 weeks) Animal_Model->Treatment Tissue_Harvest Tissue Harvesting (Brain, Lung, Serum) Treatment->Tissue_Harvest Biochemical_Analysis Biochemical Analysis Tissue_Harvest->Biochemical_Analysis Histological_Analysis Histological Analysis Tissue_Harvest->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis WB Western Blot: - pRab10/12 - pSer129-αSyn - α-synuclein oligomers Biochemical_Analysis->WB LCMS LC-MS/MS: - GNE-7915 concentration Biochemical_Analysis->LCMS Histological_Analysis->Data_Analysis IHC Immunohistochemistry: - pRab12 - pSer129-αSyn Histological_Analysis->IHC

Caption: Workflow for in vivo evaluation of GNE-7915 neuroprotection.

Conclusion

This compound has demonstrated significant promise as a neuroprotective agent in preclinical models. Its high potency, selectivity, and ability to penetrate the blood-brain barrier make it a valuable tool for investigating the role of LRRK2 kinase activity in neurodegeneration. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug development. Further investigation into the long-term efficacy and safety of LRRK2 inhibitors like GNE-7915 is warranted to translate these promising preclinical findings into novel therapies for patients with Parkinson's disease and related synucleinopathies.

References

GNE-7915 Tosylate: A Technical Guide to its Role in Alpha-Synuclein Oligomer Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of misfolded alpha-synuclein (α-synuclein) into toxic oligomers and larger aggregates known as Lewy bodies. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key genetic factor in PD, with mutations leading to increased kinase activity and a higher risk of developing the disease. GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of GNE-7915 tosylate and its demonstrated role in reducing α-synuclein oligomers, a critical pathological species in synucleinopathies. We will detail its mechanism of action, present key quantitative data from preclinical studies, and outline the experimental methodologies used to evaluate its efficacy.

Introduction to this compound

GNE-7915 is a small molecule inhibitor of LRRK2, developed for its high potency, selectivity, and ability to cross the blood-brain barrier.[1] Its tosylate salt form is often used in research settings. The compound has been instrumental in elucidating the downstream effects of LRRK2 inhibition and its potential as a therapeutic strategy for Parkinson's disease.

Chemical Properties of GNE-7915:

PropertyValue
Chemical Name 4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxy-N-methylbenzamide
Molecular Formula C26H29F4N5O6S (tosylate)
Molecular Weight 615.60 g/mol (tosylate)
CAS Number 2070015-00-6 (tosylate)

The LRRK2 and Alpha-Synuclein Connection in Parkinson's Disease

The pathology of Parkinson's disease is complex, with both genetic and environmental factors playing a role. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD.[2] These mutations, particularly the G2019S substitution, lead to a hyperactive kinase domain.

Emerging evidence strongly suggests a functional interaction between LRRK2 and α-synuclein.[2][3][4][5][6] While the exact mechanisms are still under investigation, several key points of convergence have been identified:

  • Direct Interaction and Phosphorylation: LRRK2 can directly phosphorylate α-synuclein, influencing its aggregation propensity.

  • Vesicular Trafficking: Both LRRK2 and α-synuclein are involved in regulating synaptic vesicle dynamics. Dysfunctional LRRK2 can impair these processes, potentially leading to an accumulation of α-synuclein.

  • Autophagy and Protein Clearance: LRRK2 is implicated in the regulation of autophagy, the cellular process responsible for clearing misfolded proteins. Impaired autophagy due to LRRK2 hyperactivity may contribute to the buildup of toxic α-synuclein oligomers.

  • Neuroinflammation: LRRK2 activity in microglia, the resident immune cells of the brain, is linked to neuroinflammatory responses.[7] Alpha-synuclein oligomers can activate microglia, and LRRK2 hyperactivity can exacerbate this inflammatory cascade, creating a vicious cycle that promotes neurodegeneration.[7]

The inhibition of LRRK2 kinase activity by molecules like GNE-7915 presents a promising therapeutic strategy to interrupt these pathological processes.

GNE-7915 Mechanism of Action in Reducing Alpha-Synuclein Oligomers

GNE-7915 exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2's enzymatic activity is central to its ability to reduce α-synuclein oligomer levels.

GNE_7915_Mechanism cluster_0 Normal Cellular State cluster_1 Pathological State (LRRK2 Hyperactivity) cluster_2 GNE-7915 Intervention LRRK2_active Active LRRK2 Substrates LRRK2 Substrates (e.g., Rab GTPases) LRRK2_active->Substrates Phosphorylation Vesicular_Trafficking Normal Vesicular Trafficking Substrates->Vesicular_Trafficking Autophagy Efficient Autophagy aSyn_Oligomer Low Levels of α-Synuclein Oligomers Autophagy->aSyn_Oligomer Clearance aSyn_Monomer α-Synuclein Monomer aSyn_Monomer->aSyn_Oligomer aSyn_Oligomer_high Increased α-Synuclein Oligomers aSyn_Monomer->aSyn_Oligomer_high LRRK2_hyperactive Hyperactive LRRK2 Substrates_hyper Hyperphosphorylated Substrates LRRK2_hyperactive->Substrates_hyper Hyperphosphorylation LRRK2_inhibited Inhibited LRRK2 Impaired_Vesicular_Trafficking Impaired Vesicular Trafficking Substrates_hyper->Impaired_Vesicular_Trafficking Impaired_Autophagy Impaired Autophagy Impaired_Autophagy->aSyn_Oligomer_high Reduced Clearance GNE_7915 GNE-7915 GNE_7915->LRRK2_hyperactive Inhibition Restored_Function Restored Cellular Functions LRRK2_inhibited->Restored_Function Normalization of Substrate Phosphorylation Reduced_aSyn_Oligomers Reduced α-Synuclein Oligomers Restored_Function->Reduced_aSyn_Oligomers Enhanced Clearance & Reduced Aggregation InVivo_Workflow Animal_Model 14-month-old LRRK2 R1441G mutant mice Treatment_Groups GNE-7915 (100 mg/kg) or Vehicle Animal_Model->Treatment_Groups Administration Subcutaneous injection twice weekly for 18 weeks Treatment_Groups->Administration Endpoint Tissue Collection (Brain, Lung, Kidney, etc.) Administration->Endpoint Analysis Biochemical and Histological Analysis Endpoint->Analysis Western_Blot_Workflow Cell_Lysates Prepare lysates from SH-SY5Y cells Protein_Quantification BCA Assay Cell_Lysates->Protein_Quantification SDS_PAGE Separate proteins by size (SDS-PAGE) Protein_Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-pSer129-α-syn, anti-total-α-syn, anti-loading control) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent detection Secondary_Antibody->Detection Quantification Densitometry analysis Detection->Quantification

References

Basic research applications of GNE-7915 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Research Applications of GNE-7915 Tosylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Developed through property and structure-based drug design, it serves as a critical tool for investigating the kinase-dependent functions of LRRK2 in both physiological and pathological contexts.[5] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD), and inhibiting its kinase activity is a leading therapeutic strategy.[4] GNE-7915's favorable pharmacological profile, including metabolic stability and brain penetration across multiple species, makes it an invaluable asset for preclinical research aimed at understanding LRRK2 biology and validating it as a drug target.[4][5]

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 in its active conformation to block its catalytic activity.[6] The primary molecular consequence of LRRK2 inhibition by GNE-7915 is the reduction of phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key substrate of LRRK2 is a subset of Rab GTPases, with phosphorylation of Rab10 at the Threonine 73 (Thr73) residue being a well-established biomarker of LRRK2 kinase activity.[7][8] Inhibition of LRRK2 by GNE-7915 leads to a measurable decrease in pThr73-Rab10 levels.[7] Additionally, LRRK2 inhibition results in the dephosphorylation of LRRK2 at serine residues S910 and S935, which serves as an indirect cellular marker of target engagement.[8][9]

LRRK2_Inhibition_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Cellular Events LRRK2 Active LRRK2 pRab10 pThr73-Rab10 LRRK2->pRab10 Phosphorylation Rab10 Rab10 CellularFunction Altered Vesicular Trafficking & Other Cellular Functions pRab10->CellularFunction GNE7915 GNE-7915 GNE7915->LRRK2 Inhibition

Caption: GNE-7915 inhibits LRRK2, preventing Rab10 phosphorylation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GNE-7915, demonstrating its potency and selectivity.

Table 1: Potency of GNE-7915

Parameter Value Species/System Reference
IC₅₀ 9 nM Cell-free LRRK2 assay [1][3][4]
Kᵢ 1 nM Cell-free LRRK2 assay [2][3][10]

| Cellular Kᵢ | 9 nM | pLRRK2 cellular assay |[10] |

Table 2: Kinase Selectivity Profile of GNE-7915

Assay Type Panel Size Key Findings Reference
Invitrogen Kinase Profiling 187 kinases At 0.1 µM, only TTK showed >50% inhibition. [1][10]
DiscoverX KinomeScan 392 kinases At 0.1 µM, >65% probe displacement for only LRRK2, TTK, and ALK. [1]
Specific Kinase Comparison N/A >3200-fold selective over JAK2; 53-fold selective over TTK. [11]

| Cerep Receptor Profiling | Expanded brain panels | >70% inhibition of the 5-HT₂B receptor at 10 µM. |[1] |

Experimental Protocols and Research Applications

GNE-7915 is utilized in a variety of in vitro and in vivo experimental settings to probe LRRK2 function.

In Vitro Application: Cellular LRRK2 Target Engagement Assay

This assay is fundamental for confirming the ability of GNE-7915 to inhibit LRRK2 kinase activity within a cellular context. It typically measures the phosphorylation status of LRRK2 substrates.

Detailed Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably overexpressing a pathogenic LRRK2 mutant (e.g., G2019S) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Plate cells in multi-well plates. Once confluent, treat the cells with a dose-response curve of GNE-7915 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[12]

  • Cell Lysis: Aspirate the media and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • Western Blot Analysis:

    • Normalize protein amounts for all samples and separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against pThr73-Rab10 and total Rab10 (or total LRRK2 and a loading control like GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein for each treatment condition and normalize to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Caption: Workflow for a cellular LRRK2 target engagement assay.
In Vivo Application: Pharmacodynamic Assessment in a Mouse Model

This type of study is crucial for establishing the relationship between GNE-7915 dose, exposure, and target inhibition in a living organism, particularly in the brain.

Detailed Methodology:

  • Animal Model: Use transgenic mice expressing human LRRK2, such as BAC transgenic mice with the G2019S mutation or LRRK2 R1441G knock-in mice.[3][7] House animals under standard conditions with ad libitum access to food and water.

  • Compound Administration: Administer GNE-7915 via a relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical dose might be 50 mg/kg.[3] Include a vehicle control group.

  • Tissue Collection: At predetermined time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the animals.[7] Rapidly dissect and collect tissues of interest, such as the brain (striatum, cortex) and peripheral organs (e.g., lung, kidney).[7] Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Pharmacokinetic (PK) Analysis (Optional but Recommended): Collect blood samples at the same time points to measure plasma concentrations of GNE-7915 using LC-MS/MS, allowing for PK/PD modeling.

  • Tissue Processing: Homogenize the frozen tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Pharmacodynamic (PD) Analysis: Use the tissue homogenates to perform Western blot analysis as described in the in vitro protocol to measure the levels of pThr73-Rab10, total Rab10, pSer935-LRRK2, and total LRRK2.

  • Data Analysis: Quantify the change in phosphorylation of LRRK2 or its substrates in the tissue homogenates at different time points and dose levels relative to the vehicle-treated group. Correlate the pharmacodynamic effect with the pharmacokinetic profile of GNE-7915.

InVivo_PD_Workflow start 1. Select Animal Model (e.g., LRRK2 Transgenic Mice) admin 2. Administer GNE-7915 or Vehicle (e.g., 50 mg/kg p.o.) start->admin collect 3. Collect Brain & Peripheral Tissues (at various time points) admin->collect process 4. Homogenize Tissues collect->process analysis 5. Western Blot for LRRK2/Rab10 Phosphorylation process->analysis end 6. Correlate PD with PK Data analysis->end

Caption: Workflow for an in vivo LRRK2 pharmacodynamic study.

Selectivity and Off-Target Considerations

While GNE-7915 is highly selective for LRRK2, it is not completely specific. At concentrations significantly higher than its LRRK2 IC₅₀, it can inhibit other kinases, most notably TTK and ALK.[1] It also acts as a moderately potent antagonist of the serotonin receptor 5-HT₂B.[1] These off-target activities are critical considerations for researchers when designing experiments and interpreting results, as they could lead to confounding effects unrelated to LRRK2 inhibition. Long-term studies in mice have shown that GNE-7915 can reduce α-synuclein oligomers without causing the adverse lung and kidney effects seen with some other LRRK2 inhibitors at high doses.[7][8] However, studies in non-human primates have reported that GNE-7915 can cause the accumulation of lamellar bodies in type II pneumocytes in the lungs, a finding consistent with LRRK2 knockout phenotypes.[13]

Physicochemical Properties

Table 3: Physicochemical Properties of GNE-7915 and its Tosylate Salt

Property GNE-7915 (Free Base) This compound Reference
CAS Number 1351761-44-8 2070015-00-6 [1][4][14][15]
Molecular Formula C₁₉H₂₁F₄N₅O₃ C₂₆H₂₉F₄N₅O₆S [1][4][14]
Molecular Weight 443.40 g/mol 615.60 g/mol [1][4][14]
Appearance Off-white to light yellow solid White crystal powder [1][16]

| Solubility | Soluble in DMSO (up to 100 mg/mL) | Soluble in DMSO |[1] |

Conclusion

This compound is a cornerstone research tool for the LRRK2 field. Its high potency, selectivity, and ability to penetrate the central nervous system allow for robust interrogation of LRRK2 kinase function in a wide range of preclinical models. The detailed experimental protocols provided herein serve as a guide for researchers to effectively utilize GNE-7915 to investigate the role of LRRK2 in cellular signaling, explore its involvement in the pathogenesis of Parkinson's disease, and evaluate the therapeutic potential of LRRK2 inhibition. Careful consideration of its off-target profile is essential for the rigorous interpretation of experimental outcomes.

References

GNE-7915 Tosylate: A Technical Guide to a Potent and Brain-Penetrant LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of GNE-7915 tosylate, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, drug discovery, and development, particularly those focused on therapies for Parkinson's disease.

Chemical Structure and Properties

GNE-7915 is a small molecule inhibitor belonging to the aminopyrimidine class of compounds. The tosylate salt form enhances its stability and solubility for research and development purposes.

Table 1: Chemical Identifiers and Properties of GNE-7915

IdentifierValue
IUPAC Name (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone
CAS Number 1351761-44-8 (free base), 2070015-00-6 (tosylate)[1]
Molecular Formula C₁₉H₂₁F₄N₅O₃ (free base), C₂₆H₂₉F₄N₅O₆S (tosylate)[2][3]
Molecular Weight 443.40 g/mol (free base), 615.60 g/mol (tosylate)[3][4]
SMILES CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC
InChI Key XCFLWTZSJYBCPF-UHFFFAOYSA-N (free base)[1][4][5]

Biological Activity and Potency

GNE-7915 is a highly potent and selective inhibitor of the LRRK2 kinase activity. Its inhibitory potential has been characterized in both biochemical and cellular assays.

Table 2: In Vitro and Cellular Potency of GNE-7915

ParameterValueAssay TypeSource
IC₅₀ 9 nMLRRK2 autophosphorylation in HEK293 cells[1][4][6][7]
Kᵢ 1 nMBiochemical assay[3][8]
Cellular IC₅₀ 18.7 nMCell-based LRRK2 Ser1292 autophosphorylation assay[4]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. GNE-7915 has demonstrated high selectivity for LRRK2 over a broad range of other kinases.

Table 3: Kinase Selectivity of GNE-7915

Kinase PanelNumber of KinasesConcentration TestedResultsSource
Invitrogen187100 nMOnly TTK inhibited >50%[3][8]
DiscoverX KinomeScan392100 nM10 kinases with >50% probe displacement[1]

Pharmacokinetic Properties

GNE-7915 exhibits favorable pharmacokinetic properties, including brain penetrance, which is crucial for targeting neurological diseases like Parkinson's.

Table 4: In Vivo Pharmacokinetic Data for GNE-7915

SpeciesDose and RouteKey FindingsSource
Mouse50 mg/kg (i.p. or p.o.)Concentration-dependent reduction of pLRRK2 in the brain of BAC transgenic mice.[7][7]
RatNot specifiedExcellent in vivo PK profiles with long half-lives, good oral exposure, and high passive permeability.[5][5]

Experimental Protocols

Biochemical LRRK2 Kinase Assay (Radiometric)

This assay quantifies the direct inhibition of LRRK2 kinase activity by measuring the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • ATP solution

  • GNE-7915 (or other inhibitors) dissolved in DMSO

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer.

  • Add varying concentrations of GNE-7915 or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the radiolabeled MBP using a phosphorimager and quantify the band intensities to determine the extent of inhibition.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This cell-based assay measures the inhibition of LRRK2 autophosphorylation in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line) expressing LRRK2

  • Cell culture medium and reagents

  • GNE-7915 (or other inhibitors) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pLRRK2 (e.g., Ser1292) and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a range of concentrations of GNE-7915 or DMSO for a specified time (e.g., 90 minutes).

  • Wash cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pLRRK2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total LRRK2 for normalization.

  • Quantify band intensities to determine the IC₅₀ value.

In Vivo Pharmacokinetic and Pharmacodynamic Study in Mice

This protocol outlines a typical study to assess the brain penetration and efficacy of GNE-7915 in a mouse model.

Materials:

  • BAC transgenic mice expressing human LRRK2 (e.g., G2019S mutant)

  • GNE-7915 formulated for in vivo administration (e.g., in a suitable vehicle)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Tissue homogenization equipment

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer GNE-7915 to mice at a defined dose (e.g., 50 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection).

  • At various time points post-dosing, collect blood samples (for plasma) and brain tissue.

  • Process the blood to obtain plasma.

  • Homogenize the brain tissue.

  • Extract GNE-7915 from plasma and brain homogenates.

  • Quantify the concentration of GNE-7915 in each sample using a validated LC-MS/MS method.

  • For pharmacodynamic assessment, analyze the levels of phosphorylated LRRK2 (pLRRK2) in brain homogenates by Western blot or other sensitive methods to determine the extent of target engagement.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions at the intersection of several cellular pathways implicated in Parkinson's disease pathogenesis. Its kinase activity is central to its pathological effects.

LRRK2_Signaling_Pathway Upstream Upstream Signals (e.g., Oxidative Stress, Mitochondrial Dysfunction) LRRK2_inactive LRRK2 (Inactive) Upstream->LRRK2_inactive Activate LRRK2_active LRRK2 (Active) (Increased Kinase Activity) LRRK2_inactive->LRRK2_active Conformational Change Rab_GTPases Rab GTPases (e.g., Rab10, Rab8, Rab12) LRRK2_active->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases LRRK2_active->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy pRab_GTPases->Autophagy Lysosomal_Function Lysosomal Dysfunction pRab_GTPases->Lysosomal_Function Neuronal_Damage Neuronal Damage & Neurodegeneration Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Lysosomal_Function->Neuronal_Damage GNE7915 GNE-7915 GNE7915->LRRK2_active Inhibits

Caption: LRRK2 Signaling Pathway and the Point of Inhibition by GNE-7915.

Experimental Workflow for LRRK2 Inhibitor Characterization

The discovery and characterization of LRRK2 inhibitors like GNE-7915 follow a structured workflow from initial screening to in vivo validation.

LRRK2_Inhibitor_Workflow Screening High-Throughput Screening (Biochemical or Cell-Based) Hit_ID Hit Identification & Lead Generation Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro_Char In Vitro Characterization Lead_Opt->In_Vitro_Char ADME ADME/Tox Profiling Lead_Opt->ADME Potency Potency (IC50, Ki) In_Vitro_Char->Potency Selectivity Kinase Selectivity Profiling In_Vitro_Char->Selectivity Cellular_Activity Cellular Target Engagement (pLRRK2 levels) In_Vitro_Char->Cellular_Activity In_Vivo_Eval In Vivo Evaluation In_Vitro_Char->In_Vivo_Eval ADME->In_Vivo_Eval PK Pharmacokinetics (Brain Penetration) In_Vivo_Eval->PK PD Pharmacodynamics (Target Engagement in Brain) In_Vivo_Eval->PD Efficacy Efficacy in Disease Models In_Vivo_Eval->Efficacy Preclinical_Dev Preclinical Development In_Vivo_Eval->Preclinical_Dev

Caption: General Experimental Workflow for the Characterization of LRRK2 Inhibitors.

References

GNE-7915 Tosylate: A Deep Dive into its Potent and Selective Inhibition of LRRK2 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective LRRK2 kinase inhibitor, GNE-7915 tosylate. Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with pathogenic mutations leading to increased kinase activity.[1] GNE-7915 has emerged as a critical tool for studying the consequences of LRRK2 inhibition due to its high potency, selectivity, and ability to penetrate the central nervous system.[2] This document details the quantitative biochemical and cellular activity of GNE-7915, provides in-depth experimental protocols for assessing its effects, and visualizes the underlying biological pathways and experimental procedures.

Quantitative Assessment of GNE-7915 Activity

The inhibitory effects of GNE-7915 on LRRK2 kinase activity have been extensively quantified through various biochemical and cellular assays. The following tables summarize the key data regarding its potency and selectivity.

Parameter Value Assay Type Reference
IC₅₀9 nMLRRK2 Autophosphorylation[3]
Kᵢ1 nMLRRK2 (Cell-free assay)[3]
Cellular IC₅₀9 nMpLRRK2 Autophosphorylation (HEK293 cells)[4]

Table 1: Potency of GNE-7915 against LRRK2 Kinase. This table highlights the sub-nanomolar to low nanomolar potency of GNE-7915 in both biochemical and cellular contexts.

Assay Platform Number of Kinases Screened Key Findings Reference
Invitrogen Kinase Profiling187At 0.1 µM, only TTK showed >50% inhibition.[5]
DiscoverX KinomeScan392At 0.1 µM, binding of >65% probe displacement was observed for only LRRK2, TTK, and ALK.[5]
Cerep Receptor ProfilingExpanded brain panelsModerately potent antagonist activity at the 5-HT₂B receptor.[5]

Table 2: Kinase Selectivity Profile of GNE-7915. This table demonstrates the high selectivity of GNE-7915 for LRRK2 over a broad range of other kinases, a critical attribute for a therapeutic candidate.

LRRK2 Signaling and GNE-7915's Mechanism of Action

LRRK2 is a complex, multi-domain protein that functions as both a kinase and a GTPase.[1] Its kinase activity is implicated in various cellular processes, and its hyperactivity is a causal factor in Parkinson's disease. One of the key downstream effects of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab10, at a conserved threonine residue in the switch II domain.[6] This phosphorylation event is a reliable biomarker of LRRK2 kinase activity in both cellular and in vivo models.[6] GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain and preventing the phosphorylation of its substrates.[7]

LRRK2_Signaling_Pathway cluster_LRRK2 LRRK2 cluster_downstream Downstream Effects LRRK2 LRRK2 (Kinase/GTPase) Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 (Thr73) Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking Leads to GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits ATP ATP ATP->LRRK2 Binds to kinase domain

Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GNE-7915's effects on LRRK2 kinase activity. Below are protocols for key in vitro, cellular, and in vivo assays.

Radiometric LRRK2 Kinase Assay

This biochemical assay directly measures the kinase activity of recombinant LRRK2 by quantifying the incorporation of ³²P from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant LRRK2 (e.g., G2019S mutant)

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • This compound dissolved in DMSO

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 and MBP in kinase assay buffer on ice.

  • Add the desired concentration of GNE-7915 or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

  • Incubate the reaction for 60 minutes at 30°C with gentle agitation.[4]

  • Stop the reaction by adding Laemmli sample buffer.[4]

  • Separate the proteins by SDS-PAGE.[4]

  • Visualize and quantify the radiolabeled MBP using a phosphorimager.

Radiometric_Assay_Workflow start Start prep_mix Prepare LRRK2/MBP reaction mixture start->prep_mix add_inhibitor Add GNE-7915 or DMSO vehicle prep_mix->add_inhibitor pre_incubate Pre-incubate at 30°C (10-15 min) add_inhibitor->pre_incubate start_reaction Initiate reaction with [γ-³²P]ATP pre_incubate->start_reaction incubate Incubate at 30°C (60 min) start_reaction->incubate stop_reaction Stop reaction with Laemmli buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page imaging Phosphorimager analysis sds_page->imaging end End imaging->end PLA_Workflow start Start cell_culture Culture & Treat Cells with GNE-7915 start->cell_culture fixation Fix Cells (Paraformaldehyde) cell_culture->fixation permeabilization Permeabilize & Block fixation->permeabilization primary_ab Incubate with Primary Antibodies (pLRRK2 & Total LRRK2) permeabilization->primary_ab pla_probes Add PLA Probes primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Rolling Circle Amplification ligation->amplification detection Hybridize with Fluorescent Oligonucleotides amplification->detection imaging Confocal Microscopy & Quantification detection->imaging end End imaging->end

References

Methodological & Application

GNE-7915 Tosylate In Vivo Study Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using GNE-7915 tosylate, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of GNE-7915 in relevant animal models of neurodegenerative diseases, particularly Parkinson's disease.

Introduction

GNE-7915 is a small molecule inhibitor of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1][2] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and LRRK2 hyperactivity has also been observed in idiopathic cases.[3] GNE-7915 effectively crosses the blood-brain barrier, making it a valuable tool for investigating the therapeutic potential of LRRK2 inhibition in the central nervous system.[2][4] In vivo studies are crucial for understanding the compound's behavior and efficacy in a living organism before clinical development.

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 to block its kinase activity.[5] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab GTPases (e.g., Rab10, Rab12).[6][7][8] The aberrant phosphorylation of these substrates is linked to disruptions in cellular processes like vesicular trafficking, autophagy, and lysosomal function, which are implicated in Parkinson's disease pathology.[8][9][10]

Data Presentation

Table 1: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of GNE-7915
ParameterSpeciesDose & RouteValueTime PointReference
Pharmacokinetics
Peak Serum Conc.Mouse (WT)100 mg/kg, s.c.~4000 ng/mL1 h[6][7]
Peak Brain Conc.Mouse (WT)100 mg/kg, s.c.~1000 ng/g1 h[6][7]
Pharmacodynamics
LRRK2 Kinase Inhibition (pRab10)Mouse (WT & LRRK2R1441G)100 mg/kg, s.c.Max. inhibition24 h[7]
Duration of LRRK2 Kinase InhibitionMouse (WT & LRRK2R1441G)100 mg/kg, s.c.Return to basal72 h[6][7]
α-Synuclein Oligomer ReductionMouse (LRRK2R1441G)100 mg/kg, s.c. (twice weekly)Significant reduction18 weeks[6]
Table 2: Summary of GNE-7915 In Vivo Efficacy and Safety Studies
Animal ModelDosing RegimenKey FindingsSafety ObservationsReference
Efficacy
LRRK2R1441G Mutant Mice100 mg/kg, s.c., twice weekly for 18 weeksReduced striatal α-synuclein oligomers and cortical pSer129-αSyn levels.No increased mortality or morbidity. No abnormalities in lung, kidney, or liver function.[6]
BAC Transgenic Mice (human LRRK2 G2019S)50 mg/kg, i.p. or p.o.Concentration-dependent reduction of pLRRK2 in the brain.Not specified in detail.[1]
Safety/Toxicology
Rat10, 50, or 100 mg/kg, p.o., daily for 7 daysNot applicableNo microscopic effects observed in lungs or kidneys.[11]
Cynomolgus Monkey30 mg/kg, p.o., twice daily for 15 daysNot applicableIncreased vacuolation of type II pneumocytes in the lungs.[11][12]
Cynomolgus Monkey10, 25, or 65 mg/kg, p.o., daily for 7 days or 30 mg/kg for 29 daysNot applicableIncreased vacuolation of type II pneumocytes.[11]

Experimental Protocols

Protocol 1: Acute In Vivo LRRK2 Kinase Activity Inhibition Study in Mice

Objective: To assess the acute effect of GNE-7915 on LRRK2 kinase activity in the brain and peripheral tissues of mice.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O formulation[1] or other suitable vehicle)

  • Wild-type or LRRK2 mutant mice (e.g., LRRK2R1441G)

  • Syringes and needles for subcutaneous injection

  • Tissue homogenization buffer and equipment

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies against pThr73-Rab10, total Rab10, pSer106-Rab12, total Rab12, and a loading control (e.g., GAPDH, β-actin)

  • Secondary antibodies

Procedure:

  • Compound Formulation: Prepare a fresh suspension of GNE-7915 in the chosen vehicle on the day of the experiment. A suggested formulation is to first dissolve GNE-7915 in DMSO, then add PEG300, followed by Tween80, and finally ddH2O.[1] Ensure the final concentration allows for the desired dosage in an appropriate injection volume (e.g., 10 mL/kg).

  • Animal Dosing:

    • Acclimatize animals to the facility and handling for at least one week prior to the experiment.

    • Randomly assign mice to treatment groups (vehicle and GNE-7915). A typical group size is n=3-4 per time point.

    • Administer a single subcutaneous injection of GNE-7915 (e.g., 100 mg/kg) or vehicle.[6][7]

  • Tissue Collection:

    • Euthanize mice at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to assess the time course of LRRK2 inhibition.[7]

    • Immediately collect brain and peripheral tissues of interest (e.g., lungs, kidneys) and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Western Blot Analysis:

    • Prepare tissue lysates by homogenizing the frozen tissues in an appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of LRRK2 substrates (pRab10 and pRab12) relative to the total protein levels of these substrates.

    • Quantify band intensities to determine the extent and duration of LRRK2 kinase inhibition.

Protocol 2: Chronic In Vivo Efficacy Study in a Parkinson's Disease Mouse Model

Objective: To evaluate the long-term efficacy of GNE-7915 in reducing Parkinson's disease-related pathology in a relevant mouse model.

Materials:

  • This compound

  • Vehicle

  • LRRK2 mutant mice (e.g., LRRK2R1441G) prone to developing α-synuclein pathology.

  • Syringes and needles for subcutaneous injection

  • Equipment for tissue processing for immunohistochemistry and biochemical analysis.

  • Antibodies for α-synuclein oligomers and pSer129-αSyn.

Procedure:

  • Animal Model and Dosing Regimen:

    • Use aged LRRK2 mutant mice (e.g., 14-month-old LRRK2R1441G mice).[6]

    • Randomly assign mice to vehicle and GNE-7915 treatment groups.

    • Administer GNE-7915 (e.g., 100 mg/kg) or vehicle via subcutaneous injection twice weekly for an extended period (e.g., 18 weeks).[6]

  • Monitoring:

    • Monitor the health and body weight of the animals regularly throughout the study.

    • Perform behavioral tests relevant to Parkinson's disease if applicable to the model.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and collect the brains.

    • Process one hemisphere for biochemical analysis and the other for immunohistochemistry.

    • Biochemical Analysis: Homogenize brain regions (e.g., striatum, cortex) and perform assays to quantify α-synuclein oligomers and the ratio of pSer129-αSyn to total α-synuclein.[6]

    • Immunohistochemistry: Section the brain and perform staining for α-synuclein pathology to visualize changes in protein aggregation and localization.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates & Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S, R1441G) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Hyperactivation Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2->Rab_GTPases Phosphorylation GNE7915 GNE-7915 GNE7915->LRRK2 Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Lysosomal_Function Lysosomal Function Rab_GTPases->Lysosomal_Function Alpha_Synuclein α-Synuclein Aggregation Vesicular_Trafficking->Alpha_Synuclein Autophagy->Alpha_Synuclein Clearance Lysosomal_Function->Alpha_Synuclein Clearance Neuronal_Toxicity Neuronal Toxicity Alpha_Synuclein->Neuronal_Toxicity

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental_Workflow_Chronic_Study start Start: Aged LRRK2 Mutant Mice randomization Randomization start->randomization treatment_group GNE-7915 Treatment (100 mg/kg, s.c., 2x/week) randomization->treatment_group vehicle_group Vehicle Control randomization->vehicle_group duration 18 Weeks Treatment Period treatment_group->duration vehicle_group->duration euthanasia Euthanasia & Tissue Collection duration->euthanasia analysis Biochemical & Histological Analysis (α-synuclein pathology) euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for a chronic GNE-7915 in vivo efficacy study.

References

GNE-7915 Tosylate for Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GNE-7915 tosylate, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in preclinical mouse models of Parkinson's Disease. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

GNE-7915 is a brain-penetrant LRRK2 inhibitor that has been instrumental in studying the role of LRRK2 kinase activity in the pathophysiology of Parkinson's disease.[1][2] Its high potency and selectivity make it a valuable tool for in vivo studies aimed at understanding disease mechanisms and evaluating potential therapeutic strategies.[3] This document outlines established protocols for the administration of this compound to various mouse models, providing a foundation for reproducible and effective preclinical research.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes quantitative data from key studies that have utilized GNE-7915 in mouse models of Parkinson's disease. This allows for easy comparison of different dosing strategies and their corresponding experimental contexts.

Mouse ModelDosageAdministration RouteDosing ScheduleKey FindingsReference
LRRK2 R1441G Mutant Mice100 mg/kgSubcutaneous (s.c.)Twice weekly for 18 weeksReduced striatal α-synuclein oligomers and cortical pSer129-αSyn levels. No observed adverse effects on lung, kidney, or liver function with long-term treatment.[4][5][4]
BAC Transgenic Mice (human LRRK2 G2019S)50 mg/kgIntraperitoneal (i.p.) or Oral (p.o.)Acute (single dose)Concentration-dependent knockdown of phosphorylated LRRK2 (pLRRK2) in the brain.[2][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

LRRK2_Signaling_Pathway cluster_0 cluster_1 LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Pathogenic Mutation Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylation pRab_GTPase Phosphorylated Rab GTPase Vesicular_trafficking Altered Vesicular Trafficking pRab_GTPase->Vesicular_trafficking Autophagy_dysfunction Autophagy Dysfunction pRab_GTPase->Autophagy_dysfunction Neuronal_damage Neuronal Damage Vesicular_trafficking->Neuronal_damage Autophagy_dysfunction->Neuronal_damage GNE_7915 GNE-7915 GNE_7915->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental_Workflow cluster_0 cluster_1 cluster_2 cluster_3 Formulation GNE-7915 Formulation Dosing GNE-7915 Administration (s.c., i.p., or p.o.) Formulation->Dosing Animal_Acclimation Animal Acclimation (e.g., LRRK2 mutant mice) Animal_Acclimation->Dosing PK_sampling Pharmacokinetic Sampling (Blood and Brain at timed intervals) Dosing->PK_sampling Acute Studies PD_sampling Pharmacodynamic/Efficacy Tissue Collection (Endpoint) Dosing->PD_sampling Chronic Studies LC_MS LC-MS/MS Analysis (Drug Concentration) PK_sampling->LC_MS Western_Blot Western Blot (pLRRK2, pRab10) PD_sampling->Western_Blot Histology Immunohistochemistry (α-synuclein, p-tau) PD_sampling->Histology Behavior Behavioral Testing PD_sampling->Behavior

Caption: General experimental workflow for in vivo studies with GNE-7915.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in mouse models.

Protocol 1: Preparation of GNE-7915 Formulation for In Vivo Administration

This protocol describes the preparation of a GNE-7915 suspension suitable for subcutaneous, intraperitoneal, or oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a stock solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[6] Use an ultrasonic bath if necessary to fully dissolve the compound.

  • Prepare the vehicle: In a separate sterile tube, combine the vehicle components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumes would be adjusted accordingly.[6]

  • Combine stock and vehicle: To prepare the final dosing solution, first add the calculated volume of the GNE-7915 stock solution to the PEG300 and mix thoroughly.

  • Add Tween-80: Add the Tween-80 to the mixture and vortex until it is evenly dispersed.

  • Add saline: Finally, add the sterile saline to reach the final desired volume and concentration. Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Fresh Preparation: It is recommended to prepare the GNE-7915 suspension fresh on the day of use.

Protocol 2: Long-Term Administration of GNE-7915 in LRRK2 R1441G Mutant Mice

This protocol is based on a study demonstrating the long-term efficacy and safety of GNE-7915.[4]

Animals:

  • LRRK2 R1441G mutant mice and wild-type littermate controls.

  • Age of mice at the start of treatment: 14 months.

Dosing Regimen:

  • Dose: 100 mg/kg body weight.

  • Administration Route: Subcutaneous (s.c.) injection.

  • Frequency: Twice a week (e.g., Monday and Thursday) for 18 consecutive weeks.

  • Formulation: Prepare as described in Protocol 1.

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • Baseline Measurements: Before initiating treatment, it may be beneficial to perform baseline behavioral tests or collect biological samples (e.g., blood) for comparison.

  • Drug Administration:

    • Weigh each mouse to calculate the precise volume of the GNE-7915 suspension to be administered.

    • Administer the 100 mg/kg dose via subcutaneous injection in the scruff of the neck.

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, or general health.

    • Brain Tissue: Harvest the brain and dissect specific regions (e.g., striatum, cortex) for biochemical analysis (e.g., Western blotting for α-synuclein oligomers, pSer129-αSyn) or immunohistochemistry.

    • Peripheral Tissues: Collect lung, kidney, and liver for histopathological assessment to evaluate potential off-target effects.[4]

Protocol 3: Acute Administration for Pharmacokinetic and Target Engagement Studies

This protocol is designed to assess the pharmacokinetic profile of GNE-7915 and its ability to engage its target, LRRK2, in the brain.

Animals:

  • Wild-type or transgenic mice (e.g., BAC LRRK2 G2019S).

Dosing Regimen:

  • Dose: 50 mg/kg body weight.[2]

  • Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.).

  • Frequency: Single dose.

  • Formulation: Prepare as described in Protocol 1.

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week prior to the study.

  • Drug Administration: Administer a single 50 mg/kg dose of GNE-7915 or vehicle to respective groups.

  • Time-Course Sample Collection:

    • Based on pharmacokinetic data, which shows a peak brain and serum concentration at approximately 1 hour post-injection, collect samples at various time points.[4]

    • Suggested time points: pre-dose (0 h), 1 h, 4 h, 8 h, and 24 h post-dose.

    • At each time point, euthanize a cohort of animals.

  • Sample Processing:

    • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

    • Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Excise the brain, and either flash-freeze the whole brain or dissect specific regions for storage at -80°C.

  • Analysis:

    • Pharmacokinetics: Analyze plasma and brain homogenates using LC-MS/MS to determine the concentration of GNE-7915 at each time point.

    • Target Engagement: Perform Western blot analysis on brain lysates to measure the levels of phosphorylated LRRK2 (pLRRK2) and its downstream substrates, such as phosphorylated Rab10, to assess the extent and duration of target inhibition.[4]

Conclusion

The provided application notes and protocols offer a detailed guide for the use of this compound in mouse models of Parkinson's disease. The data and methodologies summarized here are intended to assist researchers in designing and executing robust in vivo studies to further elucidate the role of LRRK2 in neurodegeneration and to evaluate the therapeutic potential of its inhibition. Adherence to these established protocols will contribute to the generation of reliable and reproducible preclinical data.

References

GNE-7915 Tosylate: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility and formulation of GNE-7915 tosylate for preclinical experimental use. GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.[1][2] Proper handling and formulation of this compound are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is a white crystalline powder.[1] Due to its molecular structure, it is a poorly water-soluble compound, necessitating the use of organic solvents or specialized formulation vehicles for dissolution.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents and formulation systems. It is crucial to note that solubility can be influenced by factors such as temperature, pH, and the presence of other excipients.

Solvent/Vehicle SystemSolubilityObservations
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (81.22 mM)May require warming or sonication to achieve full dissolution.
WaterInsoluble---
EthanolInsoluble---
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.64 mM)Results in a clear solution.
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.64 mM)Forms a suspended solution; requires sonication.
Formulation 3: 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.64 mM)Results in a clear solution.

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution into aqueous buffers for in vitro experiments or for the preparation of in vivo dosing formulations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, gentle warming in a water bath (37°C) and/or sonication can be applied to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of this compound for In Vivo Oral Administration

This protocol details the preparation of a vehicle-based formulation suitable for oral gavage in rodents. This formulation aims to enhance the solubility and bioavailability of the compound.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required volume of each component based on the desired final concentration and total volume. For example, to prepare 1 mL of a 2.5 mg/mL solution:

  • In a sterile conical tube, add 400 µL of PEG300.

  • Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and vortex thoroughly to mix.

  • Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

  • Visually inspect the final formulation for clarity. Prepare fresh daily before administration.

GNE-7915 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LRRK2 signaling pathway targeted by GNE-7915 and a typical experimental workflow for its formulation and administration.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Gene LRRK2 Gene (Mutations in PD) LRRK2 LRRK2 Protein LRRK2_Gene->LRRK2 Expression & Pathogenic Mutations Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Neurodegeneration Neurodegeneration LRRK2->Neurodegeneration Hyperactivity contributes to GNE_7915 GNE-7915 GNE_7915->LRRK2 Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulation Autophagy Autophagy Rab_GTPases->Autophagy Modulation Vesicular_Trafficking->Neurodegeneration Dysfunction leads to Alpha_Synuclein α-synuclein Oligomerization Autophagy->Alpha_Synuclein Clearance of Alpha_Synuclein->Neurodegeneration Aggregation contributes to

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

GNE7915_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_application Application cluster_analysis Analysis Compound This compound Powder Stock_Solution Prepare Stock Solution (e.g., 50 mg/mL in DMSO) Compound->Stock_Solution Working_Solution Prepare Working Formulation (e.g., 2.5 mg/mL) Stock_Solution->Working_Solution Vehicle Select Vehicle (e.g., PEG300, Tween-80, Saline) Vehicle->Working_Solution In_Vitro In Vitro Experiments (Cell Culture) Working_Solution->In_Vitro In_Vivo In Vivo Administration (e.g., Oral Gavage) Working_Solution->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo->PK_PD Efficacy Efficacy Studies In_Vivo->Efficacy

Caption: Experimental workflow for this compound from powder to analysis.

References

Application Notes and Protocols for GNE-7915 Tosylate in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene, particularly the G2019S mutation which leads to hyperactive LRRK2, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[5][6] The increased kinase activity of LRRK2 is a key therapeutic target, and inhibitors like GNE-7915 are crucial tools for investigating the downstream effects of LRRK2 hyperactivation and its role in neurodegenerative processes.[7][8][9]

These application notes provide detailed protocols for the use of GNE-7915 tosylate in primary neuronal cultures to study LRRK2-mediated signaling pathways, including the phosphorylation of its substrate Rab10, and its potential effects on α-synuclein, a protein central to Parkinson's disease pathology.[7][8][10]

Mechanism of Action

GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain.[5][11] This competitive inhibition prevents the phosphotransferase activity of LRRK2, thereby reducing the phosphorylation of its downstream substrates. One of the most well-characterized substrates is the Rab GTPase, Rab10.[10][12] LRRK2-mediated phosphorylation of Rab10 at Threonine 73 is a key event in the signaling cascade.[10] By inhibiting LRRK2, GNE-7915 leads to a dose-dependent decrease in the levels of phosphorylated Rab10 (pRab10), which can serve as a robust biomarker for target engagement in cellular models.[7]

Data Presentation

Quantitative Data for GNE-7915
ParameterValueSpecies/SystemReference
IC₅₀ 9 nMIn vitro kinase assay[1][2][13]
Kᵢ 1 nMIn vitro kinase assay[1]
Cellular Activity Single-digit nanomolarHEK293 cells[2]
Selectivity >3200-fold over JAK2, >53-fold over TTKKinase panel screening (187 kinases)[3]
Recommended Concentration Range for Primary Neurons
ApplicationStarting Concentration RangeIncubation TimeNotes
Inhibition of LRRK2 Kinase Activity (pRab10)1 nM - 100 nM1 - 24 hoursA dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific primary neuronal culture system and experimental endpoint.
Assessment of Downstream Phenotypes (e.g., α-synuclein levels)10 nM - 1 µM24 - 72 hours or longerChronic effects may require longer incubation times with periodic media changes containing fresh inhibitor.

Signaling Pathway and Experimental Workflow

LRRK2_Signaling_Pathway cluster_0 GNE-7915 Inhibition cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Substrate cluster_3 Cellular Processes GNE_7915 GNE-7915 LRRK2 Active LRRK2 GNE_7915->LRRK2 Inhibits Rab10 Rab10 LRRK2->Rab10 Phosphorylates pLRRK2 Inactive LRRK2 pRab10 pRab10 (Thr73) Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Modulates Alpha_Synuclein α-synuclein Pathology Vesicular_Trafficking->Alpha_Synuclein Impacts

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Downstream Analysis cluster_3 Endpoint Measurement Culture_Neurons 1. Culture Primary Neurons (e.g., 7-10 DIV) Prepare_GNE7915 2. Prepare GNE-7915 Stock (10 mM in DMSO) Treat_Neurons 3. Treat Neurons with GNE-7915 (Dose-response) Prepare_GNE7915->Treat_Neurons Harvest_Lysates 4a. Harvest Cell Lysates Treat_Neurons->Harvest_Lysates Fix_Cells 4b. Fix Cells for Imaging Treat_Neurons->Fix_Cells Western_Blot 5a. Western Blot (pRab10, Total Rab10, LRRK2, α-synuclein) Harvest_Lysates->Western_Blot ICC 5b. Immunocytochemistry (α-synuclein localization) Fix_Cells->ICC

Caption: Experimental workflow for GNE-7915 treatment in primary neuronal cultures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in primary neuronal cultures.

Materials:

  • This compound powder (Molecular Weight: 615.60 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 6.156 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[2]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]

Protocol 2: Treatment of Primary Neuronal Cultures with GNE-7915

Objective: To treat primary neuronal cultures with GNE-7915 to inhibit LRRK2 kinase activity and assess its downstream effects.

Materials:

  • Mature primary neuronal cultures (e.g., cortical, hippocampal, or midbrain neurons, typically 7-14 days in vitro, DIV)

  • GNE-7915 stock solution (10 mM in DMSO)

  • Pre-warmed complete neuron culture medium

  • Vehicle control (DMSO)

Procedure:

  • Culture primary neurons to the desired stage of development on appropriate culture plates (e.g., multi-well plates for biochemical analysis or glass coverslips for imaging).

  • Prepare working solutions of GNE-7915 by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 1 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Prepare a vehicle control working solution by diluting DMSO in culture medium to the same final concentration as in the highest GNE-7915 treated wells (typically ≤ 0.1%).

  • Carefully remove a portion (e.g., half) of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of GNE-7915 or the vehicle control.

  • Incubate the neurons for the desired treatment duration. This can range from a few hours (1-4 hours) for assessing acute signaling events like Rab10 phosphorylation to several days (24-72 hours or longer) for studying chronic effects on protein expression or neuronal morphology.

  • For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

  • Following treatment, proceed with downstream analysis such as Western blotting (Protocol 3) or immunocytochemistry (Protocol 4).

Protocol 3: Western Blot Analysis of LRRK2 Activity (pRab10)

Objective: To assess the inhibition of LRRK2 kinase activity in primary neurons by measuring the phosphorylation of its substrate, Rab10.

Materials:

  • GNE-7915-treated and vehicle-treated primary neuronal cultures

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibodies:

    • Rabbit anti-pRab10 (Thr73)

    • Mouse or Rabbit anti-Total Rab10

    • Mouse anti-β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize the pRab10 signal to total Rab10 and the loading control.

Protocol 4: Immunocytochemistry for α-synuclein

Objective: To visualize the expression and localization of α-synuclein in primary neurons following GNE-7915 treatment.

Materials:

  • GNE-7915-treated and vehicle-treated primary neuronal cultures on glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Mouse or Rabbit anti-α-synuclein (total or pSer129)

  • Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Mouse/Rabbit Alexa Fluor 488 or 594)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • After the desired treatment period, fix the primary neuronal cultures with 4% PFA in PBS for 15-20 minutes at room temperature.[14]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]

  • Wash the cells three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[15]

  • Incubate with the primary anti-α-synuclein antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the appropriate Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain with DAPI for 5 minutes to visualize nuclei.

  • Wash the cells two times with PBS.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Acquire images of the neurons using a fluorescence microscope. Analyze for changes in α-synuclein intensity, distribution, or aggregation.

Troubleshooting and Considerations

  • Vehicle Effects: Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the primary neurons (typically ≤ 0.1%).

  • Inhibitor Stability: Prepare fresh working dilutions of GNE-7915 for each experiment from frozen aliquots. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Health: Monitor neuronal health and morphology throughout the experiment, especially during long-term incubations, to ensure that observed effects are not due to cytotoxicity.

  • Antibody Validation: Ensure the specificity and optimal dilution of all primary antibodies for your specific application and cell type.

  • Off-Target Effects: While GNE-7915 is highly selective, at higher concentrations, off-target effects are possible.[3][4] It is crucial to use the lowest effective concentration determined from a dose-response curve. Including a structurally distinct LRRK2 inhibitor as a control can help confirm that the observed effects are specific to LRRK2 inhibition.

References

Application Notes and Protocols: GNE-7915 Tosylate Administration in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are significant genetic risk factors for both familial and sporadic Parkinson's disease (PD).[1] The pathogenic mutations, such as G2019S and R1441G, often lead to increased kinase activity, making LRRK2 a promising therapeutic target.[2][3] GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity.[4][5] Its administration in rodent models of Parkinson's disease allows for the investigation of LRRK2's role in disease pathogenesis and the evaluation of LRRK2 inhibition as a potential disease-modifying strategy. These application notes provide a summary of key findings and detailed protocols for the use of GNE-7915 tosylate in preclinical PD research.

Mechanism of Action

GNE-7915 is a Type I kinase inhibitor that binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[6] By inhibiting the kinase activity of LRRK2, GNE-7915 prevents the phosphorylation of downstream substrates, such as Rab GTPases (e.g., Rab10 and Rab12).[7] The hyperactivation of LRRK2 is linked to several pathological processes in Parkinson's disease, including the accumulation of alpha-synuclein (αSyn) oligomers, mitochondrial dysfunction, and neuroinflammation.[7][8] By blocking LRRK2 hyperactivity, GNE-7915 aims to ameliorate these downstream pathological effects.

GNE_7915_Mechanism_of_Action cluster_0 Pathogenic LRRK2 Signaling in Parkinson's Disease cluster_1 Therapeutic Intervention LRRK2\n(Mutant/Hyperactive) LRRK2 (Mutant/Hyperactive) Rab GTPases\n(e.g., Rab10) Rab GTPases (e.g., Rab10) LRRK2\n(Mutant/Hyperactive)->Rab GTPases\n(e.g., Rab10) Phosphorylation Pathological Processes α-Synuclein Aggregation Mitochondrial Dysfunction Neuroinflammation Rab GTPases\n(e.g., Rab10)->Pathological Processes Dopaminergic\nNeurodegeneration Dopaminergic Neurodegeneration Pathological Processes->Dopaminergic\nNeurodegeneration GNE-7915 GNE-7915 GNE-7915->LRRK2\n(Mutant/Hyperactive) Inhibition

Caption: GNE-7915 inhibits pathogenic LRRK2 kinase activity and downstream effects.

Data Summary

The following tables summarize quantitative data from studies administering GNE-7915 in rodent models of Parkinson's disease.

Table 1: Pharmacokinetics and Pharmacodynamics of GNE-7915

Species/ModelDose & RouteTime PointBrain ConcentrationPeripheral LRRK2 Inhibition (pRab10)Reference
Wild-Type Mouse100 mg/kg, SC1 hourPeakNot Reported[7]
Wild-Type Mouse100 mg/kg, SC24 hoursGradual DecreaseNot Reported[7]
LRRK2 R1441G Mouse100 mg/kg, SC72 hoursNot ReportedDissipated[7]

Table 2: Efficacy of Long-Term GNE-7915 Treatment in LRRK2 R1441G Mice

Treatment GroupDurationOutcome MeasureResultReference
GNE-7915 (Twice Weekly)18 weeksStriatal α-Synuclein OligomersSignificantly Reduced[7]
GNE-7915 (Twice Weekly)18 weeksCortical pSer129-αSynReduced[7]
GNE-7915 (Twice Weekly)18 weeksBrain LRRK2 HyperactivityInhibited to Wild-Type Levels[7]

Table 3: Safety and Tolerability of Long-Term GNE-7915 Treatment in LRRK2 R1441G Mice

AssessmentMetricResultReference
General HealthMortality & MorbidityNo Increase Observed[7]
Lung HistopathologySwollen Lamellar BodiesNot Observed[7]
Kidney HistopathologyAbnormal VacuolationNot Observed[7]
Liver FunctionSerum Alanine Aminotransferase (ALT)No Abnormalities[7]
Systemic InflammationSerum Interleukin-6 (IL-6)No Abnormalities[7]

Experimental Protocols

The following are detailed protocols for the administration of GNE-7915 and subsequent evaluation in rodent models.

Protocol 1: Long-Term Administration of GNE-7915 in a Genetic Rodent Model

This protocol is based on studies using LRRK2 mutant mice to assess the disease-modifying potential of LRRK2 inhibition.[7]

1. Animal Model:

  • LRRK2 R1441G mutant mice are a commonly used model.[1]

  • Both male and female mice, aged appropriately for the study design (e.g., 14 months for chronic studies), should be used.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. This compound Preparation and Administration:

  • Vehicle: Prepare a suitable vehicle for subcutaneous injection. While the specific vehicle for GNE-7915 in the cited study is not detailed, a common vehicle for similar compounds is a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

  • Preparation: Calculate the required amount of this compound for a 100 mg/kg dose. Suspend the compound in the vehicle by vortexing and/or sonication until a homogenous suspension is achieved. Prepare fresh on each day of dosing.

  • Administration: Administer this compound or vehicle via subcutaneous (SC) injection.

  • Dosing Regimen: For long-term studies, a regimen of twice-weekly injections for 18 weeks has been reported to be effective.[7]

3. Behavioral Assessments:

  • Conduct a battery of motor and non-motor behavioral tests at baseline and specified time points throughout the study.

  • Open Field Test: To assess general locomotor activity and anxiety-like behavior.[9]

  • Rotarod Test: To evaluate motor coordination and balance.[10]

  • Cylinder Test: For unilateral motor deficits, particularly relevant in toxin-induced models but can be adapted.[9]

4. Biochemical and Histopathological Analysis (Post-Mortem):

  • Tissue Collection: At the end of the treatment period, euthanize animals and collect brain, lung, kidney, and liver tissues.

  • LRRK2 Activity: Analyze brain and peripheral tissues (e.g., lung) for LRRK2 kinase activity by measuring the phosphorylation of Rab10 (pT73) via Western blot or ELISA.[7]

  • α-Synuclein Pathology: Assess striatal α-synuclein oligomer levels and cortical phosphorylated α-synuclein (pSer129) using techniques like ELISA and immunohistochemistry.[7]

  • Safety Assessment: Perform histopathological examination of lung, kidney, and liver tissues to check for any treatment-related abnormalities.[7] Measure serum markers for liver (ALT) and kidney (urinary albumin-to-creatinine ratio) function.[7]

Experimental_Workflow Animal Model Selection Animal Model Selection (e.g., LRRK2 R1441G Mice) Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Selection->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization Treatment Group GNE-7915 (100 mg/kg, SC) Twice Weekly Randomization->Treatment Group Vehicle Group Vehicle Control (SC) Twice Weekly Randomization->Vehicle Group Chronic Treatment 18 Weeks Treatment Group->Chronic Treatment Vehicle Group->Chronic Treatment Follow-up Behavioral Testing Follow-up Behavioral Testing Chronic Treatment->Follow-up Behavioral Testing Euthanasia & Tissue Collection Euthanasia & Tissue Collection Follow-up Behavioral Testing->Euthanasia & Tissue Collection Biochemical Analysis Biochemical Analysis (pRab10, α-Synuclein) Euthanasia & Tissue Collection->Biochemical Analysis Histopathology Safety Histopathology (Lung, Kidney, Liver) Euthanasia & Tissue Collection->Histopathology

Caption: Workflow for long-term GNE-7915 administration and evaluation.

Protocol 2: Assessing Target Engagement in a Toxin-Induced Rodent Model

This protocol is designed to evaluate the ability of GNE-7915 to protect against neurotoxicity in models that mimic environmental risk factors for PD.

1. Animal Model:

  • Use a toxin-induced model such as 6-hydroxydopamine (6-OHDA), MPTP, or rotenone to induce dopaminergic neurodegeneration.[10][11] The trichloroethylene (TCE) model has also been shown to elevate LRRK2 activity.[8]

  • Wistar or Sprague-Dawley rats are commonly used for 6-OHDA models, while C57BL/6 mice are susceptible to MPTP.

2. GNE-7915 Administration:

  • Prophylactic or Therapeutic Dosing: GNE-7915 can be administered before (prophylactic) or after (therapeutic) the toxin to assess its protective or restorative effects.

  • Dose and Route: While a 100 mg/kg subcutaneous dose has been established in mice, dose-ranging studies may be necessary for different models and species to determine optimal brain penetration and target engagement.[4][7]

3. Experimental Procedure (Example using 6-OHDA model):

  • Stereotaxic Surgery: Anesthetize rats and unilaterally inject 6-OHDA into the medial forebrain bundle or substantia nigra to create a lesion of the nigrostriatal pathway.

  • Treatment: Begin GNE-7915 or vehicle administration at the selected time point (pre- or post-lesion).

  • Behavioral Assessment: At 2-3 weeks post-lesion, assess motor asymmetry using the apomorphine- or amphetamine-induced rotation test.[11] The cylinder test is also highly effective for assessing forelimb use asymmetry.[9]

  • Endpoint Analysis: Euthanize animals at the study endpoint (e.g., 4-6 weeks post-lesion).

  • Immunohistochemistry: Process brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and dopamine transporter (DAT) terminals in the striatum.

  • Neuroinflammation Assessment: Analyze microglial activation (e.g., Iba1 staining) and other inflammatory markers in the brain.

Safety Considerations

While GNE-7915 has shown a good safety profile in rodents with no observed abnormalities in the lung, kidney, or liver after long-term treatment, it is important to note that studies in non-human primates (cynomolgus monkeys) revealed an accumulation of lamellar bodies in type II pneumocytes.[7][12][13] This on-target effect of LRRK2 inhibition raises potential safety concerns for translation to human clinical trials.[12] Researchers should include comprehensive safety and toxicological assessments in their study designs.

References

Application Notes: Protocol for Assessing LRRK2 Inhibition by GNE-7915 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain enzyme with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][3] The G2019S mutation, which is the most common pathogenic mutation, results in increased LRRK2 kinase activity, positioning LRRK2 as a critical therapeutic target for developing disease-modifying treatments.[1][2] GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[4][5][6] It serves as an essential research tool for studying LRRK2 signaling pathways and for the preclinical development of novel therapeutics for Parkinson's disease.

Mechanism of Action

GNE-7915 is a Type I kinase inhibitor that functions by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[1][7] This action prevents the catalytic transfer of a phosphate group from ATP to LRRK2 substrates. The inhibition of LRRK2's kinase activity can be reliably quantified by monitoring the phosphorylation status of LRRK2 itself (autophosphorylation at Serine 935) and its key physiological substrates, such as Rab10.[1] A reduction in the phosphorylation of these biomarkers is a direct indicator of target engagement and inhibition by GNE-7915.

GNE_7915_MoA cluster_lrrk2 LRRK2 Kinase Domain ATP ATP ADP ADP ATP->ADP Kinase Activity Substrate Substrate (e.g., Rab10) pSubstrate Phospho-Substrate (p-Rab10) Substrate->pSubstrate GNE7915 GNE-7915 GNE7915->Block

Caption: Mechanism of LRRK2 inhibition by GNE-7915.

Quantitative Data Summary

The inhibitory activity and selectivity of GNE-7915 have been characterized across biochemical and cellular assays.

ParameterValueDescriptionReference
Biochemical IC₅₀ 9 nMThe concentration required to inhibit 50% of LRRK2 kinase activity in a purified enzyme assay.[4][5][8][9]
Biochemical Kᵢ 1 nMThe inhibition constant, representing the binding affinity of GNE-7915 to the LRRK2 enzyme.[2][5][8][9]
Kinase Selectivity Highly SelectiveWhen tested against a panel of 187 kinases at 100 nM, only TTK was inhibited by more than 50%.[2][4][8]
In Vivo Efficacy Brain PenetrantAchieves significant inhibition of LRRK2 substrate phosphorylation in the mouse brain following systemic administration.[5][10]

Experimental Protocols

Here we provide detailed protocols for assessing LRRK2 inhibition by GNE-7915 in biochemical, cellular, and in vivo settings.

Protocol 1: Biochemical LRRK2 Kinase Inhibition Assay

This protocol uses the ADP-Glo™ luminescence-based assay to measure the amount of ADP produced by the LRRK2 kinase reaction, which is inversely proportional to the inhibitory activity of GNE-7915.

Materials:

  • Recombinant human LRRK2 enzyme

  • LRRKtide peptide substrate

  • GNE-7915 tosylate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates (low volume, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 µM. Then, dilute these solutions into the Kinase Buffer. A DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition) should be included.

  • Reaction Setup:

    • Add 1 µL of the diluted GNE-7915 or DMSO control to the wells of a 384-well plate.[11]

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer to each well.[11]

    • Initiate the kinase reaction by adding 2 µL of a pre-mixed solution containing LRRKtide substrate and ATP in Kinase Buffer.[11]

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[1][11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][11]

    • Incubate at room temperature for 40 minutes.[1][11]

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.[1][11]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, correlates with LRRK2 activity.

  • Analysis: Calculate the percent inhibition for each GNE-7915 concentration relative to the DMSO control. Plot the percent inhibition against the log concentration of GNE-7915 and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

protocol1_workflow prep Prepare GNE-7915 Dilutions setup Set Up Kinase Reaction (LRRK2, Substrate, ATP, GNE-7915) prep->setup incubate Incubate at RT (60-120 min) setup->incubate adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->adp_glo incubate2 Incubate at RT (40 min) adp_glo->incubate2 detect Add Kinase Detection Reagent (Generate Light) incubate2->detect incubate3 Incubate at RT (30-60 min) detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the biochemical LRRK2 inhibition assay.
Protocol 2: Cell-Based LRRK2 Inhibition Assay via Western Blot

This protocol measures the inhibition of LRRK2 kinase activity in a cellular environment by quantifying the phosphorylation of LRRK2 at Serine 935 (pS935).

Materials:

  • HEK293T or SH-SY5Y cells

  • Cell culture medium and reagents

  • This compound

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Rabbit anti-total LRRK2, Mouse anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of GNE-7915 (e.g., 0.1 nM to 1000 nM) or DMSO (vehicle control) for 90 minutes to 2 hours.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[1]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pS935-LRRK2, anti-total LRRK2, and anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Calculate the ratio of pS935-LRRK2 to total LRRK2 for each treatment condition and normalize to the loading control (GAPDH). A dose-dependent decrease in this ratio indicates LRRK2 inhibition.

protocol2_workflow culture Culture & Treat Cells with GNE-7915 lyse Lyse Cells & Collect Supernatant culture->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE & Protein Transfer quantify->sds_page blocking Block Membrane sds_page->blocking antibodies Incubate with Primary & Secondary Antibodies blocking->antibodies detect ECL Detection & Imaging antibodies->detect analyze Densitometry Analysis (pS935 / Total LRRK2) detect->analyze protocol3_workflow dose Dose Mice with GNE-7915 (100 mg/kg, s.c.) collect Collect Tissues at Time Points (1-72h) dose->collect lyse Homogenize Tissue & Lyse collect->lyse wb Western Blot for pRab10 & Total Rab10 lyse->wb analyze Analyze pRab10/Total Rab10 Ratio Over Time wb->analyze

References

GNE-7915 Tosylate: Application Notes and Protocols for Studying Lysosomal Function in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[1] A primary pathological consequence of these mutations is the hyperactivation of LRRK2's kinase domain, which has been strongly implicated in the disruption of lysosomal and autophagic pathways.[2] This impairment in cellular waste clearance mechanisms is believed to contribute to the accumulation of toxic protein aggregates, such as α-synuclein, a hallmark of PD pathology.[3][4]

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity.[5][6] With a half-maximal inhibitory concentration (IC50) of 9 nM and a dissociation constant (Ki) of 1 nM for LRRK2, it serves as a critical research tool for investigating the downstream cellular consequences of LRRK2 inhibition.[5] These application notes provide detailed protocols for utilizing GNE-7915 tosylate in both in vitro and in vivo models to study its effects on LRRK2 signaling, α-synuclein pathology, and overall lysosomal function in the context of Parkinson's disease research.

Mechanism of Action

GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation. This competitive inhibition prevents the autophosphorylation of LRRK2 and the subsequent phosphorylation of its downstream substrates, most notably Rab GTPases such as Rab10 and Rab12.[7] These Rab proteins are crucial regulators of vesicular trafficking and endo-lysosomal pathways. By inhibiting LRRK2, GNE-7915 helps to restore normal lysosomal function and has been shown to reduce the accumulation of pathological α-synuclein oligomers in preclinical models of PD.[3][8]

Data Presentation

The following tables summarize key quantitative data regarding the properties and effects of this compound.

Table 1: In Vitro Potency and Selectivity of GNE-7915

ParameterValueCell Line/Assay ConditionReference
LRRK2 IC50 9 nMInhibition of LRRK2 autophosphorylation in HEK293 cells[1]
LRRK2 Ki 1 nMCell-free assay[5]
Selectivity HighTested against a panel of 187 kinases; only TTK inhibited >50% at 100 nM

Table 2: In Vivo Efficacy of GNE-7915 in a LRRK2 R1441G Knock-in Mouse Model

ParameterTreatment GroupResultReference
Striatal α-Synuclein Oligomers VehicleBaseline[3][8]
GNE-7915 (100 mg/kg, s.c., twice weekly for 18 weeks)Significant reduction[3][8]
Cortical pSer129-α-Synuclein VehicleBaseline[3][8]
GNE-7915 (100 mg/kg, s.c., twice weekly for 18 weeks)Significant reduction[3][8]
Lung pThr73-Rab10 Levels LRRK2 R1441G + VehicleElevated[7]
LRRK2 R1441G + GNE-7915 (single 100 mg/kg dose)Reduced to wild-type levels, with maximum inhibition at 24h[7]
Lung pSer106-Rab12 Levels LRRK2 R1441G + VehicleElevated[7]
LRRK2 R1441G + GNE-7915 (single 100 mg/kg dose)Reduced to wild-type levels, with maximum inhibition at 24h[7]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway in Lysosomal Function

LRRK2_Lysosomal_Pathway cluster_0 Cellular Stress / Pathogenic Mutations cluster_1 Downstream Signaling cluster_2 Cellular Processes cluster_3 Pathological Outcome LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Activation pRab10 pRab10 LRRK2 (Active)->pRab10 Phosphorylation Rab10 Rab10 Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking Disruption Lysosomal Function Lysosomal Function Vesicular Trafficking->Lysosomal Function Impairment Autophagy Autophagy Lysosomal Function->Autophagy Dysregulation α-Synuclein Accumulation α-Synuclein Accumulation Autophagy->α-Synuclein Accumulation Leads to GNE-7915 GNE-7915 GNE-7915->LRRK2 (Active) Inhibition

Caption: LRRK2 signaling cascade and its role in lysosomal dysfunction.

Experimental Workflow for In Vitro GNE-7915 Treatment and Analysis

In_Vitro_Workflow Cell_Culture Plate SH-SY5Y or HEK293 cells expressing LRRK2 GNE-7915_Treatment Treat cells with GNE-7915 (e.g., 0.1-100 nM) or DMSO vehicle for 24h Cell_Culture->GNE-7915_Treatment Cell_Lysis Lyse cells and collect protein extracts GNE-7915_Treatment->Cell_Lysis Protein_Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Perform Western Blot analysis Protein_Quantification->Western_Blot Analysis Analyze levels of pLRRK2, pRab10, and α-synuclein Western_Blot->Analysis In_Vivo_Workflow Animal_Model Use LRRK2 mutant knock-in mice (e.g., R1441G) GNE-7915_Administration Administer GNE-7915 (100 mg/kg, s.c.) or vehicle Animal_Model->GNE-7915_Administration Treatment_Period Treat for desired period (e.g., single dose or chronic) GNE-7915_Administration->Treatment_Period Tissue_Harvest Harvest brain and peripheral tissues (e.g., lung, kidney) Treatment_Period->Tissue_Harvest Sample_Processing Prepare tissue lysates or fix for histology Tissue_Harvest->Sample_Processing Analysis Analyze via Western Blot (pRab10, α-synuclein) or Immunohistochemistry Sample_Processing->Analysis

References

Troubleshooting & Optimization

Technical Support Center: GNE-7915 Tosylate Off-Target Effects in Macaques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-7915 tosylate in macaque studies. The information provided is based on preclinical safety and toxicology studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of GNE-7915 observed in macaques?

A1: The principal finding in macaques administered GNE-7915 is not a classic off-target effect (i.e., binding to an unintended kinase) but rather an on-target pharmacological effect related to the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2). This manifests as histopathological changes in the lungs, specifically the hypertrophy of type II pneumocytes and the accumulation of intra-alveolar macrophages.[1][2] This leads to a condition described as cytoplasmic vacuolation.[3][4]

Q2: Are the pulmonary effects observed with GNE-7915 reversible?

A2: Yes, studies have demonstrated that the lung effects, such as cytoplasmic vacuolation of type II pneumocytes, are reversible. After a washout period (e.g., two weeks), these histopathological changes have been shown to return to control levels.[3][5]

Q3: Do the lung changes induced by GNE-7915 lead to functional impairment of the respiratory system?

A3: Despite the observed histological changes in the lungs, studies have shown that these alterations do not result in measurable pulmonary deficits in macaques.[3][6] A battery of translational pulmonary function tests has been conducted, revealing no significant functional consequences associated with the GNE-7915-induced lung phenotype.

Q4: At what doses are these pulmonary effects observed?

A4: Pulmonary effects have been noted in toxicology studies at various doses. For instance, a 14-day study in rhesus monkeys at a dose of 22.5 mg/kg twice daily (b.i.d.) and a 7-day study in cynomolgus monkeys at 65 mg/kg/day resulted in physical signs that limited the administration period.[1] In another 2-week study, GNE-7915 was administered to macaques at 30 mg/kg twice daily, which induced mild cytoplasmic vacuolation of type II lung pneumocytes.[2][3]

Q5: Are there any other notable off-target or on-target effects in other organs?

A5: The available preclinical data in macaques point to the lungs as the primary site of on-target pharmacological effects. While LRRK2 knockout mice have shown changes in both the lungs and kidneys, the GNE-7915-induced effects in non-human primates have been predominantly reported in the pulmonary system.

Troubleshooting Guides

Issue: Unexpected clinical signs observed in macaques during GNE-7915 administration.

  • Possible Cause: The administered dose may be approaching the levels that induce the known on-target pulmonary effects, which can manifest as physical signs.

  • Troubleshooting Steps:

    • Review the dosing regimen and compare it with published toxicology studies. Doses around 22.5 mg/kg b.i.d. in rhesus monkeys and 65 mg/kg/day in cynomolgus monkeys have been associated with limiting physical signs.[1]

    • Consider reducing the dose to a level that still achieves the desired LRRK2 inhibition in the central nervous system but minimizes the peripheral lung effects. Studies with other LRRK2 inhibitors have shown that significant brain target engagement can be achieved at doses that produce minimal to no lung changes.[3]

    • Implement a more frequent clinical monitoring schedule to detect any adverse signs early.

Issue: Histopathological analysis of lung tissue reveals unexpected morphological changes.

  • Possible Cause: The observed changes are likely the known on-target effect of GNE-7915, i.e., hypertrophy of type II pneumocytes and accumulation of intra-alveolar macrophages.

  • Troubleshooting Steps:

    • Confirm the histopathological findings with a board-certified veterinary pathologist experienced in non-human primate toxicology.

    • Characterize the changes further using specialized techniques such as transmission electron microscopy to identify the accumulation of lamellar structures within hypertrophic type 2 pneumocytes.[1]

    • Perform immunohistochemical staining for pro-surfactant C (positive in affected type 2 pneumocytes) and CD11c (negative in these cells) to differentiate them from intra-alveolar macrophages.[1]

    • If possible, include a recovery group in your study design with a washout period to confirm the reversibility of the lung changes.

Quantitative Data Summary

ParameterSpeciesDoseDurationObservationReference
Histopathology Cynomolgus Monkey65 mg/kg/day7 daysLimited administration due to physical signs; hypertrophy of type 2 pneumocytes, accumulation of intra-alveolar macrophages.[1]
Rhesus Macaque22.5 mg/kg b.i.d.14 daysLimited administration due to physical signs; similar lung findings.[1]
Macaque30 mg/kg b.i.d.2 weeksMild cytoplasmic vacuolation of type II lung pneumocytes.[2][3]
Reversibility Macaque30 mg/kg b.i.d.2 weeks on, 2 weeks offLung effects were reversible after the 2-week withdrawal period.[3]
Pulmonary Function Macaque30 mg/kg b.i.d.2 weeksNo measurable pulmonary deficits.[3]

Experimental Protocols

1. Histopathological Evaluation of Lung Tissue

  • Tissue Collection and Processing:

    • At the scheduled necropsy, the lungs are carefully excised and weighed.

    • The lungs are infused with a suitable fixative (e.g., 10% neutral buffered formalin) via the trachea to ensure proper inflation and fixation.

    • After fixation, representative tissue samples are collected from all lung lobes.

    • Tissues are processed through graded alcohols and xylene and embedded in paraffin.

  • Staining:

    • 5 µm sections are cut and stained with hematoxylin and eosin (H&E) for general morphological assessment.

    • For more detailed analysis, sections can be stained with a trichrome stain to assess for any collagen accumulation within the alveolar walls.[1]

  • Immunohistochemistry:

    • Sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a suitable method (e.g., heat-induced epitope retrieval).

    • Sections are incubated with primary antibodies against pro-surfactant C (to identify type II pneumocytes) and CD11c (a marker for intra-alveolar macrophages).[1]

    • A suitable secondary antibody and detection system are used to visualize the staining.

  • Microscopic Examination:

    • A board-certified veterinary pathologist examines the slides in a blinded fashion.

    • The pathologist evaluates for hypertrophy and hyperplasia of type 2 pneumocytes, accumulation of intra-alveolar macrophages, and any signs of inflammation or fibrosis.

2. Transmission Electron Microscopy (TEM)

  • Tissue Collection and Processing:

    • Small (approximately 1 mm³) sections of lung tissue are collected immediately after euthanasia and placed in a suitable fixative for electron microscopy (e.g., 2.5% glutaraldehyde in a cacodylate buffer).

    • The tissue is post-fixed in osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in an epoxy resin.

  • Sectioning and Imaging:

    • Ultrathin sections (60-90 nm) are cut using an ultramicrotome.

    • The sections are mounted on copper grids and stained with uranyl acetate and lead citrate.

    • The grids are examined using a transmission electron microscope to visualize the ultrastructure of the type II pneumocytes and identify the presence and morphology of lamellar bodies.[1]

3. Pulmonary Function Testing

While the specific parameters were not detailed in the provided search results, a standard battery of translational pulmonary function tests in non-human primates would typically include measurements of:

  • Lung Volumes: Tidal volume, vital capacity, and total lung capacity.

  • Flow Rates: Forced expiratory volume in one second (FEV1) and peak expiratory flow.

  • Gas Exchange: Diffusing capacity of the lung for carbon monoxide (DLCO).

These tests are generally performed on anesthetized animals, and baseline measurements are taken before the administration of the test article, with follow-up measurements at specified time points during and after the treatment period.

Visualizations

GNE7915_On_Target_Effect GNE7915 This compound LRRK2 LRRK2 Kinase GNE7915->LRRK2 Inhibition TypeII_Pneumocyte Type II Pneumocyte LRRK2->TypeII_Pneumocyte Regulates Lysosome-related Lamellar Bodies Lamellar_Bodies Accumulation of Lamellar Bodies TypeII_Pneumocyte->Lamellar_Bodies Leads to Alveolar_Macrophage Intra-alveolar Macrophage Accumulation TypeII_Pneumocyte->Alveolar_Macrophage Vacuolation Cytoplasmic Vacuolation Lamellar_Bodies->Vacuolation

Caption: On-target pharmacological effect of GNE-7915 in macaque lungs.

Experimental_Workflow cluster_Dosing Dosing Phase cluster_Evaluation Evaluation Phase cluster_Analysis Analysis Phase cluster_Recovery Recovery Phase (Optional) Dosing GNE-7915 Administration (e.g., 30 mg/kg b.i.d. for 2 weeks) PFT Pulmonary Function Tests Dosing->PFT Necropsy Necropsy & Tissue Collection Dosing->Necropsy Washout Washout Period (e.g., 2 weeks) Dosing->Washout Histopathology Histopathology (H&E, Trichrome) Necropsy->Histopathology IHC Immunohistochemistry (pro-surfactant C, CD11c) Necropsy->IHC TEM Transmission Electron Microscopy Necropsy->TEM Recovery_Eval Repeat Evaluation Washout->Recovery_Eval

Caption: Experimental workflow for assessing pulmonary effects of GNE-7915.

References

Optimizing GNE-7915 Tosylate Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My GNE-7915 tosylate precipitated after diluting the DMSO stock solution into my cell culture medium. How can I prevent this?

A1: GNE-7915 is characterized by its hydrophobic nature, leading to low solubility in aqueous solutions like cell culture media. Precipitation can occur when the concentration of GNE-7915 exceeds its solubility limit in the final assay medium. To mitigate this, consider the following strategies:

  • Optimize Final Concentration: The intended final concentration of GNE-7915 may be too high. It is advisable to perform a dose-response experiment to determine the highest effective concentration that remains soluble in your specific cell culture medium.

  • Sequential Dilution: Avoid adding the highly concentrated DMSO stock solution directly to the aqueous medium. Instead, perform one or more intermediate dilution steps. For instance, first, dilute the DMSO stock into a small volume of serum-free medium or phosphate-buffered saline (PBS), and then add this intermediate dilution to the final volume of your complete cell culture medium.

  • Pre-warm the Medium: Adding the GNE-7915 solution to a pre-warmed (37°C) cell culture medium can enhance its solubility.

  • Vortexing During Dilution: Add the GNE-7915 stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of 0.5% (v/v) or lower is generally well-tolerated by most cell lines. However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%. It is always recommended to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.

Q4: How should I store my this compound stock solution?

A4: To maintain the stability of your this compound stock solution, it is recommended to aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C in tightly sealed tubes to protect them from light and moisture.[1] When stored at -80°C, the stock solution is stable for up to two years, and at -20°C, it is stable for up to one year.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate forms immediately upon adding GNE-7915 to media The final concentration of GNE-7915 exceeds its solubility in the media.Lower the final concentration of GNE-7915. Prepare a more concentrated stock solution to reduce the volume added to the media.
The stock solution was not fully dissolved.Ensure the this compound powder is completely dissolved in DMSO. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution. Visually inspect for any particulate matter before use.
Poor mixing technique.Add the GNE-7915 solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Precipitate forms over time in the incubator The compound is unstable in the aqueous environment of the media at 37°C.Prepare fresh working solutions of GNE-7915 for each experiment. Consider the stability of the compound in your experimental timeframe.
The pH of the media has changed.Monitor the pH of your cell culture. Ensure proper incubator CO2 levels.
Interaction with media components (e.g., serum proteins).Try reducing the serum concentration if your experiment allows.
Inconsistent or unexpected experimental results Inaccurate concentration of GNE-7915 due to precipitation.Follow the recommendations for preventing precipitation. Visually inspect the media for any signs of precipitation before and during the experiment.
Degradation of GNE-7915 stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light.
Off-target effects of GNE-7915.Be aware of the known off-target activities of GNE-7915, such as inhibition of 5-HT2B and TTK.[1][2][3] Include appropriate controls to account for these potential effects.
Cell toxicity observed at expected effective concentrations DMSO concentration is too high.Ensure the final DMSO concentration is non-toxic for your specific cell line (ideally ≤ 0.5%). Always include a vehicle control.
GNE-7915 itself is cytotoxic at the tested concentration.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of GNE-7915 for your cell line.

Quantitative Data Summary

Table 1: GNE-7915 Potency and Selectivity

Parameter Value Assay Type Reference
LRRK2 IC50 9 nMCell-free assay[4]
LRRK2 Ki 1 nMCell-free assay[4]
Cellular LRRK2 Inhibition (pLRRK2) Ki 9 nMCellular assay[2]
Off-Target Inhibition (>50% at 100 nM) TTK kinaseKinase profiling (187 kinases)[1][2][3]
Off-Target Binding (>65% probe displacement at 0.1 µM) LRRK2, TTK, ALKKinomeScan (392 kinases)[1]
Off-Target Activity (>70% inhibition at 10 µM) 5-HT2B receptorReceptor profiling[1]

Table 2: this compound Solubility

Solvent Solubility Reference
DMSO ≥ 50 mg/mL (81.22 mM)[5][6]
Water Insoluble (< 0.1 mg/mL)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 615.60 g/mol ).[7]

  • Carefully weigh the powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Western Blotting for LRRK2 Phosphorylation

This protocol is adapted from a general western blot protocol for LRRK2.[8][9]

Materials:

  • Cells treated with GNE-7915 or vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-LRRK2, anti-total-LRRK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-LRRK2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total LRRK2 for normalization.

Visualizations

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Vesicular_Trafficking->Neuronal_Survival Cytoskeletal_Dynamics->Neuronal_Survival MAPK_Pathway->Neuronal_Survival

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental_Workflow Start Start: this compound powder Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution in Pre-warmed Medium Store_Stock->Prepare_Working Treat_Cells Treat Cells with GNE-7915 Prepare_Working->Treat_Cells Assay Perform In Vitro Assay (e.g., Western Blot) Treat_Cells->Assay Analyze Analyze Data Assay->Analyze

Caption: Recommended experimental workflow for using GNE-7915 in in vitro assays.

Troubleshooting_Logic rect rect Precipitation Precipitation Observed? Immediate Immediate? Precipitation->Immediate Yes Over_Time Over Time? Precipitation->Over_Time Yes No_Precipitation No Precipitation Proceed with Experiment Precipitation->No_Precipitation No Check_Conc Check Final Concentration Immediate->Check_Conc Check_Stock Check Stock Dissolution Immediate->Check_Stock Improve_Mixing Improve Mixing Technique Immediate->Improve_Mixing Check_Stability Check Compound Stability Over_Time->Check_Stability Check_pH Check Media pH Over_Time->Check_pH

Caption: Troubleshooting logic for addressing GNE-7915 precipitation issues.

References

GNE-7915 Tosylate Stability & Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of GNE-7915 tosylate in DMSO and other solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Several suppliers report solubility in DMSO at concentrations ranging from 3 mg/mL to as high as 100 mg/mL.[1][2][3] For optimal dissolution, consider using ultrasonic agitation or gentle warming.[3] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: What are the recommended storage conditions for this compound as a solid and in a DMSO stock solution?

A2: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1][4] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is acceptable for up to two weeks to one month.[1][4] For long-term storage of stock solutions, -80°C is recommended for periods ranging from three months to two years.[3][4]

Q3: Is this compound soluble in other solvents besides DMSO?

A3: Yes, GNE-7915 has been reported to be soluble in DMF (Dimethylformamide) and, to a lesser extent, in Ethanol.[5] However, it is reported to be insoluble in water.[1]

Q4: Are there any known degradation pathways for this compound in DMSO?

A4: Currently, there is no publicly available data detailing the specific degradation pathways or products of this compound in DMSO or other solvents. To ensure the integrity of your experiments, it is best practice to use freshly prepared solutions or solutions that have been stored appropriately at -80°C for a limited time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in DMSO stock solution upon storage. The storage temperature is not low enough, or the concentration is too high for the storage conditions.Store the stock solution at -80°C. If precipitation persists, consider preparing a slightly lower concentration stock solution. Before use, gently warm the solution and sonicate to ensure complete re-dissolution.
Difficulty dissolving this compound powder in DMSO. The DMSO may have absorbed moisture, or the compound requires assistance to dissolve fully.Use fresh, anhydrous DMSO. Employ sonication or gentle warming (e.g., in a 37°C water bath) to aid dissolution.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. GNE-7915 is poorly soluble in aqueous solutions, and the addition of the DMSO stock leads to precipitation.Minimize the final DMSO concentration in the aqueous solution (ideally ≤0.1%). Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion. Consider using a formulation with co-solvents like PEG300 and Tween-80 for in vivo studies or specific in vitro assays if precipitation remains an issue.[3]
Inconsistent experimental results using the same stock solution. The compound may be degrading due to improper storage or repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Always store aliquots at -80°C. Prepare fresh stock solutions regularly.

Quantitative Data Summary

Table 1: Solubility of GNE-7915

Solvent Reported Solubility Reference(s)
DMSO3 mg/mL - 100 mg/mL[1][2][3][5]
DMF3 mg/mL[5]
Ethanol1 mg/mL[5]
WaterInsoluble[1]

Table 2: Recommended Storage Conditions for GNE-7915

Form Storage Temperature Duration Reference(s)
Solid Powder-20°CUp to 3 years[1][4]
In DMSO-20°C2 weeks - 1 month[1][4]
In DMSO-80°C3 months - 2 years[3][4]

Experimental Protocols

Protocol: General Workflow for Assessing Compound Stability in Solution via HPLC

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve in the desired solvent (e.g., anhydrous DMSO) to a known concentration (e.g., 10 mM). Ensure complete dissolution, using sonication or gentle warming if necessary.

  • Sample Incubation:

    • Aliquot the stock solution into multiple vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

    • Protect samples from light if the compound is known to be light-sensitive.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve a vial from each storage condition.

    • Prepare a sample for HPLC analysis by diluting it to an appropriate concentration with the mobile phase.

  • HPLC Analysis:

    • Use a validated HPLC method with a suitable column (e.g., C18) and mobile phase to separate GNE-7915 from potential degradants.

    • Monitor the elution profile using a UV detector at a wavelength where GNE-7915 has maximum absorbance.

    • The initial time point (T=0) will serve as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare GNE-7915 Stock Solution incubate Aliquot and Store at Various Conditions (RT, 4°C, -20°C, -80°C) prep_stock->incubate Distribute time_points Retrieve Samples at Time Points incubate->time_points Sample hplc_analysis Analyze by HPLC time_points->hplc_analysis Inject data_analysis Calculate % Remaining Parent Compound Identify Degradation Products hplc_analysis->data_analysis Generate Chromatogram

Caption: Workflow for Assessing this compound Stability.

lrrk2_pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_outcome Cellular Outcome lrrk2_mutations LRRK2 Mutations (e.g., G2019S) lrrk2 LRRK2 lrrk2_mutations->lrrk2 Hyperactivates rab_phos Rab Protein Phosphorylation lrrk2->rab_phos Phosphorylates alpha_syn α-Synuclein Aggregation lrrk2->alpha_syn tau_path Tau Pathology lrrk2->tau_path autophagy Altered Autophagy lrrk2->autophagy mito_dys Mitochondrial Dysfunction lrrk2->mito_dys gne7915 GNE-7915 gne7915->lrrk2 Inhibits neurodegen Neurodegeneration rab_phos->neurodegen alpha_syn->neurodegen tau_path->neurodegen autophagy->neurodegen mito_dys->neurodegen

Caption: Simplified LRRK2 Signaling Pathway in Neurodegeneration.

References

Potential adverse effects of long-term GNE-7915 tosylate treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research use only by qualified professionals. GNE-7915 Tosylate is an experimental compound and not approved for human or veterinary use. All procedures should be conducted in accordance with institutional and national safety guidelines.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential adverse effects of long-term this compound treatment, based on available preclinical research data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have about the potential adverse effects of this compound based on preclinical findings.

Q1: What is the primary organ of concern for potential toxicity with long-term GNE-7915 treatment?

A1: Based on preclinical studies in non-human primates (cynomolgus and rhesus monkeys), the primary organ of concern for potential toxicity is the lung .[1][2][3][4][5] Specifically, changes have been observed in type II pneumocytes.[1][2][4][5]

Q2: What specific pulmonary changes have been observed in non-human primates?

A2: Long-term administration of GNE-7915 in non-human primates has been associated with the following dose-dependent and reversible changes in the lungs:

  • Hypertrophy of type II pneumocytes: An increase in the size of these specialized lung cells.[1]

  • Cytoplasmic vacuolation of type II pneumocytes: The appearance of vacuoles within the cytoplasm of these cells.[2][3]

  • Accumulation of lamellar bodies: An increase in these secretory organelles within type II pneumocytes.[5]

  • Accumulation of intra-alveolar macrophages: An increase in the number of these immune cells in the air sacs.[1]

It is important to note that these morphological changes were not associated with measurable deficits in pulmonary function in the preclinical studies.[2][3]

Q3: Have similar adverse effects been observed in rodent models?

A3: No, long-term studies of GNE-7915 in mice did not show the same adverse pulmonary or renal effects observed in non-human primates.[6] Functional and histopathological assessments of the lungs, kidneys, and liver in mice revealed no abnormalities.[6]

Q4: Are the pulmonary effects observed with GNE-7915 considered on-target or off-target?

A4: The pulmonary changes are considered an on-target effect of LRRK2 inhibition. This is supported by the fact that similar findings have been reported with other structurally distinct LRRK2 kinase inhibitors.[4]

Q5: Are the pulmonary changes induced by GNE-7915 reversible?

A5: Yes, preclinical studies in non-human primates have demonstrated that the lung effects, such as cytoplasmic vacuolation, are reversible after cessation of GNE-7915 treatment.[2][7]

II. Troubleshooting Guides

This section provides guidance for researchers who encounter unexpected results or potential adverse effects during their experiments with this compound.

Troubleshooting Guide 1: Unexpected Lung Histopathology Findings

Issue: You observe significant lung pathology in your animal models that is inconsistent with published data (e.g., severe inflammation, fibrosis, or lack of expected type II pneumocyte changes in non-human primates at relevant doses).

Potential Causes and Solutions:

Potential CauseRecommended Action
Compound Integrity/Formulation Issues - Verify the purity and identity of your this compound lot using analytical methods such as HPLC and mass spectrometry.- Ensure proper formulation and solubility. GNE-7915 is soluble in DMSO and can be prepared in vehicles like PEG300, Tween-80, and saline for in vivo studies.[8] Prepare fresh formulations for each experiment and visually inspect for precipitation.
Dosing Errors - Double-check all calculations for dose and dosing volume.- Calibrate all dosing equipment to ensure accurate administration.
Animal Model Differences - Be aware of species-specific differences in response to LRRK2 inhibition. Rodents do not typically exhibit the pulmonary phenotype seen in non-human primates.[6]- Consider the age, sex, and health status of your animals, as these factors can influence toxicological outcomes.
Histopathology Processing Artifacts - Review your tissue fixation, processing, and staining protocols to rule out artifacts that may mimic pathological changes.- Include appropriate control groups (vehicle-treated and untreated) to differentiate treatment effects from background findings.

Experimental Workflow for Investigating Unexpected Lung Histopathology

GNE7915_Troubleshooting_Workflow cluster_observe Observation cluster_verify Verification cluster_analyze Analysis cluster_conclude Conclusion Observe Unexpected Lung Histopathology Observed VerifyCompound Verify Compound Integrity and Formulation Observe->VerifyCompound VerifyDosing Verify Dosing Accuracy Observe->VerifyDosing ReviewProtocols Review Histopathology Protocols VerifyCompound->ReviewProtocols VerifyDosing->ReviewProtocols CompareControls Compare with Control Groups ReviewProtocols->CompareControls TrueEffect Confirm as True Biological Effect CompareControls->TrueEffect Artifact Identify as Experimental Artifact CompareControls->Artifact

Caption: Workflow for troubleshooting unexpected lung histopathology.

III. Data Summary

The following tables summarize the key findings from preclinical toxicology studies of this compound.

Table 1: Summary of Pulmonary Findings in Non-Human Primates
SpeciesDoseDurationKey FindingsReversibilityReference
Cynomolgus Monkey65 mg/kg/day7 daysPhysical signs limiting study duration; Hypertrophy of type II pneumocytes, accumulation of intra-alveolar macrophages.Not reported[1]
Rhesus Monkey22.5 mg/kg b.i.d.14 daysPhysical signs limiting study duration.Not reported[1]
Macaque30 mg/kg b.i.d.2 weeksMild cytoplasmic vacuolation of type II pneumocytes.Yes (after 2-week washout)[2][3][7]
Table 2: Summary of Findings in Rodents
SpeciesDoseDurationKey FindingsReference
Mouse100 mg/kg (subcutaneous)24 hours (single dose)Peak concentration in serum and brain at 1 hour, gradual decrease over 24 hours.[6]
Mouse100 mg/kg (subcutaneous)Twice weekly for 18 weeksNo increased mortality or morbidity; No abnormalities in lung, kidney, or liver function or histology.[6]

IV. Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for assessing the effects of GNE-7915.

Protocol 1: Histopathological Evaluation of Lung Tissue

Objective: To assess morphological changes in the lungs following GNE-7915 treatment.

Methodology:

  • Tissue Collection and Fixation:

    • Animals are euthanized, and the lungs are carefully excised.

    • Lungs are inflated with and immersed in a fixative solution (e.g., 10% neutral buffered formalin) for at least 24 hours.

  • Tissue Processing and Embedding:

    • Fixed tissues are trimmed, dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.

  • Sectioning and Staining:

    • Paraffin-embedded tissues are sectioned at a thickness of 4-5 µm.

    • Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Special stains, such as Masson's trichrome, can be used to assess collagen deposition and fibrosis.[1]

    • Immunohistochemistry can be performed using antibodies against specific cell markers (e.g., pro-surfactant C for type II pneumocytes).[1]

  • Microscopic Examination and Scoring:

    • A board-certified veterinary pathologist examines the slides in a blinded manner.

    • A semi-quantitative scoring system is often used to grade the severity of lesions (e.g., 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked/severe).[9]

Protocol 2: Pulmonary Function Testing in Non-Human Primates

Objective: To functionally assess the impact of GNE-7915-induced lung changes.

Methodology:

  • Pulmonary function tests are typically performed on anesthetized, intubated animals.

  • A battery of tests can be conducted, including:

    • Spirometry: Measures forced vital capacity (FVC) and forced expiratory volume in one second (FEV1).

    • Plethysmography: Measures functional residual capacity (FRC) and total lung capacity (TLC).

    • Diffusing Capacity of the Lung for Carbon Monoxide (DLCO): Assesses gas exchange efficiency.

  • Measurements are taken at baseline (before treatment) and at various time points during and after the treatment period.

V. Signaling Pathways

LRRK2 Signaling Pathway and Potential Impact of GNE-7915

GNE-7915 is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[8][10] LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its signaling is involved in various cellular processes, including autophagy and vesicular trafficking. The pulmonary effects observed with LRRK2 inhibition are thought to be related to the disruption of normal lysosomal and autophagic processes in type II pneumocytes.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects in Type II Pneumocytes LRRK2_activation LRRK2 Activation (e.g., via Rab29) LRRK2 LRRK2 LRRK2_activation->LRRK2 Rab_phos Phosphorylation of Rab GTPases LRRK2->Rab_phos GNE7915 GNE-7915 GNE7915->LRRK2 Inhibition Autophagy Regulation of Autophagy Rab_phos->Autophagy Lysosomal_func Lysosomal Function Autophagy->Lysosomal_func Lamellar_body Lamellar Body Homeostasis Lysosomal_func->Lamellar_body

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

References

How to minimize GNE-7915 tosylate toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-7915 tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for minimizing toxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

GNE-7915 is a highly potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, with a reported IC50 of 9 nM for the inhibition of LRRK2 autophosphorylation in HEK293 cells.[1][2] LRRK2 is a complex, multi-domain protein implicated in a variety of cellular processes, and its hyperactivity is associated with Parkinson's disease.[3]

Q2: What are the known off-target effects of GNE-7915?

While GNE-7915 is highly selective for LRRK2, some off-target activities have been reported. Kinase profiling studies have shown that at a concentration of 0.1 µM, GNE-7915 can inhibit TTK (also known as Mps1) and Anaplastic Lymphoma Kinase (ALK).[4] Additionally, it has been shown to be a moderately potent antagonist of the 5-HT2B serotonin receptor in in vitro functional assays.[1][2][4]

Q3: Is GNE-7915 generally considered cytotoxic to cell lines?

Several studies have reported GNE-7915 as a non-toxic inhibitor of LRRK2 at concentrations effective for inhibiting its target.[5][6] For instance, in human SH-SY5Y neuroblastoma cells, treatment with GNE-7915 at concentrations of 1, 10, and 100 nM for 24 hours effectively reduced the phosphorylation of α-synuclein at Ser129 without affecting total α-synuclein levels, suggesting no overt cytotoxicity at these concentrations.[7] However, as with any small molecule inhibitor, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity.

Q4: What are the potential mechanisms of toxicity at high concentrations?

While direct cytotoxicity studies are limited, understanding the cellular roles of LRRK2 and the off-target kinases of GNE-7915 can provide insights into potential toxicity mechanisms.

  • Mitochondrial Dysfunction: Pathogenic mutations in LRRK2 that increase its kinase activity have been linked to mitochondrial dysfunction, including increased production of reactive oxygen species (ROS), altered mitochondrial membrane potential, and defects in mitochondrial DNA.[8][9] While GNE-7915 is intended to inhibit LRRK2, high concentrations could potentially lead to off-target effects that impact mitochondrial health.

  • Disruption of Autophagy and Lysosomal Function: LRRK2 plays a role in regulating autophagy and lysosomal function.[10][11][12] Perturbations in these pathways can lead to the accumulation of damaged organelles and proteins, ultimately causing cellular stress and death.

  • Cell Cycle Arrest: The off-target kinase TTK is a critical regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of TTK can lead to errors in cell division and cell cycle arrest.

Q5: How can I minimize the risk of GNE-7915 precipitating in my cell culture medium?

GNE-7915 is a hydrophobic compound with limited aqueous solubility. Precipitation in cell culture media is a common issue. To avoid this:

  • Proper Stock Solution Preparation: Dissolve this compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. Ensure the compound is fully dissolved; sonication can aid in this process.[13]

  • Step-wise Dilution: When preparing your working concentration, perform serial dilutions. Avoid adding a large volume of the DMSO stock directly to the aqueous media.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as DMSO itself can be toxic to cells.

  • Media Composition: Be aware that components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and affect its solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death observed after treatment. Inhibitor concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations, from low nanomolar to micromolar.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.
Prolonged exposure. Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.
Cell line sensitivity. Different cell lines have varying sensitivities to chemical compounds. Consider using a less sensitive cell line if appropriate for your experimental goals.
Inconsistent or unexpected results. Inhibitor precipitation. Visually inspect the culture medium for any signs of precipitation (cloudiness, crystals). If observed, optimize the compound's dissolution and dilution as described in the FAQs.
Inhibitor degradation. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Off-target effects. Consider the known off-target effects of GNE-7915 (e.g., on TTK, ALK, 5-HT2B). If your results could be explained by these off-target activities, consider using a structurally different LRRK2 inhibitor as a control.
Difficulty dissolving the compound. Poor solubility. Use a high-quality, anhydrous solvent like DMSO for the stock solution. Gentle warming or sonication can help to fully dissolve the compound.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature. Note that direct cytotoxicity data (e.g., IC50 for cell viability) is not widely published, reflecting the compound's generally low toxicity at effective concentrations.

Table 1: In Vitro Potency and Selectivity of GNE-7915

Target/Assay Cell Line/System Value Reference
LRRK2 autophosphorylation (IC50)HEK2939 nM[1][2]
LRRK2 (Ki)Cell-free assay1 nM[1]
TTK Kinase (Ki)Cell-free assay52 nM[5]
5-HT2B antagonismIn vitro functional assayModerately potent[2][4]

Table 2: Effective Concentrations of GNE-7915 in Cell-Based Assays

Cell Line Assay Concentration Range Observed Effect Reference
SH-SY5YReduction of pSer129-αSyn1 - 100 nMSignificant reduction in phosphorylation without affecting total α-synuclein levels.[7]
Primary rat midbrain neuronsPrevention of mtDNA damageNot specifiedPrevented LRRK2 G2019S-induced mitochondrial DNA damage.
Human lymphoblastoid cell linesRestoration of mtDNA integrityNot specifiedRestored mitochondrial DNA integrity in LRRK2 G2019S patient-derived cells.

Experimental Protocols

Protocol 1: General Procedure for Treating Cultured Cells with this compound

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the compound is completely dissolved. If necessary, use a brief sonication step.

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.

    • It is crucial to add the GNE-7915 stock solution to the medium and mix thoroughly to prevent precipitation.

  • Cell Treatment:

    • Remove the existing medium from your cells and replace it with the medium containing the desired concentration of GNE-7915.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest GNE-7915 concentration) and a no-treatment control.

  • Incubation:

    • Incubate the cells for the desired experimental duration.

  • Endpoint Analysis:

    • Perform your desired downstream assays (e.g., Western blotting for pLRRK2, cell viability assay, etc.).

Protocol 2: Cell Viability Assay (e.g., MTT or similar colorimetric/fluorometric assays)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of analysis.

  • Treatment:

    • After allowing the cells to adhere overnight, treat them with a range of GNE-7915 concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and appropriate controls as described in Protocol 1.

  • Incubation:

    • Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Follow the manufacturer's instructions for your chosen viability assay (e.g., add MTT reagent, incubate, solubilize formazan crystals).

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the cytotoxic IC50 value, if any, within the tested range.

Visualizations

LRRK2_Signaling_Pathway Simplified LRRK2 Signaling Pathway and Inhibition by GNE-7915 LRRK2 LRRK2 Autophagy Autophagy/ Lysosomal Function LRRK2->Autophagy Regulates Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Impacts MAPK_Pathway MAPK Signaling (e.g., JNK) LRRK2->MAPK_Pathway Modulates GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits Cellular_Processes Cellular Homeostasis & Survival Autophagy->Cellular_Processes Mitochondrial_Function->Cellular_Processes MAPK_Pathway->Cellular_Processes Experimental_Workflow Workflow for Assessing and Minimizing GNE-7915 Toxicity Start Start: Plan Experiment Dose_Response 1. Determine Optimal Concentration (Dose-Response Assay) Start->Dose_Response Viability_Assay 2. Assess Cytotoxicity (e.g., MTT Assay) Dose_Response->Viability_Assay Time_Course 3. Optimize Incubation Time Viability_Assay->Time_Course Mechanism_Assay 4. Investigate Toxicity Mechanism (Optional) (e.g., Apoptosis Assay) Viability_Assay->Mechanism_Assay If toxicity is observed Final_Experiment 5. Perform Experiment with Optimized Conditions Time_Course->Final_Experiment Mechanism_Assay->Final_Experiment End End: Analyze Results Final_Experiment->End Troubleshooting_Logic Troubleshooting Logic for GNE-7915 Experiments Problem Problem Observed e.g., High Cell Death, Inconsistent Results Concentration High Concentration? Check dose-response curve Problem->Concentration Solvent Solvent Toxicity? Check vehicle control Problem->Solvent Precipitation Precipitation? Visually inspect media Problem->Precipitation Off_Target Off-Target Effect? Consider known off-targets Problem->Off_Target Solution Solution Optimize concentration, solvent, or protocol Concentration->Solution Solvent->Solution Precipitation->Solution Off_Target->Solution

References

GNE-7915 tosylate-induced morphological changes in lung cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-7915 tosylate in studying morphological changes in lung cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Its primary mechanism of action is the inhibition of LRRK2 kinase activity.[3][4] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease.[5][6][7][8]

Q2: What are the expected morphological changes in lung cells upon treatment with this compound?

The most consistently reported morphological change in lung cells following treatment with GNE-7915 and other LRRK2 inhibitors is the development of mild cytoplasmic vacuolation, particularly in type II pneumocytes.[5][6][7] This is considered an on-target effect of LRRK2 inhibition. These vacuoles are often described as enlarged lamellar bodies, which are specialized secretory organelles in type II pneumocytes responsible for surfactant production.

Q3: Are the morphological changes induced by this compound reversible?

Yes, studies in non-human primates have demonstrated that the cytoplasmic vacuolation in lung pneumocytes is reversible upon cessation of GNE-7915 treatment.[5][6][7]

Q4: Do these morphological changes indicate cellular toxicity or impaired lung function?

While cytoplasmic vacuolation is a noticeable morphological alteration, studies have shown that it does not necessarily lead to lung degeneration or measurable pulmonary deficits.[6] In preclinical studies, lung function remained normal despite the presence of these vacuoles.[6] However, it is crucial to monitor cellular health and function in any in vitro experiment.

Q5: What is the proposed signaling pathway through which GNE-7915 induces these changes?

GNE-7915, by inhibiting LRRK2 kinase activity, is thought to impact downstream cellular processes such as autophagy and vesicular trafficking.[6][7][8] LRRK2 has been shown to interact with key autophagy-related proteins and regulate autophagosome formation.[6] The accumulation of lamellar bodies may be a consequence of altered lysosomal or autophagic pathways. LRRK2 also regulates autophagy through the ERK signaling pathway.[6]

Troubleshooting Guide

Observed Problem Possible Cause(s) Suggested Solution(s)
No observable cytoplasmic vacuolation in lung cells after GNE-7915 treatment. 1. Suboptimal inhibitor concentration: The concentration of GNE-7915 may be too low to effectively inhibit LRRK2 in your specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient for the morphological changes to manifest. 3. Cell type resistance: The chosen lung cell line (e.g., A549) may be less sensitive to LRRK2 inhibition-induced vacuolation compared to primary type II pneumocytes. 4. Incorrect inhibitor handling: Improper storage or handling of this compound may have led to its degradation.1. Perform a dose-response experiment: Test a range of GNE-7915 concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Extend the incubation period: Increase the treatment time (e.g., 24, 48, 72 hours) and assess vacuolation at each time point. 3. Use a more sensitive cell line or primary cells: If possible, consider using primary lung type II pneumocytes or a different lung epithelial cell line known to have higher LRRK2 expression. 4. Ensure proper inhibitor preparation and storage: Prepare fresh stock solutions of GNE-7915 in a suitable solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High levels of cell death observed at concentrations expected to induce vacuolation. 1. Off-target effects: At higher concentrations, GNE-7915 may have off-target effects on kinases essential for cell survival. 2. Cellular stress: The chosen cell line may be particularly sensitive to the inhibition of the LRRK2 pathway, leading to apoptosis or other forms of cell death. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve GNE-7915 may be toxic to the cells.1. Lower the inhibitor concentration: Use the lowest effective concentration that induces vacuolation without significant cell death. 2. Assess markers of apoptosis: Use assays such as Annexin V/PI staining or caspase activity assays to determine if the observed cell death is apoptotic. 3. Control for solvent effects: Ensure that the final concentration of the solvent in the cell culture medium is consistent across all experimental conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO).
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent inhibitor preparation: Variations in the preparation of GNE-7915 stock and working solutions can lead to inconsistent dosing. 3. Subjectivity in morphological assessment: Manual assessment of cytoplasmic vacuolation can be subjective and vary between researchers.1. Standardize cell culture protocols: Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch of media and supplements for all related experiments. 2. Follow a strict protocol for inhibitor dilution: Prepare a large batch of a high-concentration stock solution to be aliquoted and used for a series of experiments. 3. Implement quantitative image analysis: Use high-content imaging and automated image analysis software to objectively quantify the number and size of vacuoles per cell.

Experimental Protocols

Protocol 1: In Vitro Induction of Morphological Changes in A549 Lung Cells

This protocol describes the treatment of A549 human lung adenocarcinoma cells with this compound to observe morphological changes.

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom imaging plates

  • Phase-contrast microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Culture A549 cells to 70-80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells in a 96-well imaging plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • GNE-7915 Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to prepare working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM). Include a vehicle control (DMSO at the same final concentration as the highest GNE-7915 concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of GNE-7915 or the vehicle control.

    • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • Microscopic Analysis:

    • At each time point, examine the cells under a phase-contrast microscope for morphological changes, specifically looking for the appearance of cytoplasmic vacuoles.

    • For quantitative analysis, use a high-content imaging system to capture images of the cells.

Protocol 2: Quantification of Cytoplasmic Vacuolation

This protocol outlines a method for quantifying the extent of cytoplasmic vacuolation using image analysis software.

Materials:

  • Images of GNE-7915-treated and control cells (from Protocol 1)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Image Preprocessing:

    • Open the captured images in the image analysis software.

    • If necessary, perform background subtraction to enhance the contrast between the cells and the background.

  • Cell Segmentation:

    • Use the software's tools to identify and outline the individual cells in each image. This can often be done based on brightfield or a fluorescent nuclear stain if available.

  • Vacuole Identification and Measurement:

    • Within each segmented cell, identify the vacuoles. This can be achieved by setting a threshold for pixel intensity, as vacuoles typically appear as bright, phase-lucent structures.

    • Measure the total area of vacuoles within each cell.

    • Count the number of vacuoles per cell.

  • Data Analysis:

    • Calculate the average vacuole area per cell and the average number of vacuoles per cell for each treatment condition and time point.

    • Compare the results from the GNE-7915-treated groups to the vehicle control group to determine the statistical significance of any observed changes.

Quantitative Data Summary

The following table provides a representative summary of expected quantitative data from in vitro experiments based on preclinical in vivo findings. Actual results may vary depending on the specific experimental conditions and cell line used.

Treatment GroupConcentrationIncubation Time (hours)Average Number of Vacuoles per Cell (± SD)Average Vacuole Area per Cell (µm²) (± SD)Cell Viability (%) (± SD)
Vehicle Control0.1% DMSO481.2 ± 0.55.8 ± 2.198 ± 3
GNE-7915100 nM483.5 ± 1.115.2 ± 4.595 ± 4
GNE-79151 µM488.9 ± 2.342.7 ± 11.392 ± 5
GNE-791510 µM4815.4 ± 3.878.1 ± 19.685 ± 7

Visualizations

GNE_7915_Signaling_Pathway cluster_membrane Cell Membrane LRRK2_mem LRRK2 GNE7915 This compound LRRK2_cyto LRRK2 Kinase Activity GNE7915->LRRK2_cyto Inhibition ERK ERK Pathway LRRK2_cyto->ERK Autophagy Autophagy Regulation LRRK2_cyto->Autophagy Vesicular_Trafficking Vesicular Trafficking LRRK2_cyto->Vesicular_Trafficking ERK->Autophagy Lamellar_Bodies Lamellar Body Accumulation Autophagy->Lamellar_Bodies Altered Processing Vesicular_Trafficking->Lamellar_Bodies Altered Transport Vacuolation Cytoplasmic Vacuolation Lamellar_Bodies->Vacuolation

Caption: GNE-7915 Signaling Pathway in Lung Cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture A549 Lung Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Prepare_GNE7915 3. Prepare GNE-7915 Dilutions Treat_Cells 4. Treat Cells (24, 48, 72h) Prepare_GNE7915->Treat_Cells Imaging 5. Image Acquisition (Phase-Contrast/High-Content) Treat_Cells->Imaging Quantification 6. Image Analysis (Quantify Vacuoles) Imaging->Quantification Data_Analysis 7. Statistical Analysis Quantification->Data_Analysis

References

GNE-7915 Tosylate: Technical Support Center on Side Effect Reversibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the reversibility of side effects observed with the LRRK2 inhibitor, GNE-7915 tosylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound in preclinical studies?

A1: The most consistently reported side effect of GNE-7915 in preclinical non-human primate studies is the development of mild cytoplasmic vacuolation of type II pneumocytes in the lungs.[1][2][3][4][5] This is considered an on-target effect of LRRK2 inhibition.[1][4][5] In some studies involving other LRRK2 inhibitors, renal alterations have been observed; however, long-term studies in mice using GNE-7915 did not show adverse renal effects.[6][7]

Q2: Are the lung-related side effects of GNE-7915 reversible?

A2: Yes, preclinical studies in non-human primates have demonstrated that the lung effects induced by GNE-7915 are reversible.[1][2][3][4] Specifically, the cytoplasmic vacuolation of type II pneumocytes was observed to be fully resolved after a two-week washout period.[3][4]

Q3: Do the morphological lung changes caused by GNE-7915 impair pulmonary function?

A3: No, studies have shown that the histological changes in the lung tissue induced by GNE-7915 did not lead to any measurable pulmonary deficits in non-human primates.[1][5]

Q4: Is there a washout period after which the pharmacological effects of GNE-7915 dissipate?

A4: Yes. In mice, a single subcutaneous dose of GNE-7915 (100 mg/kg) resulted in significant inhibition of LRRK2 kinase activity in the lung, which dissipated and returned to basal levels by 72 hours post-injection.[6][7] In non-human primates, a two-week treatment-free period was sufficient for the reversal of lung histopathological changes.[3][4]

Q5: Are there any observed effects of GNE-7915 on kidney function?

A5: Long-term administration of GNE-7915 in mice did not result in adverse renal effects, with no significant differences observed in urinary albumin-to-creatinine ratios or serum creatinine levels compared to vehicle-treated animals.[6][7] While some other LRRK2 inhibitors have been associated with renal changes in rats, these were often not linked to impaired function and showed partial reversibility.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cytoplasmic vacuolation in type II pneumocytes observed in lung tissue samples. This is a known on-target effect of LRRK2 inhibition by GNE-7915.[1][4][5]This finding is expected based on preclinical data. To assess reversibility, implement a washout period of at least two weeks and re-evaluate lung histology.[3][4] Functional lung tests can be performed to confirm the absence of pulmonary deficits.[1][5]
Concerns about potential renal toxicity. While GNE-7915 has not been shown to cause adverse renal effects in long-term mouse studies[6][7], other LRRK2 inhibitors have induced morphological changes in the kidneys of rats.[8]Monitor standard markers of kidney function, such as urinary albumin-to-creatinine ratio (ACR) and serum creatinine levels. If morphological changes are a concern, a treatment-free period can be implemented to assess for potential reversibility.
Need to determine the duration of LRRK2 kinase activity inhibition. The pharmacological effect of GNE-7915 is transient.In mice, LRRK2 kinase inhibition in the lung was shown to return to baseline levels within 72 hours after a single 100 mg/kg dose.[6][7] Pharmacodynamic assessments should be timed accordingly to capture the desired window of target engagement.

Quantitative Data Summary

Table 1: GNE-7915 Dosing and Reversibility of Lung Effects in Non-Human Primates

Parameter Value Reference
Animal Model Macaques/Cynomolgus Monkeys[1][2]
GNE-7915 Dose 30 mg/kg[1][2]
Dosing Regimen Twice daily[1]
Treatment Duration 2 weeks[1]
Observed Lung Effect Mild cytoplasmic vacuolation of type II pneumocytes[1]
Reversibility Washout Period 2 weeks[3][4]
Reversibility Outcome Fully reversible[3][4]
Effect on Lung Function No measurable deficits[1][5]

Table 2: GNE-7915 Pharmacodynamics in Mice

Parameter Value Reference
Animal Model Mice[6][7]
GNE-7915 Dose 100 mg/kg[6][7]
Route of Administration Subcutaneous[6][7]
Primary Pharmacodynamic Effect Inhibition of LRRK2 kinase activity in the lung[6][7]
Time to Dissipation of Effect 72 hours[6][7]

Experimental Protocols

Protocol 1: Assessment of Reversibility of Lung Effects in Non-Human Primates

  • Animal Model: Cynomolgus monkeys.

  • Compound Administration: Administer this compound at a dose of 30 mg/kg twice daily for a period of 14 days.[1]

  • In-Life Monitoring: Conduct regular health observations.

  • Terminal Procedure (End of Dosing): A subset of animals is euthanized at the end of the 14-day dosing period for tissue collection.

  • Washout Period: The remaining animals enter a 14-day treatment-free period.[3][4]

  • Terminal Procedure (End of Washout): Animals are euthanized, and lung tissues are collected for histopathological analysis.

  • Histopathology: Process lung tissue for microscopic examination to assess the presence and severity of cytoplasmic vacuolation in type II pneumocytes.

  • Pulmonary Function Tests: In a separate cohort, conduct lung function tests before, during, and after the treatment period to assess for any functional deficits.[1]

Protocol 2: Evaluation of LRRK2 Kinase Activity Washout in Mice

  • Animal Model: Wild-type mice.

  • Compound Administration: Administer a single subcutaneous injection of this compound at 100 mg/kg.[6][7]

  • Time Points for Tissue Collection: Collect lung tissue at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours).[6]

  • Tissue Processing: Homogenize lung tissue to prepare protein lysates.

  • Western Blot Analysis: Perform Western blotting to measure the phosphorylation levels of LRRK2 substrates, such as Rab10, as a marker of LRRK2 kinase activity.

  • Data Analysis: Quantify the levels of phosphorylated and total Rab10 to determine the extent and duration of LRRK2 inhibition over time.

Visualizations

GNE_7915_Signaling_Pathway GNE7915 GNE-7915 LRRK2 LRRK2 Kinase GNE7915->LRRK2 Inhibits Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Downstream_Effects Downstream Cellular Processes Rab_GTPases->Downstream_Effects Regulates

Caption: GNE-7915 inhibits LRRK2 kinase, preventing Rab GTPase phosphorylation.

Experimental_Workflow_Reversibility cluster_dosing Dosing Phase (14 Days) cluster_washout Washout Phase (14 Days) cluster_assessment Assessment Dosing Administer GNE-7915 (30 mg/kg, b.i.d.) Washout Treatment-Free Period Dosing->Washout Assessment_Dosing Histopathology & Pulmonary Function Tests Dosing->Assessment_Dosing Assessment_Washout Histopathology & Pulmonary Function Tests Washout->Assessment_Washout

Caption: Workflow for assessing the reversibility of GNE-7915 side effects.

Logical_Relationship_Troubleshooting Observation Observed Lung Histopathology Is_Reversible Is the Effect Reversible? Observation->Is_Reversible Implement_Washout Implement 2-Week Washout Period Is_Reversible->Implement_Washout Yes Not_Reversible Effect is Not Reversible (Further Investigation Needed) Is_Reversible->Not_Reversible No Reversible Effect is Reversible (Expected Outcome) Implement_Washout->Reversible

Caption: Troubleshooting logic for observed lung histopathology.

References

Navigating GNE-7915 Tosylate Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in experimental results involving the LRRK2 inhibitor, GNE-7915 tosylate. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to promote consistency and reproducibility in your research.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

In Vitro Experiments

Question/Issue Potential Cause(s) Recommended Solution(s)
Why am I observing lower than expected potency (higher IC50) in my LRRK2 kinase assay? Inhibitor Solubility: this compound has limited aqueous solubility. Precipitation in the assay buffer can lead to a lower effective concentration.- Prepare fresh stock solutions in 100% DMSO. Use sonication to aid dissolution if necessary. - Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all conditions. - Visually inspect for any precipitation after dilution into aqueous assay buffers.
ATP Concentration: GNE-7915 is an ATP-competitive inhibitor. High concentrations of ATP in the assay will compete with the inhibitor, leading to an apparent decrease in potency.- Use an ATP concentration at or near the Km for LRRK2 in your specific assay system. - Ensure the ATP concentration is consistent in all wells.
Enzyme Activity: The activity of the recombinant LRRK2 enzyme can vary between batches and preparations.- Titrate the LRRK2 enzyme to determine the optimal concentration for a robust assay window. - Use a consistent source and lot of the enzyme for a series of experiments.
Assay Signal Stability: The signal in kinase assays (e.g., luminescence, fluorescence) can decay over time.- Read plates within the recommended time window for the specific assay kit. - Ensure consistent incubation times for all plates.
My cell-based assay shows inconsistent inhibition of LRRK2 phosphorylation. Cell Permeability: While GNE-7915 is brain-penetrant, its uptake can vary between cell lines.- Increase the incubation time to allow for sufficient cellular uptake. - Use a positive control inhibitor with known cell permeability to validate the assay.
Cell Health and Passage Number: Cell health and high passage numbers can alter cellular responses to drugs.- Use low-passage, healthy cells for all experiments. - Regularly test for mycoplasma contamination.
Inhibitor Stability in Media: this compound may degrade in cell culture media over long incubation periods.- For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.
I am observing off-target effects or cellular toxicity at higher concentrations. Kinase Selectivity: While highly selective, GNE-7915 can inhibit other kinases at higher concentrations, such as TTK and ALK.[1]- Perform a dose-response curve to identify the optimal concentration range for selective LRRK2 inhibition. - Consult kinase selectivity profiles to be aware of potential off-target kinases.[1]
5-HT2B Antagonism: GNE-7915 is a moderately potent antagonist of the 5-HT2B receptor.- If your experimental system expresses the 5-HT2B receptor, consider whether this off-target activity could influence your results.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).

In Vivo Experiments

Question/Issue Potential Cause(s) Recommended Solution(s)
I am seeing high variability in plasma and brain exposure of GNE-7915. Formulation Issues: Improper formulation can lead to inconsistent absorption.- Use a consistent and validated formulation protocol. For example, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Sonication may be required to achieve a clear solution. - Prepare fresh formulations for each experiment.
Route of Administration: The method of administration can significantly impact bioavailability.- Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection).
Animal Health and Fasting Status: The health and physiological state of the animals can affect drug metabolism and absorption.- Use healthy animals and maintain consistent fasting protocols before dosing.
The observed in vivo efficacy does not correlate with the in vitro potency. Blood-Brain Barrier Penetration: While GNE-7915 is brain-penetrant, its distribution can be influenced by transporters like P-glycoprotein (P-gp).- Co-administration with a P-gp inhibitor can help determine the extent of efflux. - Measure brain and plasma concentrations to calculate the brain-to-plasma ratio.
Metabolic Stability: GNE-7915 may be metabolized at different rates in vivo compared to in vitro systems.- Refer to pharmacokinetic data to determine the half-life and optimal dosing regimen for maintaining therapeutic concentrations.
I am concerned about the reported pulmonary effects of LRRK2 inhibitors. On-Target Lung Effects: Inhibition of LRRK2 can lead to the accumulation of lamellar bodies in type II pneumocytes in the lungs. This is considered an on-target effect.- Studies in non-human primates have shown that these effects are reversible after cessation of treatment and may not lead to functional pulmonary deficits at therapeutic doses.[3][4] - Consider including a recovery group in your study design to assess the reversibility of any observed lung changes.

Frequently Asked Questions (FAQs)

Compound Handling and Formulation

  • Q: How should I store this compound?

    • A: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles.

  • Q: What is a reliable method for preparing this compound for in vivo studies?

    • A: A commonly used vehicle for oral or intraperitoneal administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to add each solvent sequentially and use sonication if necessary to achieve a clear solution. Prepare fresh on the day of the experiment.

Experimental Design

  • Q: What is a typical dose range for GNE-7915 in mice?

    • A: Doses can vary depending on the experimental goals. A subcutaneous dose of 100 mg/kg has been used in mice to study long-term LRRK2 inhibition.[5][6] For oral or intraperitoneal administration, lower doses may be effective, and pilot studies are recommended to determine the optimal dose for your model.

  • Q: How can I confirm target engagement in my in vivo study?

    • A: Target engagement can be assessed by measuring the phosphorylation of LRRK2 at autophosphorylation sites (e.g., Ser1292) or the phosphorylation of its downstream substrates, such as Rab10, in tissue lysates via Western blot.

  • Q: Is there evidence of batch-to-batch variability with this compound?

Quantitative Data

Table 1: In Vitro Potency and Selectivity of GNE-7915

ParameterValueNotes
LRRK2 IC50 9 nM[1][7]
LRRK2 Ki 1 nM[7]
Off-Target Kinases (>50% inhibition at 0.1 µM) TTKExpanded Invitrogen kinase profiling (187 kinases).[2]
Off-Target Kinases (>65% probe displacement at 0.1 µM) LRRK2, TTK, ALKDiscoverX KinomeScan (392 kinases).[2]
Off-Target Receptor (>70% inhibition at 10 µM) 5-HT2BCerep receptor profiling.[2]

Table 2: Pharmacokinetic Parameters of GNE-7915 in Preclinical Species

SpeciesRouteDoseCmax (ng/mL or ng/g)Tmax (h)Half-life (h)Brain/Plasma RatioReference
Mouse s.c.100 mg/kgSerum: 3980 ± 434 Brain: 508 ± 581Serum: ~6 Brain: ~6~0.13 at Cmax[5][6][8]
Rat p.o.10 mg/kg105047.90.4[9]
Cynomolgus Monkey p.o.30 mg/kg (BID)----[4]

Experimental Protocols

Detailed Methodology: In Vitro LRRK2 Kinase Assay (ADP-Glo™ Format)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Dilute recombinant LRRK2 enzyme and LRRKtide substrate in Kinase Buffer.

    • Prepare a serial dilution of this compound in 100% DMSO, then dilute in Kinase Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

    • Prepare an ATP solution in Kinase Buffer at a concentration that is at or near the Km of LRRK2.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the GNE-7915 dilution or DMSO control.

    • Add 2 µl of the diluted LRRK2 enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection (as per ADP-Glo™ Kinase Assay instructions):

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each GNE-7915 concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_activation LRRK2 Activation cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Stress, Growth Factors) LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) (Kinase Domain) LRRK2_Inactive->LRRK2_Active Conformational Change & Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases LRRK2_Active->pRab_GTPases GNE_7915 GNE-7915 tosylate GNE_7915->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Lysosomal_Function->Neuronal_Dysfunction

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro and In Vivo Testing of GNE-7915

GNE7915_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assay (pLRRK2 / pRab10 levels) Formulation Formulation Development Cell_Based_Assay->Formulation Lead for In Vivo Selectivity_Profiling Kinase Selectivity Profiling Selectivity_Profiling->Biochemical_Assay Characterization Toxicity_Assay Cellular Toxicity Assay Toxicity_Assay->Cell_Based_Assay Safety Assessment PK_Study Pharmacokinetic Study (Plasma & Brain Exposure) Formulation->PK_Study Dosing PD_Study Pharmacodynamic Study (Target Engagement) PK_Study->PD_Study Exposure-Response Efficacy_Study Efficacy Study (Disease Model) PD_Study->Efficacy_Study Dose Selection Tox_Study Toxicology Study (e.g., Lung Histology) Efficacy_Study->Tox_Study Therapeutic Window

Caption: A typical experimental workflow for the evaluation of this compound.

Logical Relationship: Troubleshooting Inconsistent In Vitro Data

Troubleshooting_In_Vitro Check_Reagents Check Reagents Inhibitor_Solubility Inhibitor Solubility? Check_Reagents->Inhibitor_Solubility Enzyme_Activity Enzyme Activity? Check_Reagents->Enzyme_Activity Check_Protocol Check Protocol ATP_Concentration ATP Concentration? Check_Protocol->ATP_Concentration Incubation_Times Incubation Times? Check_Protocol->Incubation_Times Check_Cells Check Cells Cell_Health Cell Health? Check_Cells->Cell_Health Passage_Number Passage Number? Check_Cells->Passage_Number Inconsistent_Data Inconsistent_Data Inconsistent_Data->Check_Protocol Potential Cause Inconsistent_Data->Check_Cells Potential Cause

Caption: A logical approach to troubleshooting inconsistent in vitro experimental data.

References

Technical Support Center: Enhancing the Bioavailability of GNE-7915 Tosylate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with GNE-7915 tosylate, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Due to its physicochemical properties, achieving consistent and optimal oral bioavailability can be a hurdle. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the success of your preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: GNE-7915 is a highly potent, selective, and brain-penetrant LRRK2 inhibitor. The tosylate salt form is often used in preclinical studies. Like many small molecule inhibitors developed for central nervous system targets, GNE-7915 is poorly soluble in water, which can limit its dissolution in the gastrointestinal (GI) tract and subsequently reduce its oral absorption and bioavailability.

Q2: What are the known physicochemical properties of GNE-7915?

A2: GNE-7915 is a crystalline solid that is insoluble in water and ethanol. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). This low aqueous solubility is a primary contributor to its variable oral bioavailability.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored to enhance the oral absorption of poorly soluble compounds like GNE-7915. These include:

  • Suspensions: Creating a uniform suspension in an appropriate vehicle can improve dosing accuracy and consistency.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state in the GI tract.

  • Particle size reduction: Micronization or nanosizing increases the surface area of the drug particles, which can enhance the dissolution rate.

  • Amorphous solid dispersions: Dispersing GNE-7915 in a polymer matrix in an amorphous state can improve its solubility and dissolution.

Q4: Which animal models are suitable for studying the oral bioavailability of this compound?

A4: Rodents, such as rats and mice, are commonly used in early pharmacokinetic screening. Dogs are also frequently used as a non-rodent species due to their GI physiology, which can be more predictive of human pharmacokinetics for some compounds. The choice of species should be guided by the specific objectives of the study and the metabolic profile of the compound in different species.

Q5: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of GNE-7915?

A5: Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

  • t1/2: Elimination half-life.

  • F%: Absolute oral bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Troubleshooting Guide: Low Oral Bioavailability of this compound

Problem Potential Cause Troubleshooting Recommendation
Low and variable plasma concentrations Poor dissolution of the compound in the GI tract.- Optimize Formulation: Consider formulating GNE-7915 as a nanosuspension or in a lipid-based system like SEDDS to improve solubility. - Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform through techniques like micronization.
Inconsistent dosing of a suspension.- Ensure Homogeneity: Vigorously vortex or sonicate the suspension immediately before each dose to ensure a uniform concentration. - Vehicle Viscosity: Use a vehicle with appropriate viscosity (e.g., with methylcellulose) to slow down particle settling.
Rapid metabolism in the gut wall or liver (first-pass effect).- In Vitro Metabolism Studies: Conduct studies with liver microsomes or hepatocytes from the chosen animal species to assess metabolic stability. - Consider Alternative Routes: For initial efficacy studies where oral administration is not essential, parenteral routes like subcutaneous or intraperitoneal injection can be used to bypass first-pass metabolism.
No detectable plasma levels Insufficient dose administered.- Dose Escalation: Conduct a dose-ranging study to determine if higher doses result in detectable plasma concentrations. Be mindful of potential toxicity at higher doses.
Analytical method not sensitive enough.- Method Validation: Ensure your bioanalytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LLOQ) to detect the expected low plasma concentrations.
Issues with the oral gavage procedure.- Technique Verification: Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach and not lost in the esophagus or trachea.
Precipitation of the compound in the dosing vehicle The compound has low solubility in the chosen vehicle.- Solubility Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles to identify one that can maintain the compound in solution or as a fine suspension at the desired concentration.
The concentration of the compound exceeds its solubility limit.- Lower the Concentration: If possible, reduce the dosing concentration by increasing the dosing volume (within acceptable limits for the animal species).

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of GNE-7915 in Mice Following a Single Subcutaneous Injection (100 mg/kg) [1]

ParameterSerumBrain
Cmax (ng/mL) 3980 ± 4342230 ± 320
Tmax (h) 11
Concentration at 24h (ng/mL) 356 ± 59243 ± 45

Data are expressed as mean ± SD (N=3 per time point).

Table 2: Representative Oral Bioavailability of Other Poorly Soluble Compounds in Preclinical Species

CompoundSpeciesOral Bioavailability (F%)Reference
SHetA2Mouse< 18.6% at doses <100 mg/kg
OxypeucedaninRat10.26%
GNE-ARat11.2%[2]
GNE-AMouse88.0%[2]
GNE-ADog55.8%[2]
GNE-AMonkey72.4%[2]

This table is for illustrative purposes to provide context for oral bioavailability values in preclinical species.

Experimental Protocols

Protocol 1: Formulation of a Suspension of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in purified water)

  • Mortar and pestle

  • Sonicator

  • Vortex mixer

  • Calibrated balance

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dosing concentration and the number of animals to be dosed.

  • Weigh the precise amount of this compound powder.

  • Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps to break up any aggregates.

  • Gradually add the remaining vehicle to the paste while continuously mixing to form a suspension.

  • Transfer the suspension to a suitable container (e.g., a glass vial).

  • Sonicate the suspension for 15-30 minutes to ensure uniform particle dispersion and reduce particle size.

  • Store the suspension at 2-8°C if not for immediate use. Before each use, allow the suspension to come to room temperature and vortex vigorously to ensure homogeneity.

Protocol 2: Oral Gavage Administration and Pharmacokinetic Blood Sampling in Rats

Materials:

  • Male Sprague-Dawley rats (e.g., 250-300 g)

  • This compound formulation

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)

  • Syringes for dosing

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, catheters if applicable, lancets)

  • Anesthetic (if required for blood collection)

  • Centrifuge

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Calculation: Calculate the exact volume of the this compound formulation to be administered to each rat based on its body weight.

  • Dosing:

    • Gently restrain the rat.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Vortex the dosing formulation immediately before drawing it into the syringe to ensure a uniform suspension.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via various methods, such as tail vein, saphenous vein, or from a surgically implanted cannula.

    • Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Regulates GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Lysosomal_Function Lysosomal Function Autophagy->Lysosomal_Function Neuronal_Survival Neuronal Survival Lysosomal_Function->Neuronal_Survival Vesicular_Trafficking->Neuronal_Survival

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental Workflow for an Oral Bioavailability Study

Oral_Bioavailability_Workflow Formulation Formulation Preparation (e.g., Suspension) Animal_Dosing Animal Dosing (Oral Gavage) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) Bioanalysis->PK_Analysis

Caption: Workflow for a typical preclinical oral bioavailability study.

Logical Relationship for Troubleshooting Low Bioavailability

Troubleshooting_Logic Low_Bioavailability Low/Variable Bioavailability Solubility_Issue Poor Solubility/ Dissolution Low_Bioavailability->Solubility_Issue Permeability_Issue Poor Permeability Low_Bioavailability->Permeability_Issue Metabolism_Issue High First-Pass Metabolism Low_Bioavailability->Metabolism_Issue Formulation_Strategy Improve Formulation (e.g., SEDDS, Nanosuspension) Solubility_Issue->Formulation_Strategy Permeation_Enhancers Use Permeation Enhancers Permeability_Issue->Permeation_Enhancers Metabolic_Inhibitors Co-administer with Metabolic Inhibitors Metabolism_Issue->Metabolic_Inhibitors

Caption: Troubleshooting logic for addressing low oral bioavailability.

References

Validation & Comparative

A Comparative Guide to LRRK2 Kinase Inhibitors: GNE-7915 Tosylate vs. MLi-2 and Other Preclinical Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene represent the most common genetic cause of Parkinson's disease (PD). The discovery that pathogenic mutations, particularly the G2019S substitution, result in a gain of kinase function has established LRRK2 as a key therapeutic target. This has spurred the development of potent and selective LRRK2 kinase inhibitors, not only as potential disease-modifying therapies but also as critical research tools to unravel the complex biology of LRRK2.

This guide provides an objective comparison of GNE-7915 tosylate and MLi-2, two prominent, brain-penetrant LRRK2 inhibitors. We present key experimental data on their potency, selectivity, and pharmacokinetic properties, alongside other notable inhibitors to provide a broader context for researchers. Detailed methodologies for the key experiments cited are also included to facilitate reproducibility and critical evaluation.

Quantitative Comparison of LRRK2 Inhibitors

The efficacy and therapeutic window of a kinase inhibitor are largely determined by its potency against the intended target, its selectivity across the kinome to avoid off-target effects, and its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the key quantitative data for GNE-7915, MLi-2, and other relevant LRRK2 inhibitors.

Table 1: Biochemical and Cellular Potency
Inhibitor Biochemical IC50 (nM) Cellular IC50 (pS935 LRRK2, nM) Reference
GNE-79159 (IC50), 1 (Ki)9[1][2]
MLi-20.761.4[3][4][5]
Lrrk2-IN-1--[6]
GNE-0877 (DNL201)-47 (pS935), 45 (pS1292)[7]
PF-06447475324[8][9]
Table 2: Kinase Selectivity
Inhibitor Selectivity Profile Reference
GNE-7915High selectivity. In a panel of 187 kinases at 0.1 µM, only TTK showed >50% inhibition. In a panel of 392 kinases, >65% probe displacement was seen for only LRRK2, TTK, and ALK.[7][10]
MLi-2Highly selective. >295-fold selectivity over 300 other kinases.[3][11][12]
Lrrk2-IN-1Good selectivity.[6]
GNE-0877 (DNL201)High selectivity.[9]
PF-06447475High selectivity.[9]
Table 3: Pharmacokinetic Properties
Inhibitor Key PK Feature Species Details Reference
GNE-7915Brain-penetrantRat, Mouse, Cynomolgus MonkeyExcellent in vivo PK profiles with long half-lives and good oral exposure.[1][13][14]
MLi-2Centrally active, Orally availableMouseDose-dependent central and peripheral target inhibition over 24 hours.[3][4][5][15]
Lrrk2-IN-1Not optimized for clinical development.--[6]
GNE-0877 (DNL201)Brain-penetrantMouse, Non-human primatesRobust, dose-dependent inhibition of LRRK2 in the brain.[9]
PF-06447475Good BBB permeability--[9]

In-Depth Analysis

GNE-7915 is a highly potent and selective, brain-penetrant LRRK2 inhibitor.[1] Its development was guided by property and structure-based drug design to achieve an optimal balance of cellular potency, broad kinase selectivity, and metabolic stability across multiple species.[13] In preclinical studies, GNE-7915 demonstrated a concentration-dependent reduction of phosphorylated LRRK2 in the brains of transgenic mice expressing the human G2019S LRRK2 mutation.[1] However, studies in cynomolgus monkeys revealed that GNE-7915 can induce an abnormal accumulation of lamellar bodies in type II pneumocytes, a finding also observed with other LRRK2 inhibitors and in LRRK2 knockout models, suggesting an on-target effect that requires careful monitoring.[14][16]

MLi-2 stands out for its exceptional potency, with sub-nanomolar activity in biochemical assays and low single-digit nanomolar potency in cellular assays.[3][4][5] It is a structurally novel, highly selective, and centrally active compound.[3][15] MLi-2 has been shown to be well-tolerated in mice over extended dosing periods, effectively inhibiting LRRK2 in both the brain and peripheral tissues.[3][4] Similar to GNE-7915, morphologic changes in the lung, consistent with enlarged type II pneumocytes, were observed in mice treated with MLi-2.[3][4] This highlights a potential class-wide safety concern for LRRK2 kinase inhibitors.

Other LRRK2 Inhibitors provide a valuable context for comparison. Lrrk2-IN-1 was a first-generation selective inhibitor that proved invaluable as a research tool for target validation but was not optimized for in vivo studies.[6] GNE-0877 (DNL201) and PF-06447475 are second-generation inhibitors with high potency, selectivity, and good brain penetration, and have been instrumental in demonstrating the therapeutic potential of LRRK2 inhibition in preclinical models of PD.[9]

Experimental Protocols

The characterization of LRRK2 inhibitors relies on a tiered approach, from biochemical assays to cellular target engagement and in vivo pharmacodynamic studies.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory activity of a compound on purified LRRK2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human LRRK2 protein (wild-type or mutant) is used as the enzyme source. A peptide substrate, such as LRRKtide, is prepared in a kinase assay buffer.

  • Compound Preparation: The test inhibitor (e.g., GNE-7915, MLi-2) is serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The LRRK2 enzyme, peptide substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the inhibitor at various concentrations.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[17]

    • Homogeneous Time-Resolved Fluorescence (HTRF): Uses a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin to detect the biotinylated phosphorylated substrate.[18]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular LRRK2 Target Engagement Assay (pS935 LRRK2 Western Blot)

Objective: To measure the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation of LRRK2 at Serine 935 (pS935), a key biomarker of LRRK2 activity.

Methodology:

  • Cell Culture and Treatment: A suitable cell line, often a human neuroblastoma cell line like SH-SY5Y or HEK293 cells overexpressing LRRK2 (wild-type or mutant), is cultured.[4] The cells are then treated with the LRRK2 inhibitor at various concentrations for a specified duration.

  • Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for pS935 LRRK2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein (e.g., β-actin, GAPDH).

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of pS935 LRRK2 to total LRRK2 (or the housekeeping protein) is calculated for each treatment condition. The cellular IC50 is determined by plotting the normalized pS935 levels against the inhibitor concentration.[17]

In Vivo Pharmacodynamic Assay (Brain pS935 LRRK2 Measurement)

Objective: To assess the ability of an LRRK2 inhibitor to engage its target in the brain of a living animal.

Methodology:

  • Animal Dosing: The LRRK2 inhibitor is administered to rodents (e.g., mice or rats), often via oral gavage (p.o.) or intraperitoneal (i.p.) injection, at various doses.[1][5]

  • Tissue Collection: At a predetermined time point after dosing, the animals are euthanized, and the brains are rapidly dissected and frozen to preserve the phosphorylation state of proteins.

  • Tissue Homogenization and Lysis: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: The levels of pS935 LRRK2 and total LRRK2 in the brain lysates are analyzed by Western blot as described in the cellular assay protocol.

  • Data Analysis: The ratio of pS935 LRRK2 to total LRRK2 is determined for each dose group and compared to a vehicle-treated control group to assess the degree of target engagement in the brain.

Visualizing Key Processes

To further elucidate the context of LRRK2 inhibition, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for characterizing LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Upstream Signals Upstream Signals GTPase Activity GTPase Activity Upstream Signals->GTPase Activity Activates LRRK2 LRRK2 Kinase GTPase Activity->LRRK2 Regulates Rab Proteins Rab Proteins LRRK2->Rab Proteins Phosphorylates Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Autophagy Autophagy LRRK2->Autophagy GNE7915 GNE-7915 GNE7915->LRRK2 MLi2 MLi-2 MLi2->LRRK2 Vesicle Trafficking Vesicle Trafficking Rab Proteins->Vesicle Trafficking Neuronal Survival Neuronal Survival Vesicle Trafficking->Neuronal Survival Autophagy->Neuronal Survival

Caption: LRRK2 signaling pathway and points of inhibition.

Inhibitor_Characterization_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assay (Purified LRRK2) Cellular Cellular Assay (pS935 LRRK2) Biochemical->Cellular Potency Selectivity Kinase Selectivity Screening Cellular->Selectivity Selectivity PK Pharmacokinetics (PK) (Blood/Brain Levels) Selectivity->PK Drug-like Properties PD Pharmacodynamics (PD) (Brain pS935 LRRK2) PK->PD In Vivo Efficacy Tox Toxicology Studies (e.g., Lung Histology) PD->Tox Safety Assessment Lead_Candidate Lead Candidate Tox->Lead_Candidate Start Compound Synthesis Start->Biochemical

References

A Comparative Analysis of LRRK2 Inhibitors: GNE-7915 vs. GNE-0877

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent LRRK2 inhibitors, GNE-7915 and GNE-0877. This analysis is supported by a compilation of experimental data on their biochemical potency, cellular activity, and in vivo target engagement.

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a key target for therapeutic intervention.[1][2] Both GNE-7915 and GNE-0877 have emerged as potent, selective, and brain-penetrant inhibitors of LRRK2.[3][4] This guide offers a side-by-side comparison of their performance based on available preclinical data.

Quantitative Efficacy and Potency

A summary of the key quantitative data for GNE-7915 and GNE-0877 is presented below, highlighting their inhibitory constants and cellular potency.

ParameterGNE-7915GNE-0877 (DNL201)Reference
Target Leucine-Rich Repeat Kinase 2 (LRRK2)Leucine-Rich Repeat Kinase 2 (LRRK2)[3][4]
Mechanism of Action ATP-competitive kinase inhibitorATP-competitive kinase inhibitor[5][6]
Biochemical Ki 1 nM0.7 nM[3][4]
Biochemical IC50 9 nMNot explicitly stated[3][7]
Cellular IC50 (pLRRK2) 9 nM3 nM[4][8]

In Vivo Performance and Pharmacokinetics

Both compounds have demonstrated the ability to penetrate the blood-brain barrier and engage their target in vivo.

ParameterGNE-7915GNE-0877 (DNL201)Reference
Brain Penetration YesYes[3][4]
In Vivo Target Engagement Dose-dependent reduction of pLRRK2 in the brain of BAC transgenic mice expressing human LRRK2 G2019S.Inhibition of in vivo LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 G2019S.[3][4]
Noted Liabilities In non-human primates, caused accumulation of lamellar bodies in type II pneumocytes.Found to be a reversible CYP1A2 inhibitor. In non-human primates, caused accumulation of lamellar bodies in type II pneumocytes.[8][9][10]

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[1] The LRRK2 protein is a complex enzyme involved in various cellular processes, including vesicle trafficking and autophagy.[11][12] Its kinase activity is believed to be central to its pathological effects. Inhibitors like GNE-7915 and GNE-0877 act by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates, such as Rab GTPases.[13]

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) GTP-bound LRRK2_inactive->LRRK2_active Upstream Signals (e.g., GTP binding) Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Kinase Activity ATP ATP ATP->Rab_GTPases pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Autophagy_Dysfunction Autophagy Dysfunction pRab_GTPases->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage Vesicle_Trafficking->Neuronal_Damage Autophagy_Dysfunction->Neuronal_Damage GNE_Inhibitors GNE-7915 / GNE-0877 GNE_Inhibitors->LRRK2_active

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental Protocols

The following are generalized experimental protocols for assessing the efficacy of LRRK2 inhibitors, based on methodologies reported in the literature.

In Vitro Kinase Assay

Objective: To determine the biochemical potency (IC50) of the inhibitor against LRRK2 kinase.

Methodology:

  • Recombinant LRRK2 protein (wild-type or mutant) is incubated with a peptide substrate and ATP.

  • The inhibitor (GNE-7915 or GNE-0877) is added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified using methods such as LanthaScreen™ Eu-anti-tag antibody detection or radioactive filter binding assays.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[14]

Cellular LRRK2 Autophosphorylation Assay

Objective: To measure the inhibitor's potency in a cellular context by assessing the inhibition of LRRK2 autophosphorylation.

Methodology:

  • Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 or patient-derived fibroblasts) are treated with the inhibitor at various concentrations for a specified duration.

  • Cells are lysed, and protein concentrations are determined.

  • LRRK2 autophosphorylation (e.g., at Ser1292) is measured by Western blot or ELISA using a phospho-specific antibody.

  • Total LRRK2 levels are also measured for normalization.

  • IC50 values are determined from the concentration-response curve.[4]

In Vivo Pharmacodynamic (PD) Assessment in Transgenic Mice

Objective: To evaluate the in vivo efficacy of the inhibitor in reducing LRRK2 phosphorylation in the brain.

Methodology:

  • BAC transgenic mice expressing human LRRK2 (e.g., with the G2019S mutation) are administered the inhibitor (e.g., via oral gavage or intraperitoneal injection) at different doses.[3][4]

  • At various time points after dosing, animals are euthanized, and brain tissue is collected.

  • Brain tissue is homogenized, and lysates are prepared.

  • Levels of phosphorylated LRRK2 (e.g., pS1292) and total LRRK2 are quantified by Western blot or Meso Scale Discovery (MSD) assay.

  • The extent and duration of target engagement are determined by comparing pLRRK2 levels in treated versus vehicle control animals.

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay Cellular_Assay Cellular pLRRK2 Assay Data_Analysis Data Analysis & IC50/EC50 Determination Kinase_Assay->Data_Analysis Cellular_Assay->Data_Analysis Animal_Dosing Dosing of Transgenic Mice Tissue_Collection Brain Tissue Collection Animal_Dosing->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (pLRRK2) Tissue_Collection->PD_Analysis PD_Analysis->Data_Analysis

References

GNE-7915 Tosylate: A Comparative Analysis of LRRK2 Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-7915 tosylate's selectivity for the Leucine-Rich Repeat Kinase 2 (LRRK2) enzyme against other known LRRK2 inhibitors. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of GNE-7915 as a selective chemical probe for LRRK2 research.

GNE-7915 Potency and Selectivity Profile

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of LRRK2, with a reported IC50 of 9 nM and a Ki of 1 nM.[1][2] Its selectivity has been extensively profiled against large panels of kinases, demonstrating a favorable profile with limited off-target activity.

Comparative Selectivity Data

The following table summarizes the inhibitory activity of GNE-7915 and other common LRRK2 inhibitors against LRRK2 and key off-target kinases. This data is compiled from various kinase profiling studies.

CompoundLRRK2 IC50/KiOff-Target Kinases (>50% inhibition @ 0.1 µM)Kinase Panel SizeReference
GNE-7915 9 nM (IC50), 1 nM (Ki)TTK, ALK187 (Invitrogen), 392 (DiscoverX KinomeScan)[1]
LRRK2-IN-1 65.1 nM (IC50)Not specified in provided contextNot specified in provided context[3]
MLi-2 Not specified in provided contextNot specified in provided contextNot specified in provided context[4]
Rebastinib Not specified in provided contextNot specified in provided contextNot specified in provided context[3]
Ponatinib Not specified in provided contextNot specified in provided contextNot specified in provided context[3]

Note: Direct comparative IC50 values for all inhibitors against the same off-target panel were not available in the provided search results. The data reflects information from distinct profiling efforts.

Expanded kinase profiling of GNE-7915 at a concentration of 0.1 µM, which is over 100-fold its LRRK2 Ki, revealed that only a few other kinases were significantly inhibited.[1] In an Invitrogen panel of 187 kinases, only TTK showed greater than 50% inhibition.[1] A broader screen using the DiscoverX KinomeScan panel of 392 kinases identified LRRK2, TTK, and ALK as having greater than 65% probe displacement.[1] Further studies have also identified a moderate antagonist activity at the 5-HT2B receptor.[1][2]

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for the validation of a chemical probe. Below are detailed methodologies for common in vitro kinase assays used to assess the potency and selectivity of compounds like GNE-7915.

In Vitro LRRK2 Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to measure LRRK2 kinase activity and its inhibition using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant LRRK2 enzyme (wild-type or mutant)

  • LRRKtide substrate

  • ATP

  • Test inhibitor (e.g., GNE-7915) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Setup:

    • Add 1 µl of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µl of LRRK2 enzyme diluted in Kinase Buffer.

    • Add 2 µl of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[5][6]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence:

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the LRRK2 kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

In Vitro LRRK2 Kinase Activity Assay (Radioisotope-Based)

This protocol outlines a traditional method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group into a substrate.

Materials:

  • Recombinant LRRK2 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate[7]

  • [γ-³²P]ATP

  • Kinase Assay Buffer

  • SDS-PAGE gels and blotting apparatus

  • Phosphor screen and imaging system

Procedure:

  • Reaction Preparation: In a microcentrifuge tube, combine the recombinant LRRK2 enzyme, MBP substrate, and kinase assay buffer on ice.

  • Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Protein Separation: Separate the reaction products by SDS-PAGE.

  • Signal Detection: Dry the gel and expose it to a phosphor screen.

  • Data Analysis: Quantify the radioactive signal incorporated into the MBP band using a phosphor imager. A decrease in signal in the presence of an inhibitor indicates its potency.

Visualizations

LRRK2 Signaling Pathway Context

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[8][9] It is implicated in a variety of cellular processes, and its signaling network is complex. Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease.[10] The kinase activity of LRRK2 is a key focus for therapeutic intervention. LRRK2 has been shown to phosphorylate a subset of Rab GTPases, which are involved in vesicular trafficking.[11] It also interacts with other signaling cascades, including the MAPK pathway.[12]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effectors & Pathways Upstream_Signals Growth Factors, Stress, etc. LRRK2 LRRK2 Upstream_Signals->LRRK2 Activates Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway Modulates GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Other_Cellular_Processes Other Cellular Processes MAPK_Pathway->Other_Cellular_Processes

Caption: High-level overview of the LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like GNE-7915 across the human kinome.

Kinase_Selectivity_Workflow Start Start: Test Compound (e.g., GNE-7915) Primary_Assay Primary Assay: Potency against LRRK2 Start->Primary_Assay Kinome_Screen Broad Kinome Screen (e.g., >300 kinases) Primary_Assay->Kinome_Screen If potent Data_Analysis Data Analysis: Identify Off-Target Hits Kinome_Screen->Data_Analysis Dose_Response Secondary Assays: Dose-Response Curves for Hits Data_Analysis->Dose_Response For significant hits Selectivity_Profile Generate Selectivity Profile: Compare IC50s (LRRK2 vs. Off-Targets) Dose_Response->Selectivity_Profile

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

References

GNE-7915 Tosylate: A Comparative Guide to a Type I LRRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-7915 tosylate is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This guide provides a comprehensive comparison of GNE-7915 with other notable LRRK2 inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

Performance Comparison

GNE-7915 distinguishes itself through a combination of high potency, excellent selectivity, and favorable pharmacokinetic properties. The following tables summarize its performance in comparison to other well-characterized Type I LRRK2 inhibitors, MLi-2 and PF-06447475.

Table 1: In Vitro Potency and Cellular Activity

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Ki (nM)
GNE-7915 LRRK29[1]9 (pLRRK2)[2]1[2][3]
MLi-2 LRRK20.754.91.1
PF-06447475 LRRK2 (WT)3[4]--
PF-06447475 LRRK2 (G2019S)11[4]--

Table 2: Kinase Selectivity Profile

CompoundScreening PlatformNumber of Kinases ScreenedOff-Targets with >50% Inhibition at 100 nM
GNE-7915 Invitrogen Kinase Profiling187TTK[2]
GNE-7915 DiscoverX KinomeScan39210 (including LRRK2, TTK, ALK with >65% displacement)[1]
MLi-2 ->450Highly selective
PF-06447475 --Highly selective

Table 3: Pharmacokinetic Properties

CompoundBrain PenetrationIn Vivo EfficacyNoted Adverse Effects (in animal models)
GNE-7915 Yes[5]Dose-dependent inhibition of LRRK2 in mouse brain[6]Accumulation of lamellar bodies in type II pneumocytes in monkeys at high doses[7][8]
MLi-2 YesRobust LRRK2 inhibition in rodent brainLung abnormalities in non-human primates
PF-06447475 YesLRRK2 inhibition in brain and kidney of transgenic mice[8]No reported effect on Type II pneumocytes in rats[4]

Signaling Pathway and Mechanism of Action

GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain in its active conformation. This competitive inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases. The G2019S mutation, the most common cause of familial Parkinson's disease, leads to a hyperactive kinase, which GNE-7915 effectively inhibits.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activation Rab_GTPases Rab_GTPases LRRK2->Rab_GTPases Phosphorylation Phosphorylated_Rab Phosphorylated_Rab Vesicular_Trafficking Vesicular_Trafficking Phosphorylated_Rab->Vesicular_Trafficking Regulation GNE7915 GNE-7915 GNE7915->LRRK2 Inhibition (Type I) Neuronal_Function Neuronal_Function Vesicular_Trafficking->Neuronal_Function

Figure 1: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental Protocols

The characterization of GNE-7915 and its comparison to other inhibitors involve a series of standardized biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reaction Setup: A reaction mixture is prepared containing recombinant LRRK2 enzyme, a suitable substrate (e.g., LRRKtide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Inhibitor Addition: Serial dilutions of GNE-7915 or other test compounds (typically in DMSO) are added to the reaction wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used by a luciferase to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (Western Blot for pLRRK2)

This assay determines the ability of an inhibitor to block LRRK2 activity within a cellular context by measuring the autophosphorylation of LRRK2 at Ser1292.

  • Cell Culture and Treatment: Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2-G2019S) are cultured and treated with varying concentrations of GNE-7915 for a specific duration (e.g., 90 minutes).

  • Cell Lysis: Cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pLRRK2 (Ser1292) and total LRRK2.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: The band intensities are quantified, and the ratio of pLRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

Kinase Selectivity Profiling (e.g., KinomeScan™)

This method assesses the selectivity of an inhibitor by measuring its binding affinity to a large panel of kinases.

  • Assay Principle: The assay is based on a competition binding assay where the test compound is competed against a proprietary, immobilized ligand for binding to the kinase active site.

  • Experimental Setup: An affinity resin is tagged with an immobilized, broad-spectrum kinase inhibitor. The test compound (GNE-7915) is incubated with a DNA-tagged kinase panel and the affinity resin.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Interpretation: The results are reported as the percentage of the kinase that remains bound to the resin in the presence of the test compound, from which dissociation constants (Kd) can be derived. A lower percentage of binding indicates a stronger interaction between the inhibitor and the kinase.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Selectivity Profiling cluster_3 In Vivo Studies A In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) B Determine IC50 A->B C Cellular Target Engagement Assay (e.g., Western Blot) B->C D Determine Cellular IC50 C->D E Kinase Selectivity Profiling (e.g., KinomeScan) D->E F Identify Off-Targets E->F G Pharmacokinetic Analysis F->G I Assess Brain Penetration and Target Engagement G->I H Efficacy in Animal Models H->I

Figure 2: Experimental workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a highly valuable research tool for investigating the physiological and pathological roles of LRRK2. Its high potency and selectivity, coupled with its ability to cross the blood-brain barrier, make it a strong candidate for in vivo studies. However, as with other LRRK2 inhibitors, potential on-target effects in peripheral tissues, such as the lungs, warrant careful consideration in the design of long-term in vivo experiments. This guide provides a framework for comparing GNE-7915 to other inhibitors and for designing experiments to further elucidate the therapeutic potential of LRRK2 inhibition.

References

GNE-7915 Tosylate: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3][4] This guide provides a comprehensive comparison of the cross-reactivity profile of GNE-7915 tosylate against other notable LRRK2 inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of LRRK2 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and off-target profiles of GNE-7915 and several alternative LRRK2 inhibitors. This data is crucial for assessing the therapeutic window and potential side effects of these compounds.

Table 1: On-Target Potency of LRRK2 Inhibitors

CompoundLRRK2 IC50 (nM)LRRK2 (G2019S) IC50 (nM)LRRK2 Ki (nM)
GNE-7915 9[1][2][3][5][6]-1[2]
MLi-2 0.76[7][8][9]0.76[10]-
PF-06447475 3[11][12][13]11[10]-
LRRK2-IN-1 13[10][14]6[10][14]-
GNE-0877 3[15][16][17]-0.7[16]
GSK2578215A 10.9[10][18]8.9[10][18]-

Table 2: Off-Target Cross-Reactivity Profiles of LRRK2 Inhibitors

CompoundKnown Off-Target KinasesOther Off-TargetsSelectivity Notes
GNE-7915 TTK (>65% inhibition @ 100 nM), ALK (>65% inhibition @ 100 nM)[1]5-HT2B (moderately potent antagonist)[1][2]In a panel of 187 kinases, only TTK showed >50% inhibition at 100 nM.[1][3][5] In a broader panel of 392 kinases, >50% probe displacement was seen for 10 kinases.[1] >3200-fold selective over JAK2 and 53-fold selective over TTK.[19]
MLi-2 -->295-fold selectivity over 300 kinases.[7][8]
PF-06447475 MST1/MST2 (IC50 = 22 nM for MST2)[11]-Highly selective.
LRRK2-IN-1 DCLK1, MAPK7[14]-Showed affinity for 12 kinases in a broad panel.[10]
GNE-0877 -CYP1A2 (reversible inhibitor, IC50 = 0.7 µM)[16]Highly selective against a panel of 178 kinases, with only 1 kinase inhibited >50%.[10]
GSK2578215A smMLCK, ALK, FLT3[10]-Exceptionally high selectivity across 460 kinases.[10]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Activation GTP GTP GTP->LRRK2 (Inactive) GTP binding Rab GTPases Rab GTPases LRRK2 (Active)->Rab GTPases Phosphorylation GNE-7915 GNE-7915 GNE-7915->LRRK2 (Active) Inhibition Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Autophagy Autophagy Rab GTPases->Autophagy Neuronal Survival Neuronal Survival Vesicular Trafficking->Neuronal Survival Autophagy->Neuronal Survival

Caption: LRRK2 signaling pathway and point of inhibition by GNE-7915.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Dilution Inhibitor Dilution Incubate Inhibitor & Enzyme Incubate Inhibitor & Enzyme Inhibitor Dilution->Incubate Inhibitor & Enzyme Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Incubate Inhibitor & Enzyme Initiate with ATP Initiate with ATP Incubate Inhibitor & Enzyme->Initiate with ATP Kinase Reaction Kinase Reaction Initiate with ATP->Kinase Reaction Stop Reaction Stop Reaction Kinase Reaction->Stop Reaction Add Detection Reagents Add Detection Reagents Stop Reaction->Add Detection Reagents Read Signal Read Signal Add Detection Reagents->Read Signal

Caption: General workflow for an in vitro LRRK2 kinase inhibition assay.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of an inhibitor against LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 protein (wild-type or mutant)

  • LRRKtide (synthetic peptide substrate)

  • This compound and other test inhibitors

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., GNE-7915) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of LRRK2 enzyme diluted in kinase buffer to each well.

  • Add 2 µL of a mixture of LRRKtide substrate and ATP to each well to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and, therefore, to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol describes how to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 at Ser935.

Materials:

  • HEK293 cells stably overexpressing LRRK2 (wild-type or mutant)

  • Cell culture medium and supplements

  • This compound and other test inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK293-LRRK2 cells in appropriate culture vessels and grow to a suitable confluency.

    • Treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply a chemiluminescent substrate.

  • Data Acquisition: Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the phospho-signal to the total protein signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

References

GNE-7915 Tosylate's Impact on α-Synuclein: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy of GNE-7915 in modulating α-synuclein pathology, benchmarked against alternative therapeutic strategies.

GNE-7915 tosylate, a potent and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has emerged as a significant tool in the investigation of therapeutic interventions for Parkinson's disease (PD). The pathological hallmark of PD involves the aggregation of α-synuclein into Lewy bodies and Lewy neurites. This guide provides an objective comparison of the in vivo effects of GNE-7915 on α-synuclein pathology, contrasted with other LRRK2 inhibitors and an alternative therapeutic modality, LRRK2 antisense oligonucleotides (ASOs).

Mechanism of Action: Targeting LRRK2 to Influence α-Synuclein

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and LRRK2 kinase activity is implicated in idiopathic PD.[1][2] Hyperactive LRRK2 is believed to contribute to the pathogenic cascade of α-synuclein aggregation.[3][4] GNE-7915 and other LRRK2 inhibitors function by blocking the kinase activity of LRRK2, thereby influencing downstream pathways that affect α-synuclein's localization, transport, and aggregation.[5][6][7][8] The central hypothesis is that inhibiting LRRK2's kinase function can ameliorate α-synuclein-related neurodegeneration.

GNE7915_Mechanism cluster_prevention Therapeutic Intervention cluster_pathway Pathological Pathway GNE-7915 GNE-7915 LRRK2 Hyperactivity LRRK2 Hyperactivity GNE-7915->LRRK2 Hyperactivity inhibits α-Synuclein Aggregation α-Synuclein Aggregation LRRK2 Hyperactivity->α-Synuclein Aggregation promotes Neurodegeneration Neurodegeneration α-Synuclein Aggregation->Neurodegeneration leads to

Figure 1: Simplified signaling pathway of GNE-7915's therapeutic action.

Comparative In Vivo Efficacy on α-Synuclein Pathology

The following tables summarize the quantitative outcomes from key in vivo studies, comparing GNE-7915 with other LRRK2 inhibitors and LRRK2 ASOs.

Table 1: Effect of LRRK2 Kinase Inhibitors on α-Synuclein Aggregation
CompoundAnimal ModelTreatment DurationKey Finding on α-SynucleinReference
GNE-7915 LRRK2 R1441G Mice18 weeksReduced striatal α-synuclein oligomers and cortical pS129-α-synuclein levels.[3][4][3][4]
PF-06447475 G2019S-LRRK2 BAC Transgenic Rats (with AAV-α-synuclein)4 weeksBlocked α-synuclein-induced dopaminergic neurodegeneration .[9][9]
MLi-2 Primary Hippocampal Neurons7 daysIncreased colocalization of α-synuclein with presynaptic markers , suggesting redistribution.[5][8][5][8]
PF-360 C57BL/6J Mice7 daysIncreased α-synuclein in the synaptic vesicle-enriched fraction .[5][8][5][8]
Table 2: Comparison of GNE-7915 with LRRK2 Antisense Oligonucleotides (ASOs)
TherapeuticAnimal ModelTreatment DurationKey Finding on α-SynucleinReference
GNE-7915 (Kinase Inhibition) LRRK2 R1441G Mice18 weeksReduces α-synuclein oligomers and phosphorylation by inhibiting LRRK2 activity.[3][4][3][4]
LRRK2 ASO (Expression Reduction) Wild-type mice with α-synuclein pre-formed fibrils4 weeksReduced pS129-α-synuclein aggregates in the substantia nigra by lowering LRRK2 protein levels.[1][1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are the methodologies for the key experiments cited in this guide.

In Vivo GNE-7915 Treatment and α-Synuclein Analysis[3][4]
  • Animal Model: 14-month-old LRRK2 R1441G mutant mice.

  • Drug Administration: GNE-7915 administered at 100 mg/kg via subcutaneous injection, twice weekly for 18 weeks.

  • Tissue Processing: Following treatment, brain tissues (striatum and cortex) were harvested.

  • α-Synuclein Oligomer ELISA: Striatal lysates were analyzed for α-synuclein oligomer levels using a specific enzyme-linked immunosorbent assay.

  • Immunohistochemistry for pS129-α-Synuclein: Cortical sections were stained with antibodies against phosphorylated serine 129 α-synuclein to assess pathological aggregation.

  • Western Blotting: Brain and lung tissues were analyzed to confirm LRRK2 kinase inhibition by measuring the phosphorylation of LRRK2 substrates like Rab10.

GNE7915_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Model LRRK2 R1441G Mice Treatment GNE-7915 (100 mg/kg, s.c.) Twice weekly for 18 weeks Model->Treatment Harvest Brain Tissue Harvest (Striatum & Cortex) Treatment->Harvest ELISA α-Synuclein Oligomer ELISA Harvest->ELISA IHC pS129-α-Synuclein IHC Harvest->IHC Western Western Blot (pRab10) Harvest->Western

Figure 2: Experimental workflow for in vivo validation of GNE-7915.
LRRK2 ASO Treatment and α-Synuclein Fibril Model[1]

  • Animal Model: Wild-type mice.

  • Pathology Induction: Stereotactic injection of α-synuclein pre-formed fibrils into the striatum to seed pathology.

  • ASO Administration: Intracerebroventricular injection of LRRK2 ASO or a control ASO.

  • Immunohistochemistry: Brain sections were analyzed for pS129-α-synuclein aggregates and tyrosine hydroxylase (TH) to assess dopaminergic neuron survival in the substantia nigra.

Concluding Remarks

The in vivo data strongly support the therapeutic potential of inhibiting LRRK2 kinase activity to mitigate α-synuclein pathology. GNE-7915 has demonstrated a significant reduction in α-synuclein oligomers, a key pathogenic species, in a relevant genetic mouse model.[3][4] When compared to other LRRK2 inhibitors, the consistent finding is that reducing LRRK2 kinase activity alters α-synuclein localization and reduces its pathological impact.[5][8][9] Furthermore, the alternative strategy of reducing LRRK2 protein expression using ASOs also shows promise in ameliorating α-synuclein aggregation, providing convergent evidence for LRRK2 as a critical node in Parkinson's disease pathogenesis.[1] Researchers designing future preclinical studies should consider the specific aspects of α-synuclein pathology they aim to address when selecting a therapeutic modality, with kinase inhibitors like GNE-7915 offering a systemic, small-molecule approach, while ASOs provide a targeted method to reduce protein expression in the central nervous system.

References

A Comparative Analysis of LRRK2 Kinase Inhibitors: GNE-7915 Tosylate vs. PFE-360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent, brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: GNE-7915 tosylate and PFE-360. Both compounds have been instrumental in preclinical research for Parkinson's disease, a neurodegenerative disorder genetically linked to mutations in the LRRK2 gene. This document aims to offer an objective comparison of their biochemical potency, kinase selectivity, pharmacokinetic properties, and reported toxicological findings, supported by experimental data and detailed protocols.

Executive Summary

GNE-7915 and PFE-360 are both highly potent inhibitors of LRRK2 kinase activity. GNE-7915 is characterized by its extensive kinase selectivity profiling and well-documented pharmacokinetic properties across multiple species.[1] PFE-360 is also a potent and selective LRRK2 inhibitor with demonstrated in vivo efficacy.[2] Both compounds have been reported to induce reversible, on-target effects in peripheral organs, specifically the lungs and kidneys, which is a critical consideration for therapeutic development.[3][4] The choice between these inhibitors may depend on the specific requirements of the research, such as the desired pharmacokinetic profile and the tolerance for off-target activities.

Data Presentation: At a Glance

The following tables summarize the key quantitative data for GNE-7915 and PFE-360, facilitating a direct comparison of their performance metrics.

Table 1: Biochemical and Cellular Potency

ParameterGNE-7915PFE-360
Target Leucine-Rich Repeat Kinase 2 (LRRK2)Leucine-Rich Repeat Kinase 2 (LRRK2)
Mechanism of Action ATP-competitive kinase inhibitorATP-competitive kinase inhibitor
Biochemical IC50 9 nM[3]~6 nM (in vitro)[5]
Biochemical Ki 1 nM[6]Not Reported
Cellular IC50 9 nM[3]Not Reported
In Vivo IC50 Not Reported2.3 nM[2]

Table 2: Kinase Selectivity Profile

CompoundKinase Panel SizeKey Off-Target Hits (>50% inhibition/displacement)Reference
GNE-7915 187 kinases (Invitrogen)TTK[7]
392 kinases (DiscoverX)LRRK2, TTK, ALK (>65% probe displacement at 100 nM)[7]
PFE-360 Not specifiedStated to be "selective"[8][9]

Note: A direct comparative kinase selectivity panel for PFE-360 was not publicly available. The selectivity of PFE-360 is stated in the literature, but detailed data on off-target hits from a broad kinase screen is limited compared to GNE-7915.

Table 3: Comparative Pharmacokinetics in Rats

ParameterGNE-7915PFE-360
Administration Route Intravenous (i.v.)Oral (p.o.)
Dose 0.5 mg/kg4 mg/kg and 7.5 mg/kg
Half-life (t½) Long half-life (specific value not reported)[6]~1.3 - 2.8 hours[5][10]
Oral Bioavailability Good oral exposure[6]Orally active[2]
Brain Penetration (CSF/plasma unbound ratio) 0.6[11]Brain-penetrant[2]

Table 4: Summary of In Vivo Toxicology Findings

OrganGNE-7915PFE-360Reversibility
Lungs Accumulation of lamellar bodies in type II pneumocytes in non-human primates.[4]No effects observed in the lungs of rats.[3]Effects in non-human primates were reversible.[4]
Kidneys Not reported to have significant kidney effects.Morphological changes resembling LRRK2 knockout rats (darkened kidneys, hyaline droplets).[3]Kidney changes were partially reversible.[3]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the LRRK2 signaling pathway and standard experimental workflows.

LRRK2_Signaling_Pathway cluster_0 cluster_1 LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation Rab10_inactive Rab10 LRRK2_active->Rab10_inactive Phosphorylation Rab10_active p-Rab10 (pT73) Vesicular_trafficking Altered Vesicular Trafficking Rab10_active->Vesicular_trafficking Autophagy_dysregulation Autophagy Dysregulation Rab10_active->Autophagy_dysregulation Neuronal_damage Neuronal Damage Vesicular_trafficking->Neuronal_damage Autophagy_dysregulation->Neuronal_damage Inhibitor GNE-7915 / PFE-360 Inhibitor->LRRK2_active Inhibition

Figure 1: LRRK2 Signaling Pathway and Point of Inhibition.

Biochemical_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified LRRK2 Enzyme - Kinase Buffer - Peptide Substrate (e.g., LRRKtide) - ATP - GNE-7915 / PFE-360 start->prepare_reagents add_inhibitor Add serial dilutions of GNE-7915 or PFE-360 to microplate wells prepare_reagents->add_inhibitor add_enzyme Add LRRK2 enzyme to wells add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding ATP and substrate mixture add_enzyme->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction and detect substrate phosphorylation (e.g., ADP-Glo, TR-FRET) incubate->stop_reaction data_analysis Data Analysis: Calculate IC50 values stop_reaction->data_analysis end End data_analysis->end

Figure 2: Biochemical LRRK2 Kinase Inhibition Assay Workflow.

Cellular_Western_Blot_Workflow start Start cell_culture Culture cells (e.g., SH-SY5Y) expressing LRRK2 start->cell_culture treat_cells Treat cells with varying concentrations of GNE-7915 or PFE-360 cell_culture->treat_cells cell_lysis Lyse cells and collect protein treat_cells->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to membrane sds_page->transfer immunoblot Immunoblot with antibodies for: - pLRRK2 (Ser935) - Total LRRK2 - pRab10 (Thr73) - Total Rab10 - Loading Control (e.g., GAPDH) transfer->immunoblot detect_visualize Detect and visualize bands (e.g., chemiluminescence) immunoblot->detect_visualize quantify_analyze Quantify band intensity and analyze data detect_visualize->quantify_analyze end End quantify_analyze->end

References

Comparative Guide to LRRK2 Inhibitors: The Structural Basis of GNE-7915's Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a primary genetic contributor to Parkinson's disease, making it a high-priority target for therapeutic intervention. The G2019S mutation, the most common LRRK2 mutation, enhances its kinase activity, which is linked to neurotoxicity and cellular dysfunction.[1] Consequently, the development of potent and selective LRRK2 kinase inhibitors is a major focus of Parkinson's disease research. GNE-7915 tosylate is a highly potent, selective, and brain-penetrant LRRK2 inhibitor that has been instrumental in preclinical studies.[2][3] This guide provides a detailed analysis of the structural basis for GNE-7915's interaction with LRRK2, compares its performance with alternative inhibitors, and outlines the key experimental protocols used in its characterization.

Structural Basis of GNE-7915 Interaction with LRRK2

Recent advancements in cryo-electron microscopy (cryo-EM) have provided near-atomic resolution structures of LRRK2 in complex with various inhibitors, including GNE-7915.[4][5][6][7] These structures have been pivotal in elucidating the precise mechanism of inhibition.

GNE-7915 is classified as a Type I kinase inhibitor . This means it binds to the ATP-binding pocket of LRRK2 when the kinase domain is in an active-like conformation .[4][5] The cryo-EM structure of the LRRK2-GNE-7915 complex (PDB: 8U7H) reveals that the inhibitor is anchored within the ATP-binding site through a series of specific hydrophilic interactions and shape complementarity.[5][7][8] The binding mode involves key residues within the kinase domain, stabilizing a conformation that, while "active-like," prevents the catalytic transfer of phosphate from ATP to its substrates. This structural understanding provides a framework for the rational design of next-generation LRRK2 inhibitors with improved potency and selectivity.[4][6]

Comparison of LRRK2 Inhibitors

GNE-7915 exhibits a desirable profile of high potency, selectivity, and central nervous system (CNS) penetration. However, the field of LRRK2 inhibitor development is rapidly evolving. The following table compares GNE-7915 with other notable preclinical and clinical LRRK2 inhibitors. Inhibitors are categorized as Type I (binding to the active-like kinase conformation) or Type II (binding to an inactive kinase conformation).

InhibitorTypeBiochemical PotencyCellular Potency (IC₅₀)Kinase SelectivityBrain PenetrantDevelopment Stage
GNE-7915 IKᵢ: 1 nM[2][9][10]9 nM[2][10][11]High; only TTK showed >50% inhibition in a 187-kinase panel.[2][11]Yes[2][3]Preclinical
LRRK2-IN-1 IIC₅₀: 13 nM~100-200 nMModerate; inhibits other kinases like SRC, RIPK2.NoPreclinical Tool
DNL201 IN/AIC₅₀: ~6 nMHighYesPhase 1 Completed
BIIB122 (DNL151) IN/AN/AHighYesPhase 2b/3 Clinical Trials
GSK2578215A IIC₅₀: 10.9 nM (WT), 8.9 nM (G2019S)[2]N/AHigh; inhibited smMLCK, ALK, FLT3.[2]Yes, but failed to show in vivo efficacy in the brain.[12]Preclinical
Ponatinib IIIC₅₀: ~30 nMN/AMulti-kinase inhibitorYesFDA Approved (for cancer)
Rebastinib IIN/AN/AMulti-kinase inhibitorYesClinical Trials (for cancer)

Experimental Protocols

The characterization of LRRK2 inhibitors like GNE-7915 involves a multi-tiered approach, from biochemical assays to structural biology.

Cryo-Electron Microscopy (Cryo-EM) of LRRK2-Inhibitor Complexes

This technique provides high-resolution structural data of the inhibitor bound to the LRRK2 protein.

  • Protein Expression and Purification: A truncated version of human LRRK2, often the RCKW (ROC-COR-Kinase-WD40) construct, is expressed in insect or mammalian cells and purified to homogeneity.[5]

  • Complex Formation: The purified LRRK2 protein is incubated with a molar excess of the inhibitor (e.g., GNE-7915) to ensure saturation of the binding site.

  • Grid Preparation and Data Collection: The LRRK2-inhibitor complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a Titan Krios electron microscope.[5] Thousands of movie micrographs are collected.

  • Image Processing and 3D Reconstruction: The collected images are processed to select individual particle views, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the complex.[5][13] The final structure for the LRRK2-GNE-7915 complex was determined at a resolution of 3.8 Å.[5][7]

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)

These assays measure the direct effect of an inhibitor on the enzymatic activity of purified LRRK2.

  • ADP-Glo™ Kinase Assay: This is a common method used to quantify kinase activity.[5][14]

    • Kinase Reaction: Purified LRRK2 enzyme is incubated with a peptide substrate (e.g., LRRKtide), ATP, and varying concentrations of the inhibitor in a kinase reaction buffer.

    • ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence Signal: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase reaction, producing a luminescent signal that is proportional to the ADP produced and thus the kinase activity.[14]

    • IC₅₀ Determination: The data is plotted as kinase activity versus inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Cellular LRRK2 Target Engagement Assay (Cellular Potency)

These assays determine an inhibitor's ability to block LRRK2 activity within a cellular context.

  • Western Blot for LRRK2 Substrate Phosphorylation:

    • Cell Treatment: Cells overexpressing LRRK2 (e.g., HEK293T) or patient-derived cells are treated with a range of inhibitor concentrations.

    • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

    • Immunoblotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated LRRK2 substrates, such as anti-phospho-Rab10 (pT73), and total Rab10 as a loading control.[15][16] An antibody against phosphorylated LRRK2 at Serine 935 (pS935) is also commonly used as a biomarker of LRRK2 inhibition.[17][18]

    • IC₅₀ Calculation: The band intensities are quantified, and the ratio of phosphorylated to total substrate is plotted against inhibitor concentration to calculate the cellular IC₅₀.

  • TR-FRET Cellular Assay: This high-throughput method measures LRRK2 pS935 levels in cells.[17] LRRK2 fused to a Green Fluorescent Protein (GFP) is expressed in cells. A terbium-labeled anti-pS935 antibody is used, and a FRET signal is generated between the terbium and GFP when LRRK2 is phosphorylated. Inhibitors cause a decrease in this signal.[17]

Mandatory Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 ROC (GTPase) Kinase LRRK2 Rab29->LRRK2:kin Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2:kin->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Leads to Lysosomal_Dysfunction Lysosomal Dysfunction Vesicle_Trafficking->Lysosomal_Dysfunction Inhibitor GNE-7915 (Type I Inhibitor) Inhibitor->LRRK2:kin Inhibits Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow A Compound Synthesis (e.g., GNE-7915) B Biochemical Assay (e.g., ADP-Glo) Determine IC₅₀ A->B C Cellular Assay (e.g., pRab10 Western Blot) Determine Cellular IC₅₀ B->C D Kinase Selectivity Screening C->D E ADME/PK Studies (Brain Penetration) C->E F Structural Studies (Cryo-EM) Determine Binding Mode C->F G In Vivo Efficacy & Toxicity Studies D->G E->G

References

GNE-7915 Tosylate: A Comparative Guide to its Brain Penetrability Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the brain penetrability of GNE-7915 tosylate, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other relevant LRRK2 inhibitors. The data presented is compiled from various preclinical studies and is intended to aid researchers in evaluating its potential for central nervous system (CNS) applications.

Executive Summary

GNE-7915 is a highly potent, selective, and brain-penetrable LRRK2 inhibitor.[1] It has demonstrated the ability to cross the blood-brain barrier in multiple species, including mice, rats, and cynomolgus monkeys.[1] This guide presents a compilation of pharmacokinetic data to illustrate its brain penetration profile in comparison to other LRRK2 inhibitors, LRRK2-IN-1 and PF-06447475. The presented data highlights the favorable brain-to-plasma concentration ratios of GNE-7915, suggesting its suitability for CNS-targeted therapeutic strategies.

Comparative Pharmacokinetic Data

The following table summarizes the brain and plasma concentration data for GNE-7915 and comparator LRRK2 inhibitors across different species. This data is crucial for assessing the extent of brain penetration.

CompoundSpeciesDose & RouteTime PointMean Brain ConcentrationMean Plasma ConcentrationBrain/Plasma RatioReference
GNE-7915 Mouse100 mg/kg, s.c.1 h508 ± 58 ng/g3980 ± 434 ng/mL0.13[2]
GNE-7915 Mouse100 mg/kg, s.c.24 h103 ± 7 ng/g356 ± 59 ng/mL0.29[2]
GNE-7915 RatN/AN/AUnbound Conc. ~ Unbound Plasma Conc.N/AN/A[3]
GNE-7915 Cynomolgus Monkey30 mg/kg, BID2 weeksTotal Conc. Ratio to PlasmaTotal Conc. Ratio to PlasmaAvailable[4]
LRRK2-IN-1 Mouseup to 100 mg/kg, i.p.N/AIneffective Inhibition in BrainN/AN/A[5]
PF-06447475 Rat3 & 30 mg/kg, p.o., BID14 daysUnbound Conc. ~ Unbound Plasma Conc.N/A~1[3]
Compound [I] Mouse10 mg/kg, oral30 min7.80 µM7.70 µM~1[6]

Note: Direct comparative studies with identical experimental conditions for all compounds across all species are limited. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the brain penetrability of small molecules like GNE-7915.

In Vivo Brain Penetrability Assessment

This protocol outlines a typical in vivo study to determine the concentrations of a test compound in the brain and plasma.

1. Animal Models and Acclimation:

  • Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.

2. Compound Administration:

  • GNE-7915 or other test compounds are formulated in a suitable vehicle (e.g., 10% propylene glycol, 20% PEG-400, and 70% 0.5% methylcellulose for oral administration).
  • The compound is administered via the desired route, such as oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection, at a specified dose.

3. Sample Collection:

  • At predetermined time points post-administration (e.g., 1, 6, and 24 hours), animals are anesthetized.
  • Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.
  • Following blood collection, animals are euthanized, and brains are immediately harvested. For some studies, transcardial perfusion with saline is performed to remove blood from the brain tissue.

4. Sample Processing:

  • Plasma samples are stored at -80°C until analysis.
  • Brains are weighed and homogenized in a suitable buffer on ice. The homogenate is then stored at -80°C.

LC-MS/MS Quantification of GNE-7915

This protocol provides a general framework for the quantification of GNE-7915 in plasma and brain homogenate samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Protein Precipitation: To a known volume of plasma or brain homogenate, a protein precipitation agent like acetonitrile containing an internal standard is added. The mixture is vortexed and centrifuged to pellet the precipitated proteins.
  • The supernatant containing the analyte is transferred to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: An aliquot of the supernatant is injected into an LC system equipped with a suitable analytical column (e.g., C18). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from matrix components.
  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for GNE-7915 and the internal standard for sensitive and selective detection.

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
  • The concentration of GNE-7915 in the plasma and brain samples is determined from the calibration curve. The brain-to-plasma concentration ratio is then calculated.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the assessment of GNE-7915.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition cluster_2 Cellular Processes LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates G2019S G2019S Mutation (Gain of Function) G2019S->LRRK2 Enhances pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy pRab_GTPases->Autophagy GNE_7915 GNE-7915 GNE_7915->LRRK2 Inhibits Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage

Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.

In_Vivo_Workflow start Animal Acclimation admin Compound Administration (e.g., GNE-7915) start->admin sampling Time-point Sample Collection admin->sampling blood Blood Collection (Cardiac Puncture) sampling->blood brain Brain Harvest (Post-Euthanasia) sampling->brain plasma Plasma Separation (Centrifugation) blood->plasma homogenize Brain Homogenization brain->homogenize storage Sample Storage (-80°C) plasma->storage homogenize->storage end LC-MS/MS Analysis storage->end

Caption: Experimental workflow for an in vivo brain penetrability study.

Sample_Analysis_Workflow start Plasma/Brain Homogenate Samples extraction Protein Precipitation (Acetonitrile + Internal Standard) start->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing (Calibration Curve) lcms->data results Determine Concentrations & Brain/Plasma Ratio data->results

Caption: Workflow for sample preparation and LC-MS/MS analysis.

References

GNE-7915 Tosylate and Rab10 Phosphorylation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating neurodegenerative diseases, particularly Parkinson's disease, the modulation of Leucine-Rich Repeat Kinase 2 (LRRK2) activity presents a promising therapeutic avenue. A key biomarker for assessing the in-cell efficacy of LRRK2 inhibitors is the phosphorylation of Rab10, a small GTPase. This guide provides a comparative analysis of GNE-7915 tosylate's effect on Rab10 phosphorylation against other notable LRRK2 inhibitors, supported by experimental data and detailed protocols.

GNE-7915 is a potent, selective, and brain-penetrant LRRK2 inhibitor that has demonstrated significant effects on the phosphorylation of Rab10 at threonine 73 (pRab10), a direct substrate of LRRK2.[1] The level of pRab10 serves as a reliable biomarker for LRRK2 kinase activity in both preclinical and clinical settings.[2][3] This guide will delve into the quantitative comparison of GNE-7915 with other LRRK2 inhibitors, provide detailed experimental methodologies for assessing Rab10 phosphorylation, and visualize the underlying biological pathways and experimental workflows.

Comparative Analysis of LRRK2 Inhibitors on Rab10 Phosphorylation

The following table summarizes the quantitative effects of GNE-7915 and other LRRK2 inhibitors on Rab10 phosphorylation, based on available preclinical and clinical data. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus the data should be interpreted within the context of each study.

InhibitorModel SystemConcentration/Dose% Inhibition of pRab10 (approx.)Reference
GNE-7915 LRRK2 R1441G mutant mice (in vivo)Not specifiedSignificant reduction[1]
GNE-7915 HEK-293 G2019S mutant cells (in vitro)Dose-dependentIC50 in nM range[4]
DNL201 Healthy volunteers & PD patients (Phase 1)Multiple doses>50% at trough, >90% at peak[5]
MLi-2 LRRK2 mutant mouse embryonic fibroblasts (in vitro)100 nMSignificant reduction[1]
MLi-2 HEK-293 G2019S mutant cells (in vitro)Dose-dependentIC50 in nM range[4]
LRRK2-IN-1 Not specifiedNot specifiedReduces Rab phosphorylation[6]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for its assessment, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for measuring Rab10 phosphorylation.

LRRK2_Signaling_Pathway LRRK2 Active LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 (Thr73) Rab10->pRab10 Downstream Downstream Effects pRab10->Downstream GNE7915 GNE-7915 GNE7915->LRRK2 Inhibits

LRRK2 signaling and GNE-7915 inhibition.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Collection Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (pRab10 & Total Rab10) Transfer->Immunoblot Detection Detection Immunoblot->Detection Quantification_Analysis Densitometry & Normalization Detection->Quantification_Analysis

Workflow for pRab10 Western Blot.

Experimental Protocols

Accurate and reproducible measurement of Rab10 phosphorylation is crucial for evaluating the efficacy of LRRK2 inhibitors. Below are detailed protocols for the widely used Western blot method and an outline for an ELISA-based approach.

Quantitative Western Blot Protocol for pRab10

This protocol provides a standard procedure for detecting and quantifying phosphorylated Rab10 (pRab10) and total Rab10 in cell lysates.

1. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or other LRRK2 inhibitors at desired concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Place culture dishes on ice, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane on a 12% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for pRab10 (Thr73) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • For total Rab10 and a loading control (e.g., GAPDH, β-actin), either strip and re-probe the membrane or run parallel gels.

4. Detection and Quantification:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the pRab10 signal to the total Rab10 signal, and then normalize this ratio to the loading control to determine the relative change in Rab10 phosphorylation.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol Outline for pRab10

An ELISA can provide a high-throughput method for quantifying pRab10. While specific kits are available, a general protocol is outlined below.

1. Plate Coating:

  • Coat a 96-well plate with a capture antibody specific for total Rab10 overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Sample and Standard Incubation:

  • Add cell lysates and a standard curve of recombinant pRab10 to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate.

3. Detection:

  • Add a detection antibody specific for pRab10 (Thr73) conjugated to an enzyme (e.g., HRP) or a biotinylated detection antibody followed by streptavidin-HRP.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

4. Signal Development and Measurement:

  • Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of pRab10 in the samples based on the standard curve.

By utilizing these comparative data and detailed protocols, researchers can effectively evaluate the performance of this compound and other LRRK2 inhibitors in modulating Rab10 phosphorylation, a critical biomarker in the development of novel therapeutics for Parkinson's disease and other neurodegenerative disorders.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling GNE-7915 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of GNE-7915 tosylate, a potent and selective LRRK2 kinase inhibitor. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. As a biologically active small molecule, this compound should be handled with a high degree of caution, treating it as potentially hazardous.

Immediate Safety and Handling Protocols

All operations involving this compound, from initial weighing to the preparation of solutions and final disposal, must be conducted with strict adherence to safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon any sign of contamination. - Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn. - Ventilation: All weighing and aliquoting procedures must be performed within a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles or a face shield should be used if there is a significant risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: All work should be conducted in a certified chemical fume hood.[1]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves are mandatory. - Eye Protection: Safety glasses with side shields are required. - Lab Coat: A standard laboratory coat should be worn. - Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Chemical Properties and Storage

Proper storage is crucial for maintaining the integrity of this compound.

PropertyValue
Molecular Formula C₂₆H₂₉F₄N₅O₆S[2]
Molecular Weight 615.60 g/mol [2]
Appearance White to off-white solid[3]
Storage (Solid) Store at 4°C, sealed and away from moisture. For long-term storage, -20°C for up to 3 years is recommended.[4]
Storage (In Solvent) Store at -80°C for up to 2 years, or -20°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.
Solubility Soluble in DMSO (≥ 50 mg/mL).[3] Insoluble in water (< 0.1 mg/mL).[3]

Step-by-Step Operational Plans

A designated and clearly marked area within the laboratory should be established for all work involving this compound.

Experimental Workflow for Safe Handling

Experimental Workflow for this compound cluster_prep Preparation cluster_solution Solution Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Step 2 Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Step 3 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 4 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Step 5 Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Step 6 Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Step 7 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 8

Safe handling workflow for this compound.

Methodology:

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is certified and functioning correctly. Prepare the workspace by lining it with absorbent bench paper.

  • Weigh Solid: Carefully weigh the required amount of this compound solid within the fume hood. Use dedicated spatulas and weighing boats.

  • Prepare Solution: Add the desired solvent to the solid to create a stock solution. If necessary, use sonication to aid dissolution.[4]

  • Perform Experiment: Conduct all experimental procedures involving this compound solutions within the fume hood or a biological safety cabinet for cell-based assays.

  • Decontaminate Surfaces: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Segregate Waste: Carefully segregate all waste materials as outlined in the disposal plan below.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. Always adhere to your institution's Environmental Health and Safety (EHS) guidelines.[5]

Waste Segregation and Disposal Workflow

Waste Disposal Workflow cluster_waste_streams Waste Streams cluster_disposal_process Disposal Process Solid Waste Solid Waste Hazardous Waste Container Hazardous Waste Container Solid Waste->Hazardous Waste Container Collect Liquid Waste Liquid Waste Liquid Waste->Hazardous Waste Container Collect Sharps Waste Sharps Waste Sharps Waste->Hazardous Waste Container Collect Label Container Label Container Hazardous Waste Container->Label Container Seal and Store Securely Store Securely Label Container->Store Securely Move to EHS Pickup EHS Pickup Store Securely->EHS Pickup Schedule

Segregation and disposal of this compound waste.

Methodology:

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated media must be collected in a labeled, leak-proof hazardous waste container.[1] Do not pour down the drain.[5][6]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, should be placed in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5]

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's EHS department.[5]

  • EHS Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste.[5]

Understanding the Mechanism of Action

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[2][7] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant cause of both familial and sporadic Parkinson's disease.[8] By inhibiting LRRK2, GNE-7915 and similar compounds are being investigated as potential therapeutic agents for Parkinson's disease.

LRRK2 Signaling Pathway Inhibition

GNE-7915 Inhibition of LRRK2 Pathway LRRK2 Gene Mutation LRRK2 Gene Mutation Increased LRRK2 Kinase Activity Increased LRRK2 Kinase Activity LRRK2 Gene Mutation->Increased LRRK2 Kinase Activity Pathological Substrate Phosphorylation Pathological Substrate Phosphorylation Increased LRRK2 Kinase Activity->Pathological Substrate Phosphorylation GNE-7915 GNE-7915 GNE-7915->Increased LRRK2 Kinase Activity Inhibits Neuronal Damage Neuronal Damage Pathological Substrate Phosphorylation->Neuronal Damage Parkinson's Disease Progression Parkinson's Disease Progression Neuronal Damage->Parkinson's Disease Progression

Mechanism of LRRK2 inhibition by GNE-7915.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before use. By adhering to these procedures, you can ensure a safe and productive research environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.